molecular formula C45H63FN6O5S B12424041 M-808

M-808

Cat. No.: B12424041
M. Wt: 819.1 g/mol
InChI Key: BTSUNSRQYLVGIS-ADTYUTHVSA-N
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Description

CHEMBL4438797 is a Unknown drug.

Properties

Molecular Formula

C45H63FN6O5S

Molecular Weight

819.1 g/mol

IUPAC Name

methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate

InChI

InChI=1S/C45H63FN6O5S/c1-57-44(54)47-42-12-6-11-41(42)45(33-50-23-8-24-50,36-9-5-10-37(46)27-36)35-18-25-49(26-19-35)28-34-29-51(30-34)38-14-16-39(17-15-38)58(55,56)40-31-52(32-40)43(53)13-7-22-48-20-3-2-4-21-48/h5,7,9-10,13-17,27,34-35,40-42H,2-4,6,8,11-12,18-26,28-33H2,1H3,(H,47,54)/b13-7+/t41-,42-,45-/m0/s1

InChI Key

BTSUNSRQYLVGIS-ADTYUTHVSA-N

Isomeric SMILES

COC(=O)N[C@H]1CCC[C@@H]1[C@@](CN2CCC2)(C3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CN(C6)C(=O)/C=C/CN7CCCCC7)C8=CC(=CC=C8)F

Canonical SMILES

COC(=O)NC1CCCC1C(CN2CCC2)(C3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CN(C6)C(=O)C=CCN7CCCCC7)C8=CC(=CC=C8)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure of MOF-808

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal-containing nodes, known as secondary building units (SBUs), and organic ligands that bridge these nodes. Among the vast family of MOFs, zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional thermal, chemical, and mechanical stability. MOF-808 is a prominent member of this subclass, distinguished by its unique structural features, high porosity, and the presence of accessible coordination sites on its metal cluster. These characteristics make it a highly versatile platform for applications ranging from catalysis and gas separation to targeted drug delivery. This guide provides an in-depth examination of the core structure of MOF-808, its physicochemical properties, and the experimental protocols for its synthesis and characterization.

2.0 Core Structural Components

The structure of MOF-808 is defined by the specific combination of its metal node, primary organic linker, and non-structural capping ligands.

2.1 The Secondary Building Unit (SBU) The inorganic node in MOF-808 is a hexanuclear zirconium cluster with the formula [Zr₆O₄(OH)₄]¹²⁺.[1][2][3] This SBU consists of an octahedron of six zirconium atoms with oxygen atoms capping the faces (μ₃-O and μ₃-OH groups). This robust cluster is the same SBU found in the well-studied UiO-66 framework, but its connectivity within the MOF-808 structure is fundamentally different, leading to distinct properties.[1]

2.2 The Organic Linker The primary structural organic linker used to connect the SBUs is 1,3,5-benzenetricarboxylic acid (H₃BTC), also known as trimesic acid.[1][4] This tritopic linker possesses three carboxylate groups that coordinate to adjacent Zr₆ SBUs, extending the framework in three dimensions.

2.3 Non-Structural Ligands A defining feature of MOF-808 is the presence of non-structural, or capping, ligands. While each Zr₆ SBU has twelve potential coordination sites, only six are occupied by the structural BTC linkers.[1][5] The remaining six equatorial coordination sites are saturated by monotopic ligands, which are typically formate groups derived from formic acid used as a modulator during synthesis.[4][5] These formate ligands are relatively labile and can be removed or exchanged post-synthetically, creating open metal sites that are crucial for catalysis and functionalization.[1][5] Other modulators like acetate or benzoate can also be used, which can influence the material's overall stability.[1][6]

3.0 Crystallographic Structure and Topology

MOF-808 crystallizes in a structure with spn topology .[1][7] In this arrangement, each 12-coordinate [Zr₆O₄(OH)₄] SBU is connected to only six neighboring BTC linkers, resulting in a more open framework compared to the 12-connected fcu topology of UiO-66.[8] This 6-connected network generates a porous structure characterized by large interconnected hexagonal channels and smaller, isolated tetrahedral pores.[7][9] The diameter of the main pores is approximately 1.8 nm.[10]

The fundamental connectivity of the SBU with its structural and non-structural ligands is visualized below.

MOF_808_Structure SBU [Zr₆O₄(OH)₄] Cluster (SBU) BTC Trimesic Acid (BTC Linker) SBU->BTC x6 Structural Coordination Formate Formate (Capping Ligand) SBU->Formate x6 Non-Structural Coordination

Diagram 1: Connectivity of the SBU, structural linker, and non-structural ligand in MOF-808.

4.0 Physicochemical Properties

The structural arrangement of MOF-808 gives rise to a set of distinct physicochemical properties. Quantitative data varies slightly across reports due to differences in synthesis conditions, activation procedures, and measurement techniques.

PropertyValueReferences
Chemical Formula C₂₄H₁₆O₃₂Zr₆[11][12]
Full Chemical Name Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]hexakis[μ-(formato-κO:κO′)]tetra-μ3-hydroxytetra-μ3-oxohexazirconium[12]
Molecular Weight ~1363.71 g/mol [11][12]
BET Surface Area 1600 - 2100 m²/g (pristine); up to >3000 m²/g (defect-engineered)[5][8][13][14]
Pore Volume 0.7 - 0.95 cm³/g[8][14]
Pore Diameter ~1.5 - 1.8 nm[8][10]

5.0 Experimental Protocols

5.1 Synthesis MOF-808 is typically synthesized via a solvothermal method. While numerous variations exist, a representative protocol is detailed below. Greener, water-based synthesis routes have also been successfully developed.[15][16]

Protocol: Solvothermal Synthesis of MOF-808

  • Reactant Preparation: Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O, e.g., 0.727 g) and trimesic acid (H₃BTC, e.g., 0.315 g) are used as the metal source and organic linker, respectively.[17]

  • Solvent/Modulator Mixture: The reactants are dissolved in a mixture of N,N-dimethylformamide (DMF) and formic acid (e.g., 1:1 v/v).[17]

  • Reaction: The mixture is placed in a Teflon-lined autoclave and sonicated briefly to ensure homogeneity. The autoclave is then heated in an oven at a constant temperature, typically between 100°C and 130°C, for 24 to 72 hours.[13]

  • Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected, typically by centrifugation.

  • Washing: The collected powder is washed sequentially with fresh DMF, water, and finally acetone to remove unreacted precursors and solvent molecules trapped within the pores.[17]

  • Activation: The washed material is activated by heating under a dynamic vacuum (e.g., at 120-150°C) for several hours to remove the residual solvent, yielding the porous, guest-free MOF-808.[8][17]

MOF_808_Synthesis start Reactant Mixing (Zr Salt, H₃BTC, DMF, Formic Acid) reaction Solvothermal Reaction (e.g., 100-130°C, 24-72h) start->reaction cool Cooling to Room Temperature reaction->cool wash Washing (DMF, Water, Acetone) cool->wash activate Activation (Heating under Vacuum) wash->activate

Diagram 2: General workflow for the solvothermal synthesis of MOF-808.

5.2 Characterization The structure and properties of synthesized MOF-808 are confirmed using a suite of analytical techniques:

  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the material by comparing the experimental diffraction pattern to a simulated one.[18][19]

  • Nitrogen Physisorption: N₂ adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller (BET) model), pore volume, and pore size distribution (via Density Functional Theory (DFT) methods).[8][19]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the framework and to identify the temperatures at which solvent molecules or framework components are lost.[18][20]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and crystal size of the synthesized MOF particles.[8][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups within the MOF, confirming the presence of the carboxylate linkers and metal-oxygen bonds.[18][19]

  • ¹H NMR Spectroscopy: After digesting the MOF in an alkaline or acidic solution, ¹H NMR can be used to quantify the ratio of the organic linker to the non-structural modulator ligands in the framework.[8][21]

6.0 Relevance in Drug Development

The unique structural attributes of MOF-808 make it a compelling candidate for drug delivery systems.[22][23] Its high porosity and large pore volume allow for significant loading of therapeutic agents.[23][24] The inherent biocompatibility of zirconium-based materials is a critical advantage for biomedical applications.[24] Furthermore, the ability to functionalize the MOF, either by exchanging the non-structural ligands or modifying the organic linker, provides a pathway to tune drug release kinetics and to introduce targeting moieties for selective delivery to cancer cells or other specific tissues.[23][24][25] MOF-808 has been successfully employed as a nanocarrier for the dual delivery of chemotherapeutics like floxuridine and carboplatin, demonstrating enhanced cytotoxicity against cancer cells.[24]

References

Zirconium-Based Metal-Organic Frameworks: A Technical Guide to Their Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have emerged as a class of highly promising materials due to their exceptional stability, tunable porosity, and versatile functionality.[1][2][3] This technical guide provides an in-depth overview of the core properties of Zr-MOFs, with a focus on their synthesis, structural characteristics, and applications in drug delivery, catalysis, and sensing.

Structural and Physicochemical Properties

Zr-MOFs are constructed from zirconium-based secondary building units (SBUs), typically hexanuclear oxo-clusters ([Zr₆O₄(OH)₄]¹²⁺), connected by organic linkers.[1][4] This arrangement results in highly porous and crystalline structures with remarkable stability.[1][5] The choice of organic linker allows for precise control over the pore size and functionality of the resulting MOF.[6][7]

Key Zirconium-Based MOFs: A Comparative Overview

Several Zr-MOFs have been extensively studied. The table below summarizes the key quantitative properties of three prominent examples: UiO-66, NU-1000, and MOF-808.

PropertyUiO-66NU-1000MOF-808
BET Surface Area (m²/g) ~1100 - 1600[5][8][9]~2320 - 5463[10]~1610 - 2620[1][11]
Pore Volume (cm³/g) ~0.5 - 1.16[5][8]~1.4~0.84[12]
Pore Size (nm) ~0.6 (triangular windows), 0.8 & 1.1 (cages)[4]~3.1[13]~2.0[1]
Thermal Stability (°C) Up to 500[4][14]~350 - 500[15]> 400[12]
Chemical Stability Stable in water, acidic, and weakly basic conditions[8][16]Stable in non-coordinating aqueous acids[15]Stable in air, aqueous, and acid solutions[11][12]
Topology fcu[4]csq[17]spn[18]

Synthesis and Characterization Protocols

The synthesis of Zr-MOFs is most commonly achieved through solvothermal methods.[1][16] This involves heating a mixture of a zirconium salt (e.g., ZrCl₄ or ZrOCl₂·8H₂O), an organic linker, and a solvent in a sealed container. Modulators, such as carboxylic acids, are often added to control the crystallite size and introduce defects.[19][20]

General Solvothermal Synthesis of UiO-66

This protocol describes a typical synthesis of UiO-66.

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid or hydrochloric acid)

Procedure:

  • Dissolve ZrCl₄ and H₂BDC in DMF in a glass vessel.

  • Add the modulator to the solution.

  • Seal the vessel and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-48 hours).[16]

  • After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.

  • The product is washed with DMF and then a low-boiling-point solvent (e.g., ethanol or methanol) to remove unreacted precursors and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to remove the residual solvent.[14]

Characterization Techniques

The synthesized Zr-MOFs are typically characterized using a suite of analytical techniques:

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the MOF.[21]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.[14][16]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material.[14]
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure.

Key Application Areas

The unique properties of Zr-MOFs make them highly attractive for a range of applications, particularly in the biomedical and chemical fields.

Drug Delivery

The high porosity and biocompatibility of Zr-MOFs make them excellent candidates for drug delivery systems.[1][2][6] Drugs can be loaded into the pores of the MOF and released in a controlled manner.[8][22] The release can be triggered by various stimuli, such as pH changes.[22][23] For instance, some Zr-MOFs exhibit accelerated drug release in basic conditions, which is a desirable feature for targeted delivery in specific biological environments.[22][23]

Drug_Delivery_Workflow cluster_synthesis MOF Preparation cluster_loading Drug Encapsulation cluster_release Controlled Release S1 Zr-MOF Synthesis S2 Activation S1->S2 Solvent Removal L1 Drug Loading S2->L1 Activated MOF R1 pH-Triggered Release L1->R1 Drug-Loaded MOF R2 Therapeutic Effect R1->R2

A simplified workflow for Zr-MOF-based drug delivery.
Catalysis

Zr-MOFs can act as heterogeneous catalysts or as supports for catalytic species.[24][25][26] Their high surface area and the presence of active sites, such as the zirconium clusters, contribute to their catalytic activity.[25] Defects in the MOF structure can also create additional catalytically active sites.[27] They have shown promise in various catalytic reactions, including biomass conversion.[25][28]

Catalysis_Mechanism cluster_catalyst Catalytic Cycle C1 Reactant Adsorption on Active Site C2 Surface Reaction C1->C2 C3 Product Desorption C2->C3 C4 Catalyst Regeneration C3->C4 Products Products C3->Products C4->C1 Reactants Reactants Reactants->C1

General mechanism of heterogeneous catalysis using Zr-MOFs.
Sensing

The luminescent properties of some Zr-MOFs, combined with their porosity, make them suitable for chemical sensing applications.[29][30] They can be designed to detect a variety of analytes, including ions, nitroaromatic compounds, and biomolecules, through changes in their fluorescence response.[20][29] Zr-MOFs are also being explored for the development of electrochemical sensors and biosensors.[31][32]

Sensing_Pathway cluster_sensing Fluorescence Sensing S1 Luminescent Zr-MOF S2 Analyte Interaction S1->S2 S3 Fluorescence Quenching/ Enhancement S2->S3 S4 Signal Detection S3->S4 Analyte Analyte Analyte->S2

Logical pathway for fluorescent sensing with Zr-MOFs.

Conclusion

Zirconium-based MOFs represent a robust and versatile platform for a multitude of applications. Their exceptional stability, coupled with the ability to tailor their porous structure and functionality, positions them at the forefront of materials science research. For professionals in drug development and catalysis, Zr-MOFs offer a promising avenue for creating more efficient and targeted systems. Continued research into the synthesis of novel Zr-MOF structures and the engineering of their properties will undoubtedly lead to further advancements in these and other fields.

References

MOF-808: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the metal-organic framework (MOF) MOF-808, from its initial discovery and synthesis to its diverse applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes.

Discovery and History

MOF-808, a zirconium-based metal-organic framework, was first reported by Furukawa et al. from the research group of Professor Omar Yaghi.[1] It is composed of zirconium oxide clusters ([Zr₆O₄(OH)₄]) as secondary building units (SBUs) interconnected by 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid) linkers.[1][2] The resulting structure possesses a three-dimensional porous network with both tetrahedral and octahedral cages.[3][4]

A key feature of MOF-808 is the presence of coordinatively unsaturated zirconium sites, often occupied by labile formate, hydroxyl, or water molecules, which can be exchanged or removed.[3] This characteristic imparts MOF-808 with tunable properties and makes it a versatile platform for post-synthetic modification, leading to a wide range of applications in catalysis, gas storage and separation, drug delivery, and sensing.[5][6][7][8]

One of the most notable advancements in the history of MOF-808 was the development of its sulfated form, MOF-808-SO₄, which exhibits superacidic properties.[5][9] This was achieved by a straightforward post-synthetic exchange of the formate groups on the zirconium clusters with sulfate ions by immersing the pristine MOF-808 in sulfuric acid.[5][9] This modification significantly enhances its catalytic activity for various acid-catalyzed reactions.[5][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pristine MOF-808 and its post-synthetic modification to create the superacidic MOF-808-SO₄.

Synthesis of MOF-808 (Solvothermal Method)

This protocol is adapted from the original synthesis reported by the Yaghi group.[3]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

  • Acetone

Procedure:

  • In a 100 mL media bottle, dissolve 970 mg of ZrOCl₂·8H₂O and 210 mg of 1,3,5-benzenetricarboxylic acid in a mixture of 30 mL of DMF and 30 mL of formic acid.[3]

  • Seal the bottle and heat it in an isothermal oven at 100 °C for 24 hours.[3]

  • After cooling to room temperature, collect the resulting white powder by centrifugation (8000 rpm, 3 minutes).[3]

  • Wash the collected solid with 60 mL of fresh DMF three times over a 24-hour period.[3]

  • Subsequently, wash the solid with 60 mL of acetone three times over a 24-hour period.[3]

  • Dry the final product under a dynamic vacuum at room temperature overnight to obtain activated MOF-808.[3]

Post-Synthetic Sulfation of MOF-808 (MOF-808-SO₄)

This protocol describes the conversion of pristine MOF-808 into its superacidic form.[9]

Materials:

  • Activated MOF-808 microcrystalline powder

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Anhydrous acetone

  • Anhydrous chloroform

Procedure:

  • Immerse 0.50 g of activated MOF-808 microcrystalline powder in 50 mL of 0.1 M sulfuric acid.[9]

  • Stir the mixture periodically (e.g., once every two hours) for 24 hours at room temperature.[9]

  • Decant the sulfuric acid solution and wash the solid with 50 mL of deionized water three times per day for three days.[9]

  • Perform a quick solvent exchange by washing with 5 x 50 mL of anhydrous acetone.[9]

  • Immerse the solid in 50 mL of anhydrous chloroform for three days.[9]

  • Activate the chloroform-exchanged material under a dynamic vacuum (e.g., 30 mTorr) for 24 hours at room temperature, followed by 24 hours at 150 °C to yield MOF-808-SO₄.[10]

Quantitative Data

The physicochemical properties of MOF-808 are crucial for its performance in various applications. The following tables summarize key quantitative data reported in the literature.

PropertyValueReference(s)
BET Surface Area545 - 2143.20 m²/g[11][12][13]
Langmuir Surface AreaUp to 2060 m²/g[13]
Pore Volume0.38 - 0.911 cm³/g[11][12][13]
Pore Size (Diameter)~18.4 Å (large cage)[14]
Crystal DensityVaries with activation state[13]
Thermal StabilityStable up to ~500 °C in air[14]

Table 1: Physicochemical Properties of Pristine MOF-808

ApplicationAdsorbate/ReactantAdsorption Capacity / Performance MetricReference(s)
Gas AdsorptionCarbon Dioxide (CO₂)0.612 mmol/g (for MOF-808-Lys at 400 ppm)[15]
Water AdsorptionWater (H₂O)High uptake capacity[13]
Pollutant RemovalArsenic (As)229.7 mg/g (Total As), 239.1 mg/g (As(III))[16]
Chromium(VI)High adsorption capacity[17]
Drug DeliveryTamoxifen Citrate55.25% drug loading efficiency[18]
Floxuridine/CarboplatinEnhanced cytotoxicity[8]
Catalysis (Acetalization)BenzaldehydeHigh conversion with MOF-808-SO₄[9]

Table 2: Performance Data of MOF-808 and its Derivatives in Various Applications

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to MOF-808.

MOF_808_Synthesis_and_Modification cluster_synthesis Solvothermal Synthesis of MOF-808 cluster_modification Post-Synthetic Modification to MOF-808-SO4 Zr Precursor Zr Precursor Reaction Mixture Reaction Mixture Zr Precursor->Reaction Mixture H3BTC Linker H3BTC Linker H3BTC Linker->Reaction Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Mixture Modulator (HCOOH) Modulator (HCOOH) Modulator (HCOOH)->Reaction Mixture Heating (100 C) Heating (100 C) Reaction Mixture->Heating (100 C) Pristine MOF-808 Pristine MOF-808 Heating (100 C)->Pristine MOF-808 Pristine MOF-808_mod Pristine MOF-808 Ligand Exchange Ligand Exchange Pristine MOF-808_mod->Ligand Exchange Sulfuric Acid Sulfuric Acid Sulfuric Acid->Ligand Exchange Formate -> Sulfate MOF-808-SO4 MOF-808-SO4 Ligand Exchange->MOF-808-SO4

Caption: Synthesis of MOF-808 and its post-synthetic sulfation.

ODS_Catalysis MOF-808-F (Zr-OH/OH2) Defective MOF-808 (Zr-OH/OH2 sites) Peroxo-Zr Peroxo-zirconium species MOF-808-F (Zr-OH/OH2)->Peroxo-Zr + H2O2 H2O2 H2O2 Oxidized Thiophene Oxidized Thiophene Peroxo-Zr->Oxidized Thiophene + Thiophene Thiophene Thiophene Regenerated Catalyst Regenerated MOF-808 Oxidized Thiophene->Regenerated Catalyst Product Release Regenerated Catalyst->MOF-808-F (Zr-OH/OH2) Catalytic Cycle Optical_Sensing Cu-MOF-808 Cu-functionalized MOF-808 Adsorption Analyte Adsorption Cu-MOF-808->Adsorption Analyte (NO2) Analyte (NO2) Analyte (NO2)->Adsorption Interaction Synergistic Interaction (Zr-cluster & Cu-sites) Adsorption->Interaction Optical Signal Change Change in Luminescence Interaction->Optical Signal Change

References

Unveiling the Robustness of MOF-808: A Technical Guide to its Thermal and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and chemical stability of the metal-organic framework (MOF), MOF-808. Possessing a unique porous structure and tunable properties, MOF-808 has garnered significant attention for a myriad of applications, including gas storage, catalysis, and drug delivery. A thorough understanding of its stability under various conditions is paramount for its successful implementation in these fields. This guide consolidates key quantitative data, details experimental protocols for stability assessment, and provides a visual representation of the evaluation workflow.

Core Stability Data of MOF-808 and its Derivatives

The stability of MOF-808 is intricately linked to its composition, particularly the nature of the non-structural ligands coordinated to the zirconium clusters. The following tables summarize the key stability parameters for pristine MOF-808 and its common analogues.

Table 1: Thermal Stability Data for MOF-808 Analogues

MOF-808 AnalogueDecomposition Temperature (°C)TechniqueKey Observations
MOF-808-formate~250TGA/PXRDStructural collapse occurs at a lower temperature compared to acetate and benzoate analogues.[1]
MOF-808-acetate~300TGA/PXRDCan tolerate up to 300°C for 16 hours before structural collapse.[1]
MOF-808-benzoate>300TGA/PXRDExhibits thermal stability comparable to or greater than the acetate analogue.[1]
Sulfated MOF-808Thermally stable up to ~400°CTGAThe introduction of sulfate groups enhances thermal stability.[2]

Table 2: Chemical Stability of MOF-808 in Aqueous Media

ConditionObservationAnalytical Techniques
Acidic (pH 1-7)Generally stable.[3]PXRD
Neutral (pH 7)Stable.[3]PXRD
Basic (pH > 7)Shows signs of degradation, particularly at higher pH values.[3]PXRD
Boiling WaterSome degradation observed.[4]Not specified

Table 3: Porosity of MOF-808 Variants Before and After Stability Tests

MOF-808 VariantInitial BET Surface Area (m²/g)BET Surface Area After Treatment (m²/g)Treatment Condition
MOF-808~1910179 (methylene blue adsorption)Exposure to methylene blue solution.[5]
MOF-808-formateNot specifiedSignificant decrease after heating to 250°C for 16h.[1]Thermal treatment
MOF-808-acetateNot specifiedRetains high surface area after heating to higher temperatures than the formate variant.[1]Thermal treatment
MOF-808-OH2611Not specifiedDefect-engineered
MOF-808-NH₂3085Not specifiedDefect-engineered

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical experimental workflow for evaluating the thermal and chemical stability of MOF-808.

experimental_workflow Experimental Workflow for MOF-808 Stability Assessment cluster_synthesis 1. Material Synthesis & Activation cluster_characterization_initial 2. Initial Characterization cluster_stability_testing 3. Stability Testing cluster_characterization_final 4. Post-Treatment Characterization cluster_analysis 5. Data Analysis & Conclusion synthesis Synthesize MOF-808 (e.g., solvothermal) activation Activate MOF-808 (solvent exchange, heating) synthesis->activation pxrd_initial PXRD (confirm crystallinity) activation->pxrd_initial tga_initial TGA (determine thermal profile) activation->tga_initial bet_initial BET Analysis (measure surface area) activation->bet_initial thermal_stability Thermal Stability Test (heating at various temps) bet_initial->thermal_stability chemical_stability Chemical Stability Test (exposure to acid/base/solvent) bet_initial->chemical_stability pxrd_final PXRD (assess crystallinity retention) thermal_stability->pxrd_final bet_final BET Analysis (measure surface area retention) thermal_stability->bet_final chemical_stability->pxrd_final tga_final TGA (analyze changes in thermal profile) chemical_stability->tga_final chemical_stability->bet_final analysis Compare pre- and post-treatment data to determine stability pxrd_final->analysis tga_final->analysis bet_final->analysis

Caption: A flowchart of the experimental procedure for assessing MOF-808 stability.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the stability assessment of MOF-808.

Synthesis of MOF-808

A common method for synthesizing MOF-808 is the solvothermal method.[6]

  • Materials: Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), 1,3,5-benzenetricarboxylic acid (H₃BTC), N,N-dimethylformamide (DMF), formic acid.

  • Procedure:

    • Dissolve ZrOCl₂·8H₂O and H₃BTC in a mixture of DMF and formic acid.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120-130°C) for a designated period (e.g., 24-48 hours).[6][7]

    • After cooling to room temperature, collect the white precipitate by filtration or centrifugation.

    • Wash the product with fresh DMF and then with a suitable solvent like acetone to remove unreacted precursors and solvent molecules.

    • Activate the synthesized MOF-808 by heating under vacuum to remove residual solvent from the pores.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of MOF-808.[8]

  • Instrument: A thermogravimetric analyzer.

  • Procedure:

    • Place a small amount of the activated MOF-808 sample (typically 5-10 mg) into an alumina or platinum crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 5-10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify distinct weight loss steps, which correspond to the removal of adsorbed water, coordinated solvent molecules, and the decomposition of the organic linker. The final residual weight corresponds to the formation of the metal oxide (ZrO₂).

Powder X-ray Diffraction (PXRD)

PXRD is used to assess the crystallinity and phase purity of MOF-808 before and after stability tests.[9]

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Procedure:

    • Grind the MOF-808 sample into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a specific 2θ range (e.g., 5-50°) with a defined step size and scan speed.

    • Compare the obtained PXRD pattern with the simulated or previously reported pattern for MOF-808 to confirm its crystal structure. Characteristic peaks for MOF-808 are typically observed at 2θ values of approximately 8.2°, 8.6°, 9.9°, and 10.8°.[9][10]

    • For stability testing, compare the PXRD patterns of the MOF-808 sample before and after thermal or chemical treatment. A significant decrease in peak intensity or the appearance of new peaks indicates a loss of crystallinity or a change in the crystal structure.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is performed to determine the specific surface area and pore volume of MOF-808, which are crucial indicators of its porosity.

  • Instrument: A surface area and porosity analyzer.

  • Procedure:

    • Degas the MOF-808 sample under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any adsorbed molecules from the pores.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).

    • Apply the BET theory to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.

    • For stability assessment, compare the BET surface area of the MOF-808 sample before and after thermal or chemical treatment. A significant reduction in the surface area indicates pore collapse or blockage.

Chemical Stability Testing

This protocol outlines the procedure for evaluating the stability of MOF-808 in various chemical environments.[5]

  • Materials: MOF-808, desired solvents (e.g., water, acidic solutions, basic solutions).

  • Procedure:

    • Disperse a known amount of activated MOF-808 in the chosen solvent or solution of a specific pH.

    • Stir or shake the suspension for a predetermined period (e.g., 24 hours) at a specific temperature.

    • After the treatment, separate the solid MOF material from the liquid by centrifugation or filtration.

    • Wash the recovered solid with a suitable solvent (e.g., water and then acetone) to remove any residual treatment solution.

    • Dry the sample under vacuum.

    • Characterize the treated MOF-808 using PXRD and BET analysis to assess any changes in crystallinity and porosity, respectively.

Post-Synthetic Modification (PSM) with Sulfate Groups

This procedure describes the sulfation of MOF-808 to enhance its acidity and potentially its stability.[7][11]

  • Materials: Activated MOF-808, sulfuric acid (H₂SO₄), water, acetone, chloroform.

  • Procedure:

    • Immerse the activated MOF-808 powder in a solution of sulfuric acid of a specific concentration (e.g., 0.05 M).[12]

    • Stir the mixture for a defined period (e.g., 24 hours).

    • Decant the acidic solution and wash the solid material thoroughly with water to remove excess acid.

    • Perform a solvent exchange with acetone and then with chloroform.

    • Dry the sulfated MOF-808 under vacuum.

    • Characterize the modified material using techniques such as TGA, PXRD, and BET analysis to confirm the incorporation of sulfate groups and to evaluate the impact on the MOF's properties.

References

A Deep Dive into the Porous Architecture of MOF-808: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate porous structure of Metal-Organic Frameworks (MOFs) is paramount for harnessing their full potential. This technical guide provides a comprehensive overview of the porosity and surface area of MOF-808, a prominent zirconium-based MOF, detailing its synthesis, characterization, and the impact of modifications on its structural properties.

MOF-808, constructed from zirconium-based secondary building units and trimesic acid linkers, is renowned for its high stability and tunable porous environment. These characteristics make it a compelling candidate for a range of applications, including gas storage, catalysis, and, notably, as a nanocarrier for drug delivery. The efficacy of MOF-808 in these roles is intrinsically linked to its surface area and pore architecture, which govern molecular adsorption, diffusion, and loading capacity.

Quantitative Analysis of MOF-808 Porosity and Surface Area

The porosity of MOF-808 and its derivatives has been extensively characterized, primarily through nitrogen physisorption analysis at 77 K. The Brunauer-Emmett-Teller (BET) theory is commonly applied to calculate the specific surface area, while methods like Density Functional Theory (DFT) are used to determine pore size distributions. The following table summarizes key quantitative data from various studies, offering a comparative look at how synthesis conditions and functionalization affect the material's properties.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
Pristine MOF-80819100.7615[1]
MOF-808-NH₂30850.9517[1]
MOF-808-OH26110.8717[1]
MOF-808 (Room Temp. Synthesis)2090--[2]
MOF-808 (from ZrOCl₂·8H₂O)2060-18.4[3]
Ce-MOF-8081725--[4]
MOF-808 (for PFOS adsorption)1610--
Pd@MOF-808918.480.4459-
MOF-808 (from solvothermal)5450.38-[5]

Experimental Protocols

Accurate characterization of MOF-808's porosity is contingent on meticulous experimental procedures, from its initial synthesis to the final analysis.

Synthesis of MOF-808 (Solvothermal Method)

A common and reliable method for synthesizing MOF-808 involves a solvothermal reaction. The following is a representative protocol:

  • Precursor Solution Preparation: Zirconium oxychloride (ZrOCl₂·8H₂O) and trimesic acid (H₃BTC) are dissolved in a mixture of N,N-dimethylformamide (DMF) and formic acid.[6] The formic acid acts as a modulator, influencing the crystallinity and defect density of the resulting MOF.

  • Solvothermal Reaction: The precursor solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 80-130°C) for a designated period (e.g., 24-72 hours).[6][7]

  • Isolation and Washing: After cooling to room temperature, the resulting white precipitate is collected via centrifugation or filtration. The product is then washed multiple times with fresh DMF to remove unreacted precursors and solvent molecules trapped within the pores.[7]

  • Solvent Exchange: To facilitate activation, the DMF is typically exchanged with a more volatile solvent, such as acetone or ethanol, by repeated washing and soaking steps.[7]

  • Activation: The solvent-exchanged MOF-808 is activated by heating under a dynamic vacuum at an elevated temperature (e.g., 120-150°C) for several hours.[7] This crucial step removes any remaining solvent molecules from the pores, making the internal surface area accessible for characterization and subsequent applications.

Porosity and Surface Area Characterization (N₂ Physisorption)

The porosity of the activated MOF-808 is analyzed using nitrogen gas adsorption-desorption measurements at 77 K on a volumetric gas sorption analyzer.

  • Sample Degassing: A precisely weighed amount of the activated MOF-808 sample is further degassed in the analysis port of the sorption analyzer under high vacuum and elevated temperature to ensure a clean and empty pore surface.

  • Isotherm Measurement: The instrument doses controlled amounts of nitrogen gas into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is measured at various relative pressures (P/P₀) to generate an adsorption isotherm. Subsequently, the pressure is systematically reduced to generate the desorption isotherm.

  • Data Analysis:

    • BET Surface Area: The specific surface area is calculated from the adsorption data in the relative pressure range of approximately 0.01 to 0.10 using the BET equation.[1]

    • Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: The pore size distribution is determined from the adsorption or desorption branch of the isotherm using theoretical models such as Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method.[1]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of MOF-808 to the final determination of its porous properties.

MOF808_Porosity_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Porosity Characterization cluster_analysis Data Analysis cluster_output Final Properties s1 Precursor Dissolution (ZrOCl₂·8H₂O, H₃BTC, DMF, Formic Acid) s2 Solvothermal Reaction (e.g., 120°C, 24h) s1->s2 s3 Isolation & Washing (Centrifugation, DMF Washes) s2->s3 s4 Solvent Exchange (e.g., Acetone) s3->s4 s5 Activation (Heating under Vacuum) s4->s5 c1 Sample Degassing s5->c1 Activated MOF-808 c2 N₂ Adsorption/Desorption (77 K) c1->c2 c3 Isotherm Generation c2->c3 a1 BET Surface Area Calculation c3->a1 a2 Pore Volume Determination c3->a2 a3 Pore Size Distribution (DFT/BJH) c3->a3 o1 Surface Area (m²/g) a1->o1 o2 Pore Volume (cm³/g) a2->o2 o3 Pore Size (Å) a3->o3

Workflow for MOF-808 porosity analysis.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the accurate and reproducible characterization of MOF-808's porosity. A thorough understanding of these properties is critical for the rational design and optimization of MOF-808-based materials for advanced applications in research and drug development.

References

MOF-808 structural analysis techniques

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Analysis of MOF-808

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques employed in the structural analysis of the metal-organic framework (MOF), MOF-808. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the methodologies used to characterize this promising porous material. The information is presented to facilitate comparative analysis and aid in the design and execution of experiments involving MOF-808.

Introduction to MOF-808

MOF-808 is a zirconium-based metal-organic framework constructed from Zr₆O₄(OH)₄ clusters as secondary building units (SBUs) and 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid) as the organic linker.[1] Its structure is characterized by high porosity, significant surface area, and exceptional thermal and chemical stability, making it a material of interest for a wide range of applications, including gas storage, catalysis, and notably, as a carrier for drug delivery.[2][3][4] The precise characterization of its structural features is paramount for understanding its properties and optimizing its performance in these applications.

Core Structural Analysis Techniques

A multi-faceted approach employing several analytical techniques is essential for a thorough structural characterization of MOF-808. The primary methods include:

  • Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity.

  • Nitrogen Physisorption: To measure the surface area and analyze the pore characteristics.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and framework composition.

  • Electron Microscopy (SEM and TEM): To visualize crystal morphology and size.

  • Spectroscopic Techniques (FTIR and Raman): To identify functional groups and confirm the coordination of linkers.

The logical workflow for the structural characterization of a newly synthesized MOF-808 sample is depicted below.

MOF808_Characterization_Workflow Synthesis MOF-808 Synthesis (Solvothermal/Hydrothermal) Activation Activation (Solvent Exchange & Heating) Synthesis->Activation PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD N2_Physisorption N2 Physisorption (77 K) Activation->N2_Physisorption TGA Thermogravimetric Analysis (TGA) Activation->TGA SEM_TEM Electron Microscopy (SEM/TEM) Activation->SEM_TEM FTIR_Raman Spectroscopy (FTIR/Raman) Activation->FTIR_Raman Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Provides data on Porosity BET Surface Area, Pore Volume & Size N2_Physisorption->Porosity Determines Stability Thermal Stability & Composition TGA->Stability Assesses Morphology Crystal Size & Morphology SEM_TEM->Morphology Visualizes Bonding Functional Groups & Coordination FTIR_Raman->Bonding Confirms

Workflow for the structural characterization of MOF-808.

Experimental Protocols and Data Presentation

This section details the experimental methodologies for the key characterization techniques and presents typical quantitative data in tabular format for easy comparison.

Powder X-ray Diffraction (PXRD)

PXRD is fundamental for confirming the successful synthesis of the crystalline MOF-808 structure and assessing its phase purity.

Experimental Protocol: Powder X-ray diffraction patterns are typically recorded on a diffractometer using Cu-Kα radiation (λ = 1.5418 Å).[5] The instrument is often operated at 40 kV and 40 mA.[5] Samples are finely ground and mounted on a sample holder. Data is collected over a 2θ range, for instance, from 3° to 50°, with a specific step size and time per step.[6] The resulting pattern is then compared to a simulated pattern derived from single-crystal X-ray diffraction data or previously reported patterns for MOF-808.[7][8]

Data Presentation: The characteristic diffraction peaks of MOF-808 are a fingerprint of its crystalline structure.

Plane 2θ Angle (°)
(111)~4.3
(311)~8.2 - 8.3
(222)~8.6 - 8.7
(400)~9.9
(331)~10.8

Data sourced from multiple references.[7][9][10]

Nitrogen Physisorption (BET Analysis)

This technique is used to determine the specific surface area, pore volume, and pore size distribution of MOF-808, which are critical parameters for applications such as drug loading and release.

Experimental Protocol: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric adsorption analyzer. Prior to the measurement, the MOF-808 sample must be activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under vacuum (e.g., at 120 °C for 5 hours or 150 °C for 24 hours).[5][11] The Brunauer–Emmett–Teller (BET) method is applied to the adsorption data in a specific relative pressure (p/p₀) range (e.g., 0.01–0.10) to calculate the specific surface area.[5] The pore size distribution can be determined using methods like Density Functional Theory (DFT).[5]

Data Presentation: The porosity characteristics of MOF-808 can vary depending on the synthesis and activation conditions.

Material BET Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Diameter (Å)
Pristine MOF-8081344 - 19260.76 - 0.82~15.0 - 18.4
MOF-808-OH (defective)~2611~0.87~17.0
MOF-808-NH₂ (defective)~3085~0.95~17.0

Data compiled from various studies.[5][12][13][14]

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of MOF-808 and to gain insights into its composition, such as the presence of coordinated solvent molecules or modulators.

Experimental Protocol: A sample of MOF-808 is heated in a controlled atmosphere (typically air or nitrogen) at a constant heating rate (e.g., 2 °C/min or 10 °C/min).[6][7] The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows weight loss steps corresponding to the removal of guest molecules, dehydroxylation of the inorganic node, and eventual decomposition of the framework.

Data Presentation: The thermal decomposition profile of MOF-808 reveals its stability limits.

Temperature Range (°C) Weight Loss Event
< 150 °CRemoval of physisorbed water and solvent molecules.
200 - 300 °CLoss of physically adsorbed trimesic acid or modulators.[15]
> 450 - 500 °CDecomposition of the organic linker and framework collapse.[13]

Note: The exact temperatures can vary based on the specific MOF-808 sample and experimental conditions.

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and particle size distribution of the MOF-808 crystals.

Experimental Protocol: For SEM, a small amount of the MOF-808 powder is mounted on a stub using conductive tape and may be sputter-coated with a thin layer of a conductive material like gold to prevent charging under the electron beam.[7] For TEM, the powder is typically dispersed in a solvent (e.g., ethanol), and a drop of the suspension is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. The samples are then imaged at various magnifications.

Data Presentation: MOF-808 typically forms well-defined crystals.

Property Description
Morphology Well-shaped octahedral crystals are commonly observed.[5]
Crystal Size Varies depending on synthesis conditions (e.g., modulator concentration), typically ranging from 40 nm to 1000 nm.[16]
Particle Size (TEM) Can be in the range of tens to hundreds of nanometers.[17]
Spectroscopic Techniques (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the MOF-808 structure and to confirm the coordination of the trimesic acid linker to the zirconium clusters.

Experimental Protocol: For FTIR spectroscopy, the MOF-808 sample is often mixed with potassium bromide (KBr) and pressed into a pellet.[7] The spectrum is then recorded over a specific wavenumber range (e.g., 400–4000 cm⁻¹). For Raman spectroscopy, a laser of a specific wavelength is focused on the sample, and the scattered light is analyzed.

Data Presentation: The vibrational spectra of MOF-808 show characteristic bands corresponding to the organic linker and the metal-oxygen bonds.

Technique Wavenumber (cm⁻¹) Assignment
FTIR~3432 - 3460O-H stretching of hydroxyl groups and adsorbed water.[7][18]
FTIR~1620, ~1560Asymmetric stretching of carboxylate groups (COO⁻).[5][13]
FTIR~1436 - 1445, ~1380Symmetric stretching of carboxylate groups (COO⁻).[7][13]
FTIR~650Zr-O vibrations in the inorganic cluster.[5][7]
Raman~1005C-C stretching of the benzene ring.[19]
Raman~803, ~868C-H bending modes.[19]
Raman~413Zr-O (carboxylate) stretching modes.[19]

Application in Drug Development

The structural integrity, high surface area, and large pore volume of MOF-808 make it an excellent candidate for a drug delivery system.[3][17][20] The characterization techniques outlined in this guide are crucial for:

  • Quality Control: Ensuring the batch-to-batch reproducibility of the MOF-808 carrier.

  • Drug Loading Efficiency: The porous properties determined by N₂ physisorption directly relate to the capacity for drug encapsulation.

  • Stability Studies: TGA and PXRD can be used to assess the stability of the drug-loaded MOF under various conditions.

  • Release Kinetics: Understanding the particle size and morphology through SEM and TEM is important for predicting and controlling drug release profiles.

By employing these analytical techniques, researchers can gain a detailed understanding of the structural properties of MOF-808, enabling the rational design and optimization of MOF-based systems for advanced drug delivery applications.

References

MOF-808: A Comprehensive Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast family of MOFs, MOF-808 has emerged as a particularly promising platform for a wide range of applications due to its exceptional stability, high porosity, and the presence of tunable active sites. This zirconium-based MOF, built from Zr₆O₄(OH)₄ clusters and benzene-1,3,5-tricarboxylic acid (BTC) linkers, possesses a unique structure with both tetrahedral and octahedral cages, offering a versatile environment for guest molecules. Its inherent hydrolytic and thermal stability makes it a robust candidate for applications under various conditions. This technical guide provides an in-depth overview of the current and emerging applications of MOF-808, with a focus on quantitative performance data and detailed experimental protocols.

Core Properties of MOF-808

The utility of MOF-808 in diverse applications stems from its key physicochemical properties. While slight variations exist depending on the synthesis method, typical properties are summarized below.

PropertyValueReferences
BET Surface Area1610 - 3085 m²/g[1][2]
Pore Volume~0.911 cm³/g[3]
Average Pore Size~1.5 nm[3]
Thermal StabilityUp to 400 °C

Applications of MOF-808

The unique structural and chemical characteristics of MOF-808 have led to its exploration in numerous fields, including adsorption, catalysis, drug delivery, and sensing.

Adsorption

MOF-808's high surface area and tunable pore environment make it an excellent adsorbent for a variety of environmental pollutants.

MOF-808 has demonstrated remarkable efficacy in removing a range of contaminants from aqueous solutions.

  • Per- and Polyfluoroalkyl Substances (PFAS): The electrostatic interaction between the cationic zirconium clusters of MOF-808 and anionic PFAS molecules, such as perfluorooctane sulfonate (PFOS), is a key mechanism for their removal.[1] MOF-808 exhibits rapid adsorption of PFOS, reaching equilibrium within 30 minutes.[1]

  • Heavy Metals: MOF-808 and its composites have been successfully employed for the removal of toxic heavy metals like mercury (Hg(II)), lead (Pb(II)), cadmium (Cd(II)), and chromium (VI).[4][5][6] The adsorption mechanism often involves the interaction of metal ions with the hydroxyl groups and free carboxyl groups on the MOF-808 surface.[4][6] Magnetic composites of MOF-808 have been developed to facilitate easy separation of the adsorbent from water after treatment.[4][6]

  • Arsenic: Lanthanum-doped MOF-808 (La@MOF-808) has shown significantly enhanced adsorption capacity for both total arsenic and arsenite (As(III)).[7] The primary adsorption mechanism involves electrostatic interactions and the role of hydroxyl groups.[7]

  • Organic Dyes: Defect-engineered MOF-808 has shown improved performance in the removal of both anionic and cationic organic dyes from water.[5] The introduction of defects increases the number of acidic centers, enhancing the adsorption of anionic dyes.[5]

ContaminantAdsorbentMaximum Adsorption Capacity (mg/g)pHReference
Perfluorooctane sulfonate (PFOS)MOF-8089394.1 - 5.4[1]
Total ArsenicLa@MOF-808307.72.0 - 7.0[7]
Arsenite (As(III))La@MOF-808325.72.0 - 7.0[7]
Mercury (Hg(II))Magnetic MOF-8083036[4]
Chromium (VI)MOF-808/chitosan3205[8]

MOF-808 and its derivatives are promising materials for carbon capture, utilization, and storage (CCUS) technologies due to their high specific surface area and well-defined pore structure.[9][10]

  • CO₂ Capture: MOF-808 can be functionalized with amine groups to enhance its CO₂ adsorption capacity and selectivity, particularly at low pressures.[11][12] Tetraethylenepentamine (TEPA) functionalized MOF-808 has shown a 7-fold increase in CO₂ selectivity compared to the pristine MOF.[11]

  • Mixed-Matrix Membranes (MMMs): MOF-808 has been incorporated into polymer matrices to create MMMs for gas separation.[13][14] Post-synthetic functionalization of MOF-808 can significantly improve the CO₂ permeability and CO₂/N₂ separation factor of these membranes.[13]

Gas MixtureMOF-808 based materialPerformance MetricValueReference
CO₂/N₂Amine-functionalized MOF-808IAST Selectivity256[11]
CO₂/CH₄MOF-TFA (30 wt%) in MMMCO₂/CH₄ separation factor increase100%[15]
CO₂/CH₄MOF-TFA (30 wt%) in MMMCO₂ permeability increase350%[15]
Catalysis

The zirconium clusters in MOF-808 can act as active catalytic sites, and the framework can serve as a robust support for catalytically active species.

  • Peroxidase-Like Activity: MOF-808 exhibits intrinsic peroxidase-like activity, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H₂O₂.[16][17] This activity is attributed to the Zr-OH(OH₂) groups on the zirconium clusters.[16][17]

  • CO₂ Hydrogenation: Copper-zinc bimetallic catalysts supported on MOF-808 have been investigated for the hydrogenation of CO₂ to methanol.[3] The high surface area of MOF-808 enhances the dispersion of the metal nanoparticles.[3]

  • Acetalization Reactions: Defective MOF-808, synthesized via a solvent-free approach, has shown exceptional activity in the acetalization of benzaldehyde, with a turnover frequency (TOF) of 3451 h⁻¹.[18]

  • Oxidative Desulfurization (ODS): MOF-808(Zr)-F has demonstrated superior performance in the removal of sulfur from model fuel.[18][19]

  • Transfer Hydrogenation: Copper-loaded MOF-808 has been used as a catalyst for the transfer hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-furandimethanol.[20]

Catalytic ReactionCatalystKey Performance MetricValueReference
Acetalization of benzaldehydeDefective MOF-808(Zr)-FTOF (h⁻¹)3451[18]
Oxidative Desulfurization (DBT)MOF-808(Zr)-FSulfur Removal99.8% in 20 min[19]
HMF to BHMF3 wt%-Cu/MOF-808BHMF Yield71%[20]
Drug Delivery

The high porosity and biocompatibility of MOF-808 make it a promising candidate for drug delivery systems (DDS).[21][22]

  • Dual Drug Delivery: MOF-808 nanoparticles have been utilized for the co-delivery of chemotherapeutic agents like floxuridine (FUDR) and carboplatin (CARB) to cancer cells, demonstrating a synergistic therapeutic effect.[21][22]

  • Targeted Delivery: The surface of MOF-808 can be functionalized with targeting ligands, such as glycopolymers, to enhance selective uptake by cancer cells.[21][22]

  • Controlled Release: MOF-808 can be impregnated with drugs like Tamoxifen Citrate (TMC) for controlled release.[23][24] The release can be triggered by changes in pH.[21]

Drug(s)MOF-808 SystemLoading Efficiency (%)Release ProfileReference
Tamoxifen Citrate (TMC)MOF-80855.2573.5% release in 36h[23]
Tamoxifen Citrate (TMC)AgNPs@MOF-80844.9477.1% release in 36h[23]
Floxuridine (FUDR) & Carboplatin (CARB)Glycopolymer-functionalized MOF-808-Enhanced cytotoxicity[21][22]
Sensing

The unique properties of MOF-808 allow for its use in the development of sensitive and selective chemical sensors.

  • Colorimetric Sensing: The peroxidase-like activity of MOF-808 can be harnessed for the colorimetric detection of hydrogen peroxide (H₂O₂), ascorbic acid (AA), and glucose.[16][17]

  • Fluorescent Sensing: MOF-808 can be modified with fluorescent molecules, such as Rhodamine B, to create probes for the detection of dopamine and Fe³⁺ ions with low detection limits.[25] Europium-functionalized MOF-808 has been used for the sensitive detection of various organic dyes.[15]

  • Gas Sensing: Copper-modified MOF-808 has been developed as a colorimetric sensor for the reversible detection of gaseous hydrogen sulfide (H₂S).[8] It has also been shown to be an effective optical sensor for nitrogen dioxide (NO₂) at very low concentrations.

AnalyteMOF-808 based SensorDetection LimitLinear RangeReference
Hydrogen Peroxide (H₂O₂)MOF-8084.5 µM10 µM - 15 mM[16][17]
Ascorbic Acid (AA)MOF-80815 µM30 - 1030 µM[16][17]
GlucoseMOF-8085.7 µM5.7 - 1700 µM[16][17]
DopamineRhB@MOF-80860.25 nM-
Fe³⁺RhB@MOF-80848.34 nM-
Nitrogen Dioxide (NO₂)Cu-MOF-80816 ppb-

Experimental Protocols

This section provides detailed methodologies for the synthesis of MOF-808 and its application in key areas.

Synthesis of MOF-808

This is the most common method for producing crystalline MOF-808.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • Dissolve ZrOCl₂·8H₂O (e.g., 0.970 g, 3.01 mmol) and H₃BTC (e.g., 0.210 g, 1.00 mmol) in a mixture of DMF (e.g., 30 mL) and formic acid (e.g., 30 mL) in a screw-top jar with a PTFE-lined lid.[7]

  • Sonicate the mixture for approximately 5 minutes to ensure complete dissolution.

  • Heat the sealed jar in an isothermal oven at 100-130 °C for 24-48 hours.[7]

  • After cooling to room temperature, a white precipitate of MOF-808 will have formed.

  • Collect the solid product by filtration or centrifugation.

  • Wash the as-synthesized MOF-808 thoroughly with fresh DMF (e.g., 3 x 30 mL) and then with acetone (e.g., 3 x 30 mL) over a period of 3 days to remove unreacted precursors and solvent molecules from the pores.[7]

  • Dry the washed product in a vacuum oven at a moderate temperature (e.g., 85 °C) for 12 hours to obtain the activated MOF-808.[7]

G cluster_synthesis Solvothermal Synthesis of MOF-808 start Start dissolve Dissolve ZrOCl₂·8H₂O & H₃BTC in DMF/Formic Acid start->dissolve sonicate Sonicate for 5 min dissolve->sonicate heat Heat at 100-130°C for 24-48h sonicate->heat cool Cool to Room Temp. heat->cool collect Collect Solid (Filtration/Centrifugation) cool->collect wash_dmf Wash with DMF (3x) collect->wash_dmf wash_acetone Wash with Acetone (3x) wash_dmf->wash_acetone dry Dry under Vacuum at 85°C for 12h wash_acetone->dry end Activated MOF-808 dry->end

Caption: Solvothermal synthesis workflow for MOF-808.

This method offers a significantly faster route to MOF-808 synthesis.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • Dissolve H₃BTC (e.g., 0.210 g) and ZrOCl₂·8H₂O (e.g., 0.967 g) in a 1:1 mixture of DMF and formic acid in a microwave-safe reaction flask.[1]

  • Place the flask in a microwave oven and heat for approximately 5 minutes.[1]

  • After cooling, collect the white powder by centrifugation and filtration.

  • Wash the product with DMF three times, with shaking for 10-15 minutes during each wash.

  • Dry the final product in a vacuum oven at 60 °C for about 12 hours.[1]

G cluster_microwave Microwave-Assisted Synthesis of MOF-808 start Start dissolve Dissolve Precursors in DMF/Formic Acid start->dissolve microwave Microwave Heating (~5 min) dissolve->microwave collect Collect Solid (Centrifugation/Filtration) microwave->collect wash Wash with DMF (3x with shaking) collect->wash dry Dry under Vacuum at 60°C for 12h wash->dry end MOF-808 Powder dry->end

Caption: Microwave-assisted synthesis workflow for MOF-808.

Adsorption Experiments

This protocol can be adapted for various heavy metal ions.

Materials:

  • Activated MOF-808 (or its composite)

  • Stock solution of the target heavy metal ion (e.g., K₂Cr₂O₇ for Cr(VI))

  • Deionized water

  • pH meter

  • Shaker or stirrer

  • Centrifuge

  • Analytical instrument for metal ion concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

  • Prepare a series of standard solutions of the heavy metal ion of known concentrations.

  • In a typical experiment, add a specific amount of activated MOF-808 (e.g., 10 mg) to a fixed volume of the heavy metal solution with a known initial concentration (e.g., 15 mL of 500 ppm K₂Cr₂O₇).[6]

  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

  • Agitate the mixture at a constant speed (e.g., 1000 rpm) at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).[6]

  • Separate the solid adsorbent from the solution by centrifugation (e.g., 3000 rpm for 30 minutes).[6]

  • Measure the final concentration of the heavy metal ion in the supernatant using the appropriate analytical technique.

  • Calculate the adsorption capacity (Qe) using the formula: Qe = (C₀ - Ce) * V / m, where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Catalysis Experiments

Materials:

  • Activated MOF-808 catalyst

  • Benzaldehyde

  • Methanol

  • Internal standard (e.g., naphthalene)

  • Gas chromatograph (GC)

Procedure:

  • Activate the MOF-808 catalyst under vacuum at an elevated temperature.

  • In a septum-sealed glass reactor, charge methanol (e.g., 10 mL), naphthalene (e.g., 35 mg), benzaldehyde (e.g., 330 µL), and the activated catalyst (e.g., 13 mg).[2]

  • Stir the mixture at a constant speed (e.g., 500 rpm) at room temperature.[16]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Calculate the conversion of benzaldehyde based on the disappearance of its peak area relative to the internal standard.

G cluster_catalysis Catalytic Acetalization of Benzaldehyde with MOF-808 benzaldehyde Benzaldehyde intermediate Hemiacetal Intermediate benzaldehyde->intermediate + Methanol methanol Methanol methanol->intermediate mof808 MOF-808 Catalyst (Lewis Acid Sites) mof808->intermediate Catalyzes product Benzaldehyde Dimethyl Acetal intermediate->product + Methanol - Water water Water intermediate->water product->mof808 Regenerates

Caption: Proposed mechanism for MOF-808 catalyzed acetalization.

Drug Delivery Experiments

Materials:

  • Activated MOF-808

  • Drug to be loaded (e.g., Tamoxifen Citrate)

  • Solvent capable of dissolving the drug (e.g., ethanol)

  • Shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1000 ppm TMC in ethanol).[17]

  • Immerse a specific amount of activated MOF-808 (e.g., 2.5 mg/mL) in the drug solution.[17]

  • Agitate the mixture for an extended period (e.g., 72 hours) to allow for maximum drug loading.[17]

  • Separate the drug-loaded MOF-808 from the solution by centrifugation.

  • Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer.

  • Calculate the drug loading efficiency by determining the amount of drug adsorbed by the MOF.

Materials:

  • Drug-loaded MOF-808

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

  • Dialysis membrane

  • Shaker at 37 °C

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded MOF-808 in a specific volume of PBS inside a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS at the desired pH and 37 °C with constant stirring.

  • At regular time intervals, withdraw a small aliquot of the external PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released as a function of time.

G cluster_drug_delivery MOF-808 Drug Delivery Workflow mof Activated MOF-808 loading Drug Loading (Immersion & Agitation) mof->loading drug Drug Solution drug->loading loaded_mof Drug-Loaded MOF-808 loading->loaded_mof release Drug Release (e.g., pH trigger in PBS) loaded_mof->release released_drug Released Drug release->released_drug target Target Site (e.g., Cancer Cell) released_drug->target

Caption: General workflow for drug delivery using MOF-808.

Conclusion and Future Outlook

MOF-808 has unequivocally established itself as a versatile and high-performing material with significant potential across a spectrum of applications. Its robust nature, coupled with the tunability of its structure and properties, makes it an attractive platform for addressing challenges in environmental remediation, catalysis, and medicine. Future research is likely to focus on the development of more complex MOF-808 composites and hierarchical structures to further enhance their performance. The transition from laboratory-scale synthesis to large-scale, cost-effective production will be crucial for the real-world implementation of MOF-808 based technologies. Furthermore, a deeper understanding of the structure-property relationships through advanced characterization and computational modeling will pave the way for the rational design of next-generation MOF-808 materials tailored for specific, high-impact applications.

References

MOF-808: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, synthesis, and characterization of MOF-808, a zirconium-based metal-organic framework. The following sections detail the necessary protocols and safety measures to ensure responsible laboratory practices.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for MOF-808 is presented below. This data has been compiled from various sources to provide a comprehensive overview.

PropertyValueReferences
Chemical Formula C₂₄H₁₆O₃₂Zr₆[1]
Molecular Weight 1363.71 g/mol [1]
Appearance White/Off-white solid[2]
Particle Size 80 nm - 1000 nm (synthesis dependent)[3][4]
Pore Size ~0.48 nm and ~1.84 nm[5]
Surface Area (BET) ~1200 m²/g[5]
Thermal Stability Stable up to ~400-500 °C in air[5]
Solubility Not determined[2]
Storage Temperature 2-8°C or -20°C, in a dry state[1][2]
Hazard InformationDescriptionReferences
Emergency Overview No particular hazard is associated with this compound in its bulk form. However, as a nanomaterial, inhalation of dust should be avoided.[2]
Health Hazards None listed in the provided MSDS. Chronic health effects are unknown.[2]
Fire and Explosion No known fire or explosion hazard.[2]
Reactivity Stable in air, aqueous, and acidic solutions.[5]

Synthesis and Activation Protocols

The synthesis of MOF-808 typically involves the solvothermal reaction of a zirconium salt and trimesic acid. The following protocols are detailed for reproducible synthesis and activation.

Solvothermal Synthesis of MOF-808

This protocol is adapted from established literature procedures.[6][7]

Materials:

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Trimesic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • Dissolve trimesic acid (e.g., 2.1 g, 10 mmol) and zirconium oxychloride octahydrate (e.g., 9.7 g, 30 mmol) in a 1:1 mixture of DMF and formic acid (e.g., 450 mL each) in a 1 L screw-capped glass jar.[6]

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.[6]

  • Heat the sealed jar in an oven at 130°C for 48 hours.[6]

  • A white precipitate of MOF-808 will form. Allow the container to cool to room temperature.

  • Collect the white solid by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 200 mL) followed by anhydrous DMF (3 x 100 mL per day for 3 days) to remove unreacted starting materials and solvent.[6]

  • Exchange the solvent with acetone (3 x 100 mL).

  • Activate the material as described in the protocol below.

Activation of MOF-808

Activation is crucial to remove solvent molecules from the pores of the MOF.

Procedure:

  • After the final solvent wash, decant the solvent.

  • Place the wet solid under a dynamic vacuum at room temperature for 24 hours.[6]

  • Increase the temperature to 150°C and continue to heat under dynamic vacuum for another 24 hours to yield the activated MOF-808.[6]

Safety and Handling Procedures

Due to its nanoscale particle size, appropriate safety precautions must be taken when handling MOF-808 to minimize exposure.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

PPESpecification
Gloves Nitrile gloves. Double gloving is recommended when handling the powder.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection When handling larger quantities of dry powder outside of a contained environment, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.
Engineering Controls
  • Fume Hood: All manipulations of dry MOF-808 powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated.

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Small Spills (Dry Powder):

    • Gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully wipe up the material and place it in a sealed container for disposal.

    • Clean the area with soap and water.

  • Large Spills (Dry Powder):

    • Evacuate the area and restrict access.

    • If significant dust is generated, wear appropriate respiratory protection.

    • Use a HEPA-filtered vacuum cleaner for cleanup. Do not dry sweep.

    • Place all contaminated materials in a sealed container for disposal.

  • Spills of MOF-808 in Solvent:

    • Absorb the suspension with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

Waste Disposal
  • Dispose of MOF-808 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of MOF-808 down the drain or in the regular trash.

Toxicology and Health Effects

The toxicological properties of MOF-808 have not been extensively studied. However, as with all nanomaterials, caution is advised.

  • Inhalation: The primary route of exposure is inhalation of the dry powder. The effects of inhaled MOF-808 are not well-documented, but it is prudent to minimize any potential exposure.

  • Skin and Eye Contact: May cause mechanical irritation. Avoid direct contact.

  • Ingestion: The effects of ingestion are not known.

One study reported no toxicity of MOF-808(Zr) in a skin penetration assay in mice.[8] However, the lack of comprehensive toxicological data warrants a cautious approach.

Experimental Workflows and Diagrams

The following diagrams illustrate key experimental and safety workflows for working with MOF-808.

MOF808_Synthesis_Workflow cluster_synthesis Synthesis cluster_washing Washing cluster_activation Activation start Start dissolve Dissolve ZrOCl2·8H2O and H3BTC in DMF/Formic Acid start->dissolve sonicate Sonicate for 5 min dissolve->sonicate heat Heat at 130°C for 48h sonicate->heat cool Cool to Room Temp. heat->cool collect Collect Precipitate (Filtration/Centrifugation) cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_acetone Solvent Exchange with Acetone wash_dmf->wash_acetone vac_rt Vacuum at Room Temp. (24h) wash_acetone->vac_rt vac_heat Vacuum at 150°C (24h) vac_rt->vac_heat activated_mof Activated MOF-808 vac_heat->activated_mof

Caption: Workflow for the synthesis and activation of MOF-808.

Spill_Response_Decision_Tree spill Spill Occurs is_dry Is the spill a dry powder? spill->is_dry is_large_dry Is it a large spill? is_dry->is_large_dry Yes in_solvent Absorb with inert material, collect, and containerize. is_dry->in_solvent No small_dry Cover with damp towel, wipe, and containerize. is_large_dry->small_dry No large_dry Evacuate, restrict access, use HEPA vacuum. is_large_dry->large_dry Yes decontaminate Decontaminate spill area with appropriate solvent and soap/water. small_dry->decontaminate large_dry->decontaminate in_solvent->decontaminate

Caption: Decision tree for responding to a MOF-808 spill.

PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment start Handling MOF-808 is_powder Handling dry powder? start->is_powder gloves Nitrile Gloves goggles Safety Goggles lab_coat Lab Coat is_powder->gloves No is_powder->goggles No is_powder->lab_coat No is_large_qty Large quantity and risk of aerosolization? is_powder->is_large_qty Yes is_large_qty->gloves No is_large_qty->goggles No is_large_qty->lab_coat No respirator Wear N95 Respirator is_large_qty->respirator Yes respirator->gloves respirator->goggles respirator->lab_coat

Caption: Logic for selecting appropriate PPE for handling MOF-808.

Characterization Data

The following tables summarize key characterization data for MOF-808.

Powder X-Ray Diffraction (PXRD) Data
2θ (degrees)Corresponding PlaneReference
4.34(111)[9]
8.32(311)[9]
8.69(222)[9]
Thermogravimetric Analysis (TGA) Data
Temperature Range (°C)Weight Loss EventReference
100 - 200Evaporation of adsorbed water[1]
200 - 300Loss of physically adsorbed trimesic acid[1]
300 - 550Decomposition of the organic linker and framework collapse[1]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for MOF-808 and follow all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for COF-808 in CO2 Capture and Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including gas storage and separation. MOF-808, a zirconium-based MOF, has garnered significant attention for its exceptional stability and potential for carbon dioxide (CO2) capture and separation. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and evaluation of MOF-808 for CO2 capture.

Data Presentation

The following table summarizes the CO2 adsorption capacities of pristine and functionalized MOF-808 under various conditions as reported in the literature. This data is essential for comparing the performance of different MOF-808 variants and for selecting the most suitable material for a specific application.

MaterialFunctionalizationPressure (kPa)Temperature (K)CO2 Uptake (mmol/g)Selectivity (CO2/N2)Reference
MOF-808Pristine152980.2-[1]
MOF-808Pristine1002981.2-[2]
MOF-808-GlyGlycine42980.3-[2]
MOF-808-GlyGlycine152980.7-[2]
MOF-808-GlyGlycine1002982.5-[2]
en@MOF-808Ethylenediamine42980.5-[2]
en@MOF-808Ethylenediamine152980.9-[2]
en@MOF-808Ethylenediamine1002982.3-[2]
MOF-808-TEPATetraethylenepentamine15-~2.5 times pristine~7 times pristine (256)[3]

Experimental Protocols

Detailed methodologies for the synthesis, activation, and CO2 adsorption experiments are provided below. These protocols are compiled from various sources to ensure a comprehensive guide.

Protocol 1: Synthesis of MOF-808

This protocol describes a common solvothermal synthesis method for MOF-808.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O)

  • 1,3,5-Benzenetricarboxylic acid (H3BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

Procedure:

  • In a glass vial, dissolve 1.0 mmol of ZrOCl2·8H2O and 2.0 mmol of H3BTC in a mixture of 20 mL of DMF and 20 mL of formic acid.

  • Sonicate the mixture for 10-15 minutes until a clear solution is obtained.

  • Seal the vial and place it in a preheated oven at 135°C for 24 hours.

  • After cooling to room temperature, a white crystalline powder of MOF-808 will be formed.

  • Collect the product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with acetone (3 x 20 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the final product under vacuum at 150°C overnight.

Protocol 2: Post-Synthetic Amine Functionalization of MOF-808

This protocol details the modification of MOF-808 with ethylenediamine (en) to enhance its CO2 capture performance.

Materials:

  • As-synthesized MOF-808

  • Ethylenediamine (en)

  • Anhydrous toluene

Procedure:

  • Activate the as-synthesized MOF-808 by heating at 150°C under vacuum for 12 hours to remove any guest molecules from the pores.

  • In a round-bottom flask, suspend 1.0 g of activated MOF-808 in 50 mL of anhydrous toluene.

  • Add a solution of 2.0 g of ethylenediamine in 20 mL of anhydrous toluene to the MOF-808 suspension.

  • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, collect the functionalized MOF (en@MOF-808) by filtration.

  • Wash the product with toluene (3 x 30 mL) and then with acetone (3 x 30 mL).

  • Dry the final product under vacuum at 100°C for 12 hours.

Protocol 3: CO2 Adsorption Measurement

This protocol describes the measurement of CO2 adsorption isotherms using a volumetric adsorption analyzer.

Apparatus:

  • Volumetric gas adsorption analyzer

  • Sample tube

  • Vacuum pump

  • High-purity CO2 and N2 gases

Procedure:

  • Sample Activation: Place approximately 100-200 mg of the MOF-808 sample into a sample tube. Activate the sample by heating it under a high vacuum (e.g., at 150°C) for several hours to remove any adsorbed water or other impurities from the pores.

  • Isotherm Measurement:

    • After activation, cool the sample to the desired adsorption temperature (e.g., 298 K).

    • Introduce a known amount of CO2 gas into the analyzer's manifold.

    • Dose controlled amounts of CO2 into the sample tube.

    • Allow the system to equilibrate after each dose, and record the equilibrium pressure.

    • The amount of adsorbed gas is calculated from the pressure change in the manifold.

    • Repeat the dosing and equilibration steps to generate the adsorption isotherm up to the desired final pressure.

  • Selectivity Measurement: To determine the CO2/N2 selectivity, repeat the adsorption isotherm measurement with N2 gas under the same conditions. The selectivity can then be calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.

Visualizations

Experimental Workflow for MOF-808 Synthesis and Functionalization

MOF_Synthesis_Workflow cluster_synthesis MOF-808 Synthesis cluster_functionalization Amine Functionalization reagents ZrOCl2·8H2O + H3BTC in DMF/Formic Acid solvothermal Solvothermal Reaction (135°C, 24h) reagents->solvothermal washing_synthesis Washing (DMF, Acetone) solvothermal->washing_synthesis drying_synthesis Drying (150°C, vacuum) washing_synthesis->drying_synthesis mof_808 Pristine MOF-808 drying_synthesis->mof_808 activation Activation (150°C, vacuum) mof_808->activation reaction Reaction with Ethylenediamine in Toluene (110°C, 24h) activation->reaction washing_func Washing (Toluene, Acetone) reaction->washing_func drying_func Drying (100°C, vacuum) washing_func->drying_func en_mof_808 en@MOF-808 drying_func->en_mof_808

Caption: Workflow for the synthesis of pristine MOF-808 and its subsequent amine functionalization.

Logical Relationship for CO2 Capture and Separation

CO2_Capture_Logic start Flue Gas / Air (CO2 + N2 + other gases) mof_column MOF-808 Adsorption Column start->mof_column adsorption Selective Adsorption of CO2 mof_column->adsorption separation Separation adsorption->separation n2_out N2 and other gases separation->n2_out Non-adsorbed desorption Desorption (Pressure/Temperature Swing) separation->desorption CO2-loaded MOF co2_out Pure CO2 desorption->co2_out regenerated_mof Regenerated MOF-808 desorption->regenerated_mof regenerated_mof->mof_column Recycle

Caption: Logical flow of CO2 capture and separation using a MOF-808 packed column.

References

MOF-808 as a Versatile Platform for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of biomedical applications, particularly in drug delivery. MOF-808, a zirconium-based MOF, has garnered significant attention due to its exceptional chemical stability and biocompatibility. These application notes provide a comprehensive overview and detailed protocols for utilizing MOF-808 as a drug delivery system.

Data Presentation: Drug Loading and Release in MOF-808

The following tables summarize the quantitative data for the loading and release of various therapeutic agents using MOF-808 as a carrier.

DrugMOF-808 ActivationLoading Capacity (wt%)Encapsulation Efficiency (%)Key Release CharacteristicsReference
Floxuridine Methanol/Water~1Not ReportedSynergistic effect with Carboplatin[1][2]
Carboplatin Methanol/Water10.99 - 13.74Not ReportedEnhanced cytotoxicity with activation[1][2]
Tamoxifen Citrate Not SpecifiedNot Reported55.2573.5% release in 36 hours[3]
Quercetin Not Specified41.3 - 49.5 (in a comparable Cu-based MOF)Not ReportedpH-dependent release[4][5]

Note: Loading capacities and release profiles can vary based on the specific synthesis and activation procedures of MOF-808, as well as the experimental conditions for drug loading and release.

Experimental Protocols

Synthesis of MOF-808

This protocol describes the solvothermal synthesis of MOF-808.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • Dissolve 1,3,5-benzenetricarboxylic acid (2.1 g, 10 mmol) and zirconium(IV) oxychloride octahydrate (9.7 g, 30 mmol) in a 1:1 mixture of DMF and formic acid (450 mL each) in a 1 L screw-capped glass jar.

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Heat the sealed jar in an oven at 130°C for 48 hours.

  • A white precipitate of MOF-808 will form. Allow the mixture to cool to room temperature.

  • Collect the white solid by filtration or centrifugation.

  • Wash the collected MOF-808 with fresh DMF (3 x 50 mL) and then with acetone (3 x 50 mL) to remove unreacted precursors and solvent molecules from the pores.

  • Dry the purified MOF-808 in a vacuum oven at 150°C overnight to activate it for drug loading.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of MOF-808.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.

Drug Loading into MOF-808

This protocol provides a general method for loading therapeutic drugs into the pores of MOF-808 via immersion.

Materials:

  • Activated MOF-808

  • Therapeutic drug (e.g., Tamoxifen Citrate, Floxuridine, Carboplatin, Quercetin)

  • Appropriate solvent (e.g., ethanol, methanol/water mixture, dimethyl sulfoxide)

Procedure:

  • Disperse a known amount of activated MOF-808 (e.g., 100 mg) in a solution of the desired drug (e.g., 1 mg/mL) in a suitable solvent. The ratio of MOF-808 to drug should be optimized for each specific drug.

  • Stir the suspension at room temperature for 24-72 hours to allow for the diffusion of the drug molecules into the pores of the MOF.

  • Collect the drug-loaded MOF-808 (Drug@MOF-808) by centrifugation.

  • Wash the Drug@MOF-808 with the pure solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the final product under vacuum at a temperature that does not degrade the loaded drug.

Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Loading Capacity (wt%) = (mass of loaded drug / mass of Drug@MOF-808) x 100

  • Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

In Vitro Drug Release Studies

This protocol describes a typical in vitro drug release experiment using a dialysis method to simulate physiological conditions.

Materials:

  • Drug@MOF-808

  • Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological pH)

  • Acetate Buffer at pH 5.5 (simulating the acidic tumor microenvironment)

  • Dialysis membrane (with a molecular weight cut-off suitable to retain the MOF while allowing the drug to pass through)

Procedure:

  • Disperse a known amount of Drug@MOF-808 (e.g., 10 mg) in a small volume of the release medium (e.g., 1 mL of PBS).

  • Place the suspension inside a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium (e.g., 50 mL of PBS at pH 7.4 or acetate buffer at pH 5.5).

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Experimental Workflow for MOF-808 Drug Delivery System

G cluster_synthesis MOF-808 Synthesis cluster_loading Drug Loading cluster_release In Vitro Release s1 Zr Precursor + H3BTC s2 Solvothermal Reaction s1->s2 s3 Washing & Activation s2->s3 s4 Activated MOF-808 s3->s4 l1 Immersion & Stirring s4->l1 d1 Drug Solution d1->l1 l2 Centrifugation & Washing l1->l2 l3 Drug@MOF-808 l2->l3 r1 Dialysis in Release Medium l3->r1 r2 Sample Collection r1->r2 r3 Quantification (UV-Vis/HPLC) r2->r3 r4 Release Profile r3->r4 G Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER antagonizes Bcl2 Bcl-2 (Anti-apoptotic) ER->Bcl2 inhibits transcription Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Akt Akt PI3K->Akt activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosis Apoptosis CytochromeC->Apoptosis activates caspases G Floxuridine Floxuridine TS Thymidylate Synthase Floxuridine->TS inhibits Carboplatin Carboplatin DNA_Adducts DNA Adducts Carboplatin->DNA_Adducts forms dNTPs dNTP pool TS->dNTPs reduces production DNA_Synthesis DNA Synthesis dNTPs->DNA_Synthesis required for DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols: Catalytic Applications of MOF-808 in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Framework-808 (MOF-808) is a highly porous and stable coordination polymer featuring hexanuclear zirconium clusters ([Zr₆O₄(OH)₄]¹²⁺) and benzene-1,3,5-tricarboxylate (BTC) linkers. Its unique structure, characterized by accessible metal sites, high surface area, and tunable acidity, makes it a versatile and efficient heterogeneous catalyst for a variety of organic transformations. The presence of both Lewis and Brønsted acid sites, arising from the Zr clusters and coordinated water/hydroxyl groups, is crucial to its catalytic activity. Defect engineering and post-synthetic modifications, such as sulfation or metal-ion exchange, can further enhance its catalytic performance.

These notes provide detailed protocols and performance data for several key organic reactions catalyzed by MOF-808 and its derivatives, offering a valuable resource for researchers in organic synthesis, materials science, and pharmaceutical development.

Acetalization Reactions

Acetalization is a fundamental reaction in organic synthesis for the protection of carbonyl groups, with applications in the production of fine chemicals, fragrances, and fuel additives. MOF-808 has demonstrated exceptional activity as a Lewis acid catalyst for these reactions.

Data Presentation: Acetalization of Benzaldehyde
CatalystSubstrateAlcoholProductTemp. (°C)TimeConversion (%)TOF (h⁻¹)Ref.
MOF-808(Zr)-FBenzaldehydeMethanol(Dimethoxymethyl)benzene3090 s~953451[1]
MOF-808-CeBenzaldehydeMethanol(Dimethoxymethyl)benzeneRT10 min>80-[2][3]
MOF-808-SO₄-ZrBenzaldehydeMethanol(Dimethoxymethyl)benzeneRT-High-[4]
MOF-808(Hf)GlycerolAcetoneSolketal603 h91-[5]
MOF-808(Zr)GlycerolAcetoneSolketal603 h6-[5]
Note: TOF = Turnover Frequency. RT = Room Temperature. "-" indicates data not reported.
Experimental Protocols

Protocol 1.1: Synthesis of MOF-808(Zr) This protocol is adapted from published literature[2].

  • Preparation of Solutions:

    • Dissolve ZrCl₄ (0.233 g, 1 mmol) in 3.5 mL of N,N-dimethylformamide (DMF) in a glass vial.

    • In a separate vial, dissolve benzene-1,3,5-tricarboxylic acid (BTC) (0.210 g, 1 mmol) in 3.5 mL of DMF.

    • Sonicate both solutions for 20 minutes to ensure complete dissolution.

  • Synthesis:

    • Combine the two solutions in a larger vessel.

    • Add 7 mL of formic acid to the mixture.

    • Seal the vessel and heat in an oven at 100 °C for 24 hours.

  • Activation and Work-up:

    • After cooling to room temperature, collect the white solid precipitate by centrifugation or filtration.

    • Wash the solid thoroughly with fresh DMF to remove unreacted starting materials.

    • Perform a solvent exchange by soaking the material in acetone.

    • Dry the catalyst under vacuum to obtain activated MOF-808(Zr). A microwave-assisted activation in water can also be employed for efficient removal of modulators and solvents[6].

Protocol 1.2: General Procedure for Acetalization of Benzaldehyde This protocol is a general representation based on cited studies[1][2].

  • Reaction Setup:

    • To a round-bottom flask, add the aldehyde substrate (e.g., benzaldehyde, 4 mmol).

    • Add the alcohol (e.g., methanol, 10 mL).

    • Add the activated MOF-808 catalyst (e.g., 10-20 mg).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 30 °C)[1].

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Isolation:

    • Upon completion, separate the heterogeneous catalyst from the reaction mixture by centrifugation or filtration.

    • The catalyst can be washed with a suitable solvent, dried, and reused for subsequent cycles.

    • Isolate the product from the filtrate by removing the solvent under reduced pressure. Further purification can be performed if necessary.

Visualization: Catalytic Workflow and Mechanism

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Catalyst Recycling S1 Solvothermal Synthesis S2 Washing & Solvent Exchange S1->S2 S3 Activation (Heating/Vacuum) S2->S3 R1 Reactants Added (Aldehyde, Alcohol) S3->R1 Activated MOF-808 R2 Reaction at Controlled Temp. R1->R2 R3 Progress Monitoring (GC/NMR) R2->R3 W1 Catalyst Separation (Filtration) R3->W1 W2 Product Isolation W1->W2 W3 Catalyst Washing & Drying W1->W3 W4 Catalyst Reuse W3->W4 W4->R1

Caption: General workflow for a MOF-808 catalyzed organic reaction.

AcetalizationMechanism MOF Zr-MOF-808 (Lewis Acid Site) Step1 Coordination of Carbonyl Oxygen to Zr Site MOF->Step1 Benz Benzaldehyde (R-CHO) Benz->Step1 MeOH Methanol (CH3OH) Step2 Nucleophilic Attack by Methanol MeOH->Step2 Step4 Second Attack by Methanol MeOH->Step4 Intermediate1 Activated Complex Step1->Intermediate1 Intermediate1->Step2 Hemiacetal Hemiacetal Intermediate Step2->Hemiacetal Step3 Proton Transfer & Water Elimination Hemiacetal->Step3 Carbocation Oxocarbenium Ion Step3->Carbocation Carbocation->Step4 Product Acetal Product Step4->Product Product->MOF Catalyst Regeneration

Caption: Proposed mechanism for MOF-808 catalyzed acetalization.

Esterification and Transesterification Reactions

MOF-808 serves as an efficient and reusable heterogeneous catalyst for esterification reactions, including the challenging conversion of amides to esters and the esterification of glycerol, a key step in biodiesel production.

Data Presentation: Esterification Reactions
CatalystReaction TypeSubstrateReagentProductTemp. (°C)Time (h)Yield (%)Ref.
Zr-MOF-808-PAmide EsterificationBenzamiden-ButanolButyl benzoate150-Quantitative[7][8]
Zr-MOF-808-PAmide EsterificationVarious AmidesVarious AlcoholsCorresponding Esters150-Quantitative[8]
Sulfated MOF-808Glycerol EsterificationGlycerolAcetic AcidTriacetin--High
MOF-808-3/1TransesterificationAlgal OilMethanolBiodiesel (FAMEs)180-92.6
Note: "-" indicates data not reported. FAMEs = Fatty Acid Methyl Esters.
Experimental Protocols

Protocol 2.1: General Procedure for Amide Esterification This protocol is a general representation based on cited studies[7][8].

  • Reaction Setup:

    • In a pressure tube or sealed reactor, combine the amide (e.g., benzamide, 1 mmol), the alcohol (e.g., n-butanol, serving as reagent and solvent), and the activated Zr-MOF-808-P catalyst (e.g., 25 mol% metal loading).

  • Reaction Execution:

    • Seal the reactor and heat the mixture to 150 °C with vigorous stirring.

    • Monitor the reaction over time by taking samples and analyzing them via Gas Chromatography (GC).

  • Work-up and Catalyst Reuse:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol, dichloromethane), dry it, and reuse it for at least five consecutive cycles[8].

    • Isolate the ester product from the filtrate by solvent evaporation.

Reduction Reactions

MOF-808 is an excellent catalyst for diastereoselective Meerwein-Ponndorf-Verley (MPV) reductions of substituted cyclohexanones, demonstrating high activity and selectivity that outperforms many other catalysts.

Data Presentation: MPV Reduction of Substituted Cyclohexanones
CatalystSubstrateReducing AgentProductTemp. (°C)Time (h)Conversion (%)Selectivity (cis/trans)Ref.
MOF-8082-Phenyl cyclohexanone2-Butanol2-Phenyl cyclohexanol12024High94% (cis)
MOF-8083-Methyl cyclohexanone2-Propanol3-Methyl cyclohexanol80--High (cis)
Note: "-" indicates data not reported.
Experimental Protocols

Protocol 3.1: General Procedure for MPV Reduction This protocol is a general representation based on the cited study.

  • Reaction Setup:

    • Place the activated MOF-808 catalyst in a reaction vessel.

    • Add the sacrificial alcohol (e.g., 2-butanol or 2-propanol), which also acts as the solvent.

    • Add the substituted cyclohexanone substrate.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) under an inert atmosphere.

    • Stir the mixture and monitor the conversion and diastereoselectivity using GC analysis.

  • Work-up:

    • After completion, filter off the catalyst. The catalyst can be washed, dried, and reused.

    • Remove the solvent from the filtrate to obtain the crude product, which can be further purified.

Visualization: Structural Features of MOF-808

MOF808_Structure Key Catalytic Features of MOF-808 MOF_Node MOF-808 Structure Zr₆O₄(OH)₄ Cluster (SBU) BTC Linker Porous Framework Acid_Sites Catalytically Active Sites Coordinatively Unsaturated Zr⁴⁺ Sites (Lewis Acids) Terminal -OH / -OH₂ Groups (Brønsted Acids) MOF_Node:f1->Acid_Sites Hosts Substrate_Access Substrate Interaction Micropores (~1.8 nm) allow access to active sites Defect sites enhance accessibility MOF_Node:f3->Substrate_Access Provides Acid_Sites:f1->Substrate_Access Activate Substrates Acid_Sites:f2->Substrate_Access

Caption: Key structural features of MOF-808 relevant to catalysis.

Other Notable Reactions

  • Ring-Opening of Epoxides: MOF-808 is an efficient and highly reusable catalyst for the aminolysis of epoxides, such as styrene oxide and cyclohexene oxide, with aniline. It can be reused for up to 20 consecutive cycles without a significant loss of performance. In a reaction with styrene oxide and aniline at 70 °C, MOF-808 achieved 82.9% conversion in 6 hours.

  • CO₂ Hydrogenation: MOF-808 serves as an excellent support for copper-based catalysts in the hydrogenation of CO₂ to methanol. A 50-CuZn/MOF-808 catalyst demonstrated superior performance compared to traditional catalysts.

  • Knoevenagel Condensation & Biginelli Reaction: While various MOFs are known to catalyze Knoevenagel condensation and Biginelli reactions, specific detailed reports on the use of MOF-808 for these transformations are not prominent in the current literature. Given its demonstrated Lewis and Brønsted acidity, MOF-808 represents a promising candidate for investigation in these C-C bond-forming reactions.

Conclusion: MOF-808 and its derivatives are robust, versatile, and highly active heterogeneous catalysts for a range of important organic reactions. The ability to tune the catalyst's properties through metal substitution and post-synthetic modification, combined with its high stability and reusability, positions MOF-808 as a valuable tool for developing more sustainable and efficient chemical processes in both academic and industrial research, including drug development.

References

Application Notes and Protocols for the Synthesis of Nanoscale MOF-808 for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-808, a zirconium-based MOF, has garnered significant attention for biomedical applications due to its high stability, large surface area, and biocompatibility.[1][2] Its tunable pore size and the potential for surface functionalization make it an excellent candidate for drug delivery systems.[2][3][4][5][6] This document provides detailed protocols for the synthesis of nanoscale MOF-808, suitable for applications in drug development and targeted delivery. The protocols described herein are based on established solvothermal and room-temperature synthesis methods.

Data Presentation

The following tables summarize the key synthesis parameters and resulting material properties for nanoscale MOF-808, compiled from various reported procedures.

Table 1: Solvothermal Synthesis Parameters for Nanoscale MOF-808

ParameterValueReference
Zirconium PrecursorZirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)[7][8][9]
Organic Linker1,3,5-Benzenetricarboxylic acid (H₃BTC or Trimesic Acid)[2][7][8][9]
ModulatorFormic acid or Acetic acid[1][7][10]
SolventN,N-Dimethylformamide (DMF) and Formic Acid mixture[7][8]
Temperature100 °C[8]
Reaction Time7 days[8]
Resulting Particle Size~80 nm[11]
BET Surface AreaVaries with modulator, typically >1500 m²/g[1]

Table 2: Room-Temperature Synthesis Parameters for Nanoscale MOF-808

ParameterValueReference
Zirconium PrecursorPre-formed Zr₆ oxoclusters[12]
Organic Linker1,3,5-Benzenetricarboxylic acid (H₃BTC or Trimesic Acid)[12]
ModulatorFormic acid[12]
SolventWater and Formic Acid mixture[12]
TemperatureRoom Temperature (~25 °C)[12][13]
Reaction Time5 - 14 hours[12]
Resulting Particle Size35 - 850 nm (concentration-dependent)[12][14]
BET Surface AreaHigh, comparable to solvothermal methods[14]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Nanoscale MOF-808

This protocol is adapted from established literature procedures for producing crystalline, nanoscale MOF-808.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (≥98%)

  • Acetone

  • Deionized water

  • Screw-capped vials (e.g., 20 mL)

Equipment:

  • Oven

  • Centrifuge

  • Sonicator

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL screw-capped vial, dissolve 0.16 g of ZrOCl₂·8H₂O and 0.11 g of H₃BTC in a mixture of 20 mL of DMF and 20 mL of formic acid.[8]

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a preheated oven at 100 °C for 7 days.[8]

  • Purification and Activation:

    • After the reaction, cool the vial to room temperature. A white crystalline powder should be visible.

    • Collect the solid product by centrifugation.

    • Wash the collected powder with fresh DMF (3 x 15 mL), followed by acetone (3 x 15 mL) to remove unreacted precursors and solvent molecules.[8] Use centrifugation to separate the solid after each wash.

    • Dry the final product in a vacuum oven at 150 °C overnight to activate the MOF.[8]

Protocol 2: Room-Temperature Synthesis of Monodispersed MOF-808 Nanocrystals

This protocol allows for scalable production of monodispersed MOF-808 nanocrystals with tunable sizes.

Materials:

  • Pre-synthesized Zr₆(OH)₄(OOCR)₁₂ oxoclusters (R can be a variety of alkyl groups, but for simplicity, this protocol assumes a pre-formed zirconium cluster solution can be made from ZrOCl₂·8H₂O and a modulator like acetic acid) or ZrCl₄

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Formic acid

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Vortex mixer

Procedure:

  • Zirconium Precursor Preparation (Two-Step):

    • Isolate the Zr₆ secondary building unit (SBU) by crystallizing it from a solution of ZrCl₄ and acetic acid in propan-2-ol.[11]

    • React the isolated SBU with trimesic acid in a mixture of formic acid and water.[11]

  • Concentration-Induced Synthesis (One-Pot approach):

    • A stock solution of the Zr₆ oxocluster and H₃BTC is prepared in a mixture of formic acid and water.[12]

    • The final crystal size is dependent on the concentration of the reactants. For example, to obtain nanocrystals of approximately 850 nm, a specific concentration of H₃BTC (e.g., 18.75 mg/mL) is used.[12] To achieve smaller nanocrystals (e.g., 35 nm), the reactant concentrations are significantly increased.[12]

  • Reaction:

    • The reaction mixture is stirred at room temperature. The reaction time can vary from 5 to 14 hours depending on the desired crystal size and reactant concentrations.[12]

  • Purification:

    • Collect the nanocrystals by centrifugation.

    • Wash the product with deionized water to remove any unreacted starting materials.

    • The final product can be redispersed in an appropriate solvent for further use or dried for characterization.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for Solvothermal Synthesis of Nanoscale MOF-808 cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation A Dissolve ZrOCl₂·8H₂O and H₃BTC B in DMF/Formic Acid Solvent A->B C Seal Vial B->C D Heat in Oven (100°C, 7 days) C->D E Cool to Room Temperature D->E F Collect Solid by Centrifugation E->F G Wash with DMF F->G H Wash with Acetone G->H I Dry under Vacuum (150°C) H->I J Final Product: Nanoscale MOF-808 I->J

Caption: Solvothermal synthesis workflow for nanoscale MOF-808.

Characterization

Standard characterization techniques for the synthesized nanoscale MOF-808 include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF-808.[11][15]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and determine the particle size and size distribution of the nanocrystals.[11][15]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.[15]

Conclusion

The protocols outlined in this application note provide robust methods for the synthesis of nanoscale MOF-808. The solvothermal method is a well-established technique that yields highly crystalline materials. The room-temperature synthesis offers a more scalable and energy-efficient alternative, with the added advantage of tunable particle size. The choice of synthesis route can be tailored based on the desired material properties and specific application requirements in drug delivery and other biomedical fields. The use of modulators like formic and acetic acid is a key factor in controlling the nucleation and growth of the MOF crystals, thereby influencing the final particle size and porosity.[7][10][16][17][18] Careful control over the synthesis parameters is crucial for obtaining MOF-808 with the desired characteristics for advanced drug delivery applications.

References

Application Notes and Protocols: Functionalization of MOF-808 for Targeted Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the metal-organic framework (MOF), MOF-808, for various targeted applications, including drug delivery, catalysis, and sensing.

Introduction to MOF-808

MOF-808 is a zirconium-based metal-organic framework known for its high porosity, large surface area, and excellent chemical and thermal stability.[1][2] Its structure consists of zirconium-based secondary building units (SBUs) connected by 1,3,5-benzenetricarboxylate (BTC) linkers.[2] These properties make MOF-808 an ideal platform for post-synthetic modification (PSM), allowing for the introduction of various functional groups to tailor its properties for specific applications.[3][4][5]

Targeted Applications of Functionalized MOF-808

The versatility of MOF-808 allows for its functionalization to suit a range of applications:

  • Targeted Drug Delivery: MOF-808 nanoparticles can be functionalized with targeting ligands to enhance their uptake by specific cells, such as cancer cells.[1][2][6] Their high porosity enables the loading of therapeutic agents for controlled release.[6]

  • Catalysis: The introduction of active catalytic sites onto the MOF-808 framework can create highly efficient and selective heterogeneous catalysts for various organic transformations.[7][8]

  • Sensing: Functionalization of MOF-808 can lead to the development of sensitive and selective sensors for the detection of various analytes, including gases and biomolecules.[9][10]

  • Carbon Capture: Amine-functionalized MOF-808 has shown promise in capturing carbon dioxide.[11][12]

Quantitative Data on MOF-808 Properties

The table below summarizes the key physical properties of pristine and functionalized MOF-808, providing a comparative overview.

Sample NameFunctionalizationBET Surface Area (m²/g)Average Pore Diameter (Å)Total Pore Volume (cm³/g)Particle Size (nm)Reference
MOF-808Pristine1910 - 2143.2015.00.76 - 0.911116.04[7][13][14]
MOF-808-OHHydroxyl-functionalized261117.00.8766 ± 3[14]
MOF-808-NH₂Amino-functionalized308517.00.9588 ± 6[14]
gly@MOF-808Glycine-functionalized1675--370 ± 80[11]
Cu-MOF-808Copper-functionalized----[9]
MOF-808-TzThiazole-functionalized1348---[15]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and functionalization of MOF-808.

Protocol 1: Synthesis of Pristine MOF-808

This protocol is based on a previously published solvothermal method.[7]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Glacial acetic acid

  • Acetone

  • Chloroform

Procedure:

  • Dissolve ZrCl₄ (1.05 g, 4.5 mmol) in 45 mL of glacial acetic acid in a beaker.

  • In a separate beaker, dissolve H₃BTC (0.31 g, 1.5 mmol) in 45 mL of DMF.

  • Sonicate both solutions for 30 minutes.

  • Mix the two solutions and sonicate the resulting mixture for an additional 45 minutes.

  • Transfer the mixture to a stainless-steel autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a white precipitate will form. Separate the precipitate by centrifugation.

  • Wash the product four times with DMF and then with acetone.

  • Dry the product in an oven at 100 °C for 12 hours.

  • Activate the MOF-808 by soaking it in CHCl₃ at 50 °C for three days.

  • Finally, dry the activated MOF-808 under vacuum at 120 °C for 24 hours.

Workflow for MOF-808 Synthesis

G cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_activation Activation cluster_product Final Product ZrCl4 ZrCl₄ in Acetic Acid Sonicate Sonicate Solutions ZrCl4->Sonicate H3BTC H₃BTC in DMF H3BTC->Sonicate Mix Mix Solutions & Sonicate Sonicate->Mix Autoclave Autoclave @ 120°C, 72h Mix->Autoclave Centrifuge Centrifuge Autoclave->Centrifuge Wash Wash with DMF & Acetone Centrifuge->Wash Dry1 Dry @ 100°C, 12h Wash->Dry1 Activate Activate in CHCl₃ @ 50°C, 3 days Dry1->Activate Dry2 Dry under vacuum @ 120°C, 24h Activate->Dry2 MOF808 Pristine MOF-808 Dry2->MOF808

Caption: Solvothermal synthesis workflow for pristine MOF-808.

Protocol 2: Post-Synthetic Modification (PSM) of MOF-808 with Amino Groups

This protocol describes the introduction of amino functional groups via ligand exchange.[7]

Materials:

  • Pristine MOF-808

  • 5-Aminoisophthalic acid (NH₂-H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Disperse 0.1711 g (0.125 mmol) of pristine MOF-808 in a solution containing 0.250 mmol of 5-aminoisophthalic acid in 5 mL of DMF.

  • Subject the mixture to ultrasonic irradiation for 2 hours.

  • Separate the resulting precipitate by centrifugation.

  • Wash the product three times with DMF and then with ethanol.

  • Dry the functionalized MOF, denoted as Ex-MOF-808(NH₂), at 100 °C under vacuum.

Workflow for Post-Synthetic Modification of MOF-808

G cluster_materials Starting Materials cluster_modification Modification Steps cluster_product Final Product MOF808 Pristine MOF-808 Ultrasonic Ultrasonic Irradiation (2h) MOF808->Ultrasonic NH2BDC 5-Aminoisophthalic Acid in DMF NH2BDC->Ultrasonic Centrifuge Centrifuge Ultrasonic->Centrifuge Wash Wash with DMF & Ethanol Centrifuge->Wash Dry Dry @ 100°C (vacuum) Wash->Dry FunctionalizedMOF Ex-MOF-808(NH₂) Dry->FunctionalizedMOF

Caption: Post-synthetic modification of MOF-808 via ligand exchange.

Application Example: Targeted Drug Delivery

Functionalized MOF-808 nanoparticles have been successfully used for the targeted delivery of chemotherapeutic agents to cancer cells.[1][2] For instance, MOF-808 functionalized with a glycopolymer has been shown to enhance the uptake of the nanoparticles in hepatocellular carcinoma cells, leading to increased cytotoxicity of the loaded drugs.[1][2][6]

Signaling Pathway for Targeted Drug Delivery

G cluster_delivery Drug Delivery Process FunctionalizedMOF Glycopolymer-Functionalized MOF-808 with Drug Targeting Targeting Cancer Cell Receptors FunctionalizedMOF->Targeting 1. Binding Uptake Enhanced Cellular Uptake Targeting->Uptake 2. Internalization Release Drug Release Inside Cell Uptake->Release 3. Endosomal Escape Effect Therapeutic Effect (Cytotoxicity) Release->Effect 4. Action

Caption: Targeted drug delivery using functionalized MOF-808.

References

Application Notes: MOF-808 for Gas Storage and Separation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metal-Organic Framework (MOF) 808 is a highly porous and exceptionally stable zirconium-based MOF.[1] Its structure is built from hexanuclear zirconium clusters [Zr₆O₄(OH)₄] and 1,3,5-benzenetricarboxylate (BTC) linkers.[2][3] MOF-808 has garnered significant attention from researchers due to its high surface area, tunable pore environment, and remarkable thermal and chemical stability, particularly in the presence of water and acidic gases.[1][2][4] These characteristics make it an excellent candidate for applications in gas storage (such as hydrogen and methane) and the separation of gas mixtures, most notably for carbon dioxide capture.[5][6]

The performance of MOF-808 can be significantly enhanced through post-synthetic modification. By functionalizing the MOF with amine-containing molecules, its affinity and capacity for CO₂ can be dramatically increased, making it a promising adsorbent for applications like flue gas treatment and direct air capture.[7][8]

These application notes provide a summary of the gas storage and separation capabilities of MOF-808 and its derivatives, along with detailed protocols for its synthesis, activation, functionalization, and gas sorption analysis.

Data Presentation: Performance of MOF-808

The following tables summarize the key performance metrics of pristine and functionalized MOF-808 for gas storage and separation applications.

Table 1: Physical Properties of MOF-808

PropertyValueReference(s)
BET Surface Area1210 - 2102 m²/g[4][9]
Pore Volume~0.84 cm³/g[4]
Thermal StabilityStable up to 300 °C[2][3]
Chemical StabilityStable in acidic solutions (pH 0-12)[1]

Table 2: Gas Storage and Adsorption Capacities of Pristine MOF-808

GasConditionsAdsorption CapacityReference(s)
H₂77 K, 4 MPa7.31 wt%[2][3]
CH₄High Pressure110 v(STP)/v[4]
CO₂298 K, 100 kPa1.16 mmol/g[10]
CO₂298 K, 15 kPa0.20 mmol/g[10]
N₂298 K, 1 bar~0.1 mmol/g[11]

Table 3: CO₂ Adsorption Performance of Functionalized MOF-808

Adsorbent MaterialFunctional GroupConditionsCO₂ Adsorption CapacityImprovement vs. PristineReference(s)
TEPA-functionalizedTetraethylenepentamine15 kPa~0.50 mmol/g~2.5 times[7]
ED-graftedEthylenediamine100 kPa2.3 mmol/g~2.0 times[10]
ED-graftedEthylenediamine15 kPa0.85 mmol/g~4.25 times[10]
Glycine-functionalizedGlycineFlue Gas (15 kPa)High UptakeSignificant[12][13]
MOF-808-NH₂/GOAmino groups + Graphene Oxide25 °C, 9 bar303.61 mg/g (6.9 mmol/g)Significant[14]

Table 4: CO₂ Separation Selectivity

Adsorbent MaterialGas PairSelectivity ValueReference(s)
TEPA-functionalizedCO₂/N₂256 (IAST)[7]
Pristine MOF-808CO₂/N₂~36 (IAST)[7]

Experimental Protocols

Protocol 1: Synthesis of MOF-808 (Modulated Hydrothermal Method)

This protocol is adapted from procedures reported for synthesizing high-quality MOF-808.[4][15]

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (FA)

  • Deionized water

  • Acetone

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 1 mmol of H₃BTC in a mixture of 40 mL of DMF and 40 mL of formic acid. Use sonication for 10-15 minutes to ensure complete dissolution.[15]

  • To this solution, add 1 mmol of ZrCl₄. Sonicate for another 10 minutes and then stir the mixture for 1 hour at room temperature.[15]

  • Seal the Teflon-lined autoclave and place it in a convection oven.

  • Heat the autoclave to 100-130°C for 24 to 72 hours.[4][15] The reaction time can be optimized to control crystallinity and surface area.[2]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white crystalline powder by centrifugation or filtration.

  • Wash the product thoroughly to remove unreacted precursors and solvent. This is a critical step for achieving high porosity.

    • Wash with fresh DMF three times (e.g., 3 x 50 mL).

    • Wash with acetone three times (e.g., 3 x 50 mL).

  • Dry the washed MOF-808 powder in a vacuum oven at room temperature overnight.

Protocol 2: Post-Synthetic Functionalization with Amines (e.g., TEPA)

This protocol describes a general method for grafting amines onto MOF-808 to enhance CO₂ capture, based on reported literature.[7]

Materials:

  • Activated MOF-808 (from Protocol 1 & 3)

  • Tetraethylenepentamine (TEPA)

  • Anhydrous Toluene or other suitable anhydrous solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), add 1.0 g of activated MOF-808.

  • Add 50 mL of anhydrous toluene to create a suspension.

  • In a separate vial, prepare a solution of TEPA in anhydrous toluene. The amount of TEPA can be varied to achieve different loading levels. A typical starting point is a 1:1 mass ratio of TEPA to MOF-808.

  • Add the TEPA solution to the MOF-808 suspension dropwise while stirring.

  • Heat the mixture to 80-100°C and let it react under reflux for 12-24 hours.

  • After cooling to room temperature, collect the functionalized MOF by filtration.

  • Wash the product extensively with toluene and then with a solvent like ethanol or acetone to remove any unreacted (physisorbed) amine.

  • Dry the final product (TEPA-MOF-808) under vacuum at a moderate temperature (e.g., 80-100°C) to remove residual solvent without degrading the grafted amines.

Protocol 3: Activation of MOF-808

Activation is crucial to clean the pores of the MOF from residual solvent molecules, making the internal surface area accessible for gas adsorption.

Materials:

  • As-synthesized MOF-808

  • Solvent for exchange (e.g., Acetone, Chloroform)[16]

Procedure:

  • Solvent Exchange:

    • Immerse the as-synthesized MOF-808 powder in a suitable solvent like acetone.

    • Allow the sample to soak for 1-3 days, replacing the solvent with a fresh portion every 24 hours.[16] This step exchanges the high-boiling-point synthesis solvent (DMF) with a more volatile solvent.

  • Thermal Activation:

    • Decant the solvent and transfer the MOF-808 powder to a sample tube suitable for a vacuum line or a gas sorption analyzer's degas port.

    • Heat the sample gradually under a dynamic vacuum (<10⁻⁵ torr).

    • A typical activation temperature is 150°C, held for 12-24 hours, to ensure all guest molecules are removed from the pores.[16]

    • After activation, cool the sample to room temperature under vacuum before analysis.

Protocol 4: Gas Sorption Measurement

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Apparatus:

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

  • High-purity adsorptive gases (e.g., N₂, H₂, CO₂, CH₄)

  • Helium gas for free space determination

Procedure:

  • Sample Preparation: Place a precisely weighed amount (typically 50-150 mg) of the MOF-808 sample into a sample tube.

  • Degassing/Activation: Activate the sample in situ using the degas port of the instrument following Protocol 3. This ensures the sample is clean immediately before analysis.

  • Free Space Measurement: After activation, cool the sample to room temperature and measure the "cold" and "warm" free space of the sample tube using helium, which does not adsorb into the MOF pores.

  • Isotherm Measurement:

    • Bring the sample to the desired analysis temperature (e.g., 77 K for N₂/H₂, 273 K or 298 K for CO₂/CH₄) using a suitable cryogenic bath (liquid nitrogen) or a temperature-controlled circulator.

    • Dose controlled, incremental amounts of the adsorptive gas into the sample tube.

    • After each dose, allow the system to equilibrate until the pressure stabilizes. The instrument records the equilibrium pressure and calculates the amount of gas adsorbed.

    • Continue this process over the desired pressure range (e.g., 0-1 bar for surface area analysis, higher pressures for storage capacity).

  • Data Analysis:

    • Use the collected data points (amount adsorbed vs. relative/absolute pressure) to generate an adsorption isotherm.

    • Calculate the BET surface area from the N₂ isotherm at 77 K.

    • Determine the total gas uptake at a specific pressure (e.g., 1 bar) from the isotherm.

Visualizations

experimental_workflow_synthesis cluster_synthesis Protocol 1: MOF-808 Synthesis cluster_activation Protocol 3: Activation p1 Precursor Dissolution (ZrCl₄ + H₃BTC in DMF/FA) p2 Solvothermal Reaction (100-130°C, 24-72h) p1->p2 p3 Collection & Washing (Centrifuge, wash with DMF) p2->p3 p4 Solvent Exchange (Wash with Acetone) p3->p4 p5 Drying (Vacuum oven, RT) p4->p5 a1 Solvent Soak (Fresh Acetone, 1-3 days) p5->a1 As-synthesized MOF-808 a2 Thermal Activation (Dynamic Vacuum, 150°C) a1->a2 a3 Activated MOF-808 a2->a3

Caption: Workflow for the synthesis and activation of MOF-808.

experimental_workflow_functionalization cluster_modification Protocol 2: Post-Synthetic Modification (PSM) cluster_analysis Protocol 4: Gas Sorption Analysis start Activated MOF-808 m1 Suspend MOF in Anhydrous Solvent start->m1 m2 Add Amine Solution (e.g., TEPA) m1->m2 m3 Reflux Reaction (80-100°C, 12-24h) m2->m3 m4 Wash & Dry (Remove excess amine) m3->m4 m5 Functionalized MOF-808 m4->m5 g1 Degas Sample (in-situ activation) m5->g1 Analyze Performance g2 Measure Isotherm (e.g., CO₂ at 298 K) g1->g2 g3 Data Analysis (Capacity, Selectivity) g2->g3

Caption: Workflow for amine functionalization and subsequent gas sorption analysis.

logical_relationship cluster_properties Intrinsic Properties cluster_applications Applications prop1 High Surface Area & Porosity mof MOF-808 prop1->mof prop2 Zr-OH/OH₂ Sites on Metal Cluster prop2->mof prop3 Exceptional Stability (Thermal & Chemical) prop3->mof app1 Gas Storage (H₂, CH₄) mof->app1 mod Post-Synthetic Functionalization (e.g., Amines) mof->mod modifies provides sites for app2 Gas Separation (CO₂/N₂, CO₂/CH₄) mod->app2 Greatly Enhances

Caption: Logical relationship between MOF-808's properties and its applications.

References

MOF-808: A Highly Efficient Catalyst for Peptide Bond Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic linkers. MOF-808, a zirconium-based MOF, has emerged as a highly effective heterogeneous catalyst for the hydrolysis of peptide bonds.[1][2][3] Its remarkable activity, selectivity, and stability under biologically relevant conditions make it a promising tool for applications in proteomics, drug discovery, and biotechnology.[1][2][4] This document provides detailed application notes and experimental protocols for utilizing MOF-808 in peptide bond hydrolysis studies.

MOF-808's catalytic prowess stems from its {Zr₆O₈} core, which facilitates the cleavage of the resilient peptide bond.[1][3] Kinetic studies have demonstrated that MOF-808 can accelerate the hydrolysis of dipeptides by more than four orders of magnitude compared to the uncatalyzed reaction.[1][2] Furthermore, it exhibits selectivity based on the size and chemical nature of the amino acid side chains, preferentially hydrolyzing peptides with smaller or hydrophilic residues.[1][2][3] The catalyst is also recyclable, maintaining its activity over several cycles.[1][2][3]

Data Presentation

Table 1: Catalytic Performance of MOF-808 in Dipeptide Hydrolysis
DipeptideRate Constant (k, s⁻¹)Half-life (t₁/₂, h)Reference
Glycylglycine (Gly-Gly)2.69 x 10⁻⁴0.72[1][2]

Conditions: pD 7.4, 60 °C

Table 2: Hydrolysis of Hen Egg White Lysozyme by MOF-808
ProteinReaction Time (h)Yield of Selective Fragmentation (%)Reference
Hen Egg White Lysozyme2555[1][2]

Conditions: Physiological pH

Experimental Protocols

Protocol 1: Synthesis of MOF-808

This protocol is adapted from procedures described in the literature for synthesizing microcrystalline MOF-808 powder.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

  • Teflon-lined autoclave

Procedure:

  • Prepare a solution by dissolving ZrOCl₂·8H₂O and H₃BTC in a 1:1 (v/v) mixture of DMF and formic acid.

  • Transfer the solution into a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 130 °C for 48 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials and solvent.

  • Dry the synthesized MOF-808 under vacuum.

Protocol 2: Peptide Bond Hydrolysis using MOF-808

This protocol outlines the general procedure for studying the hydrolysis of a dipeptide, such as Gly-Gly, catalyzed by MOF-808.

Materials:

  • Synthesized MOF-808

  • Dipeptide (e.g., Glycylglycine)

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) solution for pD adjustment

  • Glass vials

  • Centrifuge

Procedure:

  • Weigh 3.1 mg (2.0 µmol) of MOF-808 into a glass vial.

  • Add 950 µL of D₂O to the vial and stir the suspension at room temperature for 30 minutes to ensure the MOF particles are well-dispersed.

  • Prepare a 40 mM stock solution of the dipeptide in D₂O.

  • Add 50 µL of the 40 mM dipeptide stock solution (final concentration: 2.0 mM) to the MOF-808 suspension.

  • Adjust the pD of the reaction mixture to 7.4 using a NaOD solution.

  • Incubate the reaction mixture at 60 °C.

  • At various time points, take an aliquot of the reaction mixture and centrifuge at 15,000 rpm for 20 minutes to separate the MOF-808 catalyst.

  • Analyze the supernatant using ¹H NMR spectroscopy to determine the concentration of the remaining dipeptide and the formed amino acid products. The reaction rate can be determined by fitting the decay of the peptide concentration to a first-order rate equation.

Visualizations

Mechanism of MOF-808 Catalyzed Peptide Bond Hydrolysis

The proposed mechanism involves the binding of the peptide to two adjacent Zr(IV) centers within the {Zr₆O₈} core of MOF-808.[1][3][4] The amide oxygen and the N-terminus of the peptide coordinate to the zirconium centers, facilitating the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, leading to its cleavage.

MOF808_Mechanism cluster_MOF MOF-808 Active Site cluster_Peptide Peptide Substrate cluster_Products Hydrolysis Products Zr1 Zr(IV) Zr2 Zr(IV) Peptide R1-CO-NH-R2 Binding Binding Peptide->Binding Coordinates to Zr centers Product1 R1-COOH Release Release Product1->Release Product2 H2N-R2 Product2->Release Binding->Zr1 Binding->Zr2 Hydrolysis Hydrolysis Binding->Hydrolysis Nucleophilic attack by H₂O Hydrolysis->Product1 Hydrolysis->Product2 Release->Zr1 Catalyst Regeneration Release->Zr2

Caption: Proposed mechanism of peptide bond hydrolysis catalyzed by MOF-808.

Experimental Workflow for Peptide Hydrolysis

The following diagram illustrates the key steps in the experimental workflow for studying peptide hydrolysis using MOF-808 as a catalyst.

Experimental_Workflow start Start synthesis Synthesize and Characterize MOF-808 start->synthesis preparation Prepare Peptide Stock Solution and MOF-808 Suspension synthesis->preparation reaction Initiate Hydrolysis Reaction (pD 7.4, 60 °C) preparation->reaction sampling Collect Aliquots at Different Time Intervals reaction->sampling separation Separate MOF-808 Catalyst via Centrifugation sampling->separation analysis Analyze Supernatant by ¹H NMR separation->analysis data Determine Reaction Kinetics (Rate Constant, Half-life) analysis->data end End data->end

Caption: Experimental workflow for MOF-808 catalyzed peptide hydrolysis.

References

Application Notes and Protocols for Loading Therapeutic Agents into MOF-808 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Framework (MOF) 808 nanoparticles and the subsequent loading of various therapeutic agents. MOF-808, a zirconium-based MOF, is a promising nanocarrier for drug delivery due to its high porosity, good stability, and biocompatibility.[1][2] This document outlines the necessary procedures for synthesizing MOF-808, loading it with exemplary therapeutic agents such as carboplatin, floxuridine, tamoxifen citrate, and quercetin, and the characterization of the resulting drug-loaded nanoparticles.

Data Presentation

The following table summarizes the quantitative data for the loading of various therapeutic agents into MOF-808 nanoparticles.

Therapeutic AgentLoading Capacity (w/w %)Loading Capacity (mg/g)Encapsulation Efficiency (%)Notes
Carboplatin~10%[3]~100Not specifiedLoading is dependent on the activation protocol of MOF-808.[3]
Floxuridine~1%[3]~10Not specifiedCo-loaded with Carboplatin in some studies.[3]
Tamoxifen Citrate55.25% (drug loading efficacy)[4]552.555.25The term "drug loading efficacy" is used in the source.[4]
QuercetinNot specifiedNot specifiedNot specifiedLoaded into MOF-808 decorated with folic acid-conjugated chitosan.[5]

Experimental Protocols

Synthesis of MOF-808 Nanoparticles

This protocol describes a solvothermal method for the synthesis of MOF-808 nanoparticles.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

  • Acetone

Procedure:

  • In a glass vessel, dissolve 1.82 g of Zirconium oxychloride and 1.12 g of Trimesic acid in a mixture of 50 mL of N,N-Dimethylformamide (DMF) and 50 mL of formic acid at room temperature.[6]

  • Sonicate the mixture for 10 minutes at 40 °C.[6]

  • Transfer the solution to a Teflon-lined autoclave and heat it at 120 °C for 24 hours.[6]

  • After cooling to room temperature, collect the white precipitate by filtration.[6]

  • Wash the product sequentially with DMF (3 x 20 mL) and acetone (3 x 20 mL).

  • Dry the final product in a vacuum oven at 90 °C for 12 hours to obtain MOF-808 powder.[6]

Loading of Therapeutic Agents into MOF-808 Nanoparticles

The following are general protocols for loading different therapeutic agents into MOF-808. Optimization may be required for specific applications.

a) Loading of Carboplatin and Floxuridine (Co-loading)

Materials:

  • Synthesized MOF-808 nanoparticles

  • Carboplatin (CARB)

  • Floxuridine (FUDR)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Prepare a mixed solvent of methanol and water.

  • Dissolve Carboplatin and Floxuridine in the MeOH/H₂O solution.

  • Disperse the synthesized MOF-808 nanoparticles in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug loading. During this process, it has been observed that the porosity of the MOF-808 can be further enhanced.[7]

  • Collect the drug-loaded MOF-808 nanoparticles by centrifugation.

  • Wash the nanoparticles with fresh MeOH/H₂O to remove any unloaded drug from the surface.

  • Dry the final product under vacuum.

b) Loading of Tamoxifen Citrate

Materials:

  • Synthesized MOF-808 nanoparticles

  • Tamoxifen Citrate (TMC)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Prepare a stock solution of Tamoxifen Citrate in ethanol.

  • Immerse a known quantity of MOF-808 nanoparticles (e.g., 2.5 mg/mL) in the Tamoxifen Citrate solution.[8]

  • Stir the suspension for 72 hours in a dark, closed system at room temperature.[8]

  • Collect the Tamoxifen-loaded MOF-808 nanoparticles by centrifugation.[8]

  • Wash the product with Dichloromethane (DCM) to remove unloaded drug.[8]

  • Dry the final product.

c) Loading of Quercetin

Materials:

  • Synthesized MOF-808 nanoparticles

  • Quercetin (QU)

  • Appropriate solvent for Quercetin (e.g., ethanol)

Procedure:

  • Dissolve Quercetin in a suitable solvent to prepare a loading solution.

  • Disperse the MOF-808 nanoparticles in the Quercetin solution.

  • Stir the mixture for 24-48 hours at room temperature.

  • Collect the Quercetin-loaded MOF-808 nanoparticles by centrifugation.

  • Wash the nanoparticles with fresh solvent to remove any surface-adsorbed drug.

  • Dry the final product. For enhanced targeting, the Quercetin-loaded MOF-808 can be further decorated with folic acid-conjugated chitosan.[5]

Characterization of Drug-Loaded MOF-808 Nanoparticles

a) Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF-808 after drug loading. The crystalline structure of MOF-808 should be retained after the loading process.

b) Thermogravimetric Analysis (TGA): To determine the thermal stability and to quantify the amount of loaded drug by observing the weight loss at different temperatures.

c) Nitrogen Adsorption-Desorption Analysis: To measure the surface area and pore volume of the MOF-808 before and after drug loading. A decrease in surface area and pore volume is expected after successful drug encapsulation.

d) Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF-808 nanoparticles and to ensure that the morphology is maintained after drug loading.

e) Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the MOF-808, the therapeutic agent, and the drug-loaded nanoparticles, confirming the presence of the drug in the final product.

Visualizations

experimental_workflow cluster_synthesis MOF-808 Synthesis cluster_loading Therapeutic Agent Loading cluster_characterization Characterization of Drug-Loaded MOF-808 s1 Dissolve ZrOCl₂·8H₂O and H₃BTC in DMF/Formic Acid s2 Solvothermal Reaction (e.g., 120°C, 24h) s1->s2 s3 Washing and Activation s2->s3 s4 Characterization of MOF-808 (PXRD, TGA, SEM) s3->s4 l2 Disperse MOF-808 in Drug Solution s3->l2 l1 Prepare Drug Solution (e.g., Carboplatin, Tamoxifen) l1->l2 l3 Stir for 24-72h l2->l3 l4 Centrifugation and Washing l3->l4 c1 PXRD, TGA, N₂ Adsorption l4->c1 c2 SEM, FTIR l4->c2 c3 Quantification of Drug Loading c1->c3 c2->c3 c4 In Vitro Drug Release Studies c3->c4 carboplatin_floxuridine_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus mof Drug-Loaded MOF-808 (Carboplatin/Floxuridine) dna_damage DNA Adducts & Inhibition of Thymidylate Synthase mof->dna_damage Floxuridine dna DNA dna->dna_damage Carboplatin replication_block Replication & Transcription Blockage dna_damage->replication_block apoptosis Apoptosis replication_block->apoptosis tamoxifen_pathway cluster_cell ER+ Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mof Tamoxifen-Loaded MOF-808 er Estrogen Receptor (ER) mof->er ere Estrogen Response Element (ERE) on DNA er->ere Estrogen Binding no_transcription Inhibition of Transcription er->no_transcription Tamoxifen Binding transcription Gene Transcription (Proliferation) ere->transcription quercetin_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane mof Quercetin-Loaded MOF-808 pi3k PI3K mof->pi3k Quercetin Inhibits akt Akt mof->akt Quercetin Inhibits receptor Growth Factor Receptor receptor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis

References

Application Notes and Protocols for MOF-808 Gas Adsorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable pore environments, making them promising candidates for various applications, including gas storage, separation, and catalysis. MOF-808, a zirconium-based MOF, is particularly noted for its high stability. This document provides a detailed guide to the experimental setup and protocols for conducting gas adsorption studies on MOF-808.

Material and Instrument Requirements

Material:

  • MOF-808, as-synthesized

  • High-purity adsorbate gases (e.g., N₂, CO₂, H₂S, H₂O vapor)

  • High-purity helium for free-space determination

  • Solvents for activation (e.g., dimethylformamide (DMF), acetone)[1]

  • Liquid nitrogen[2]

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb iQ)[2]

  • Vacuum oven or degasser connected to the analyzer

  • Analytical balance

  • Sample tubes

Experimental Protocols

A critical step before any gas adsorption measurement is the activation of the MOF-808 sample to ensure that the pores are free of guest molecules, such as solvents or water, which would otherwise lead to an underestimation of the material's porosity[3].

Protocol 2.1: MOF-808 Activation

  • Sample Preparation: Accurately weigh approximately 30-100 mg of the as-synthesized MOF-808 into a clean, dry sample tube.

  • Solvent Exchange (Optional but Recommended): To facilitate the removal of high-boiling-point solvents like DMF used during synthesis, it is often beneficial to perform a solvent exchange.[1][3]

    • Immerse the as-synthesized MOF-808 in a solvent with a lower boiling point and lower coordination affinity, such as acetone.[1]

    • Allow the sample to soak for several hours, then decant the solvent.

    • Repeat this process 3-5 times to ensure complete exchange.[1]

  • Thermal Activation:

    • Attach the sample tube to the degas port of the gas adsorption analyzer.

    • Heat the sample under a dynamic vacuum. A typical activation condition for MOF-808 is 150 °C for 5 hours.[2] Some protocols may use a slightly lower temperature of 120 °C for a longer duration (e.g., 16-18 hours).[1]

    • After the heating period, allow the sample to cool to room temperature while still under vacuum.

  • Post-Activation Handling: Once activated, the sample is highly porous and susceptible to contamination from atmospheric gases and moisture. It is crucial to keep the sample under vacuum or an inert atmosphere until the analysis begins.

Protocol 2.2: Nitrogen Adsorption/Desorption for BET Surface Area and Pore Size Analysis

  • Instrument Setup:

    • Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.

    • Install the activated MOF-808 sample tube onto the analysis port of the instrument.

  • Free-Space Measurement: Perform a free-space (or void volume) measurement using helium gas, which is assumed not to adsorb on the material at the analysis temperature.

  • Isotherm Measurement:

    • Immerse the sample tube in a liquid nitrogen bath to maintain a constant temperature of 77 K.[2]

    • Introduce calibrated doses of high-purity nitrogen gas into the sample tube.

    • Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.

    • Continue this process over a relative pressure (P/P₀) range typically from 10⁻⁶ to 0.995.

    • After reaching the maximum pressure, the desorption isotherm is measured by systematically reducing the pressure.

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data, typically in the relative pressure range of 0.01-0.10, to calculate the specific surface area.[2]

    • The total pore volume is often determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • The pore size distribution can be calculated using methods such as Density Functional Theory (DFT).[2]

Protocol 2.3: Carbon Dioxide (CO₂) Adsorption

  • Sample Activation: Activate the MOF-808 sample as described in Protocol 2.1.

  • Isotherm Measurement:

    • Place the sample tube in a temperature-controlled bath or furnace set to the desired experimental temperature (e.g., 273 K, 298 K).

    • Measure the CO₂ adsorption isotherm by introducing known doses of CO₂ gas and recording the uptake at various equilibrium pressures.

    • For studies simulating flue gas or direct air capture, low partial pressures of CO₂ are of particular interest.[4]

  • Data Analysis: The CO₂ uptake capacity is typically reported in units of cm³/g, mmol/g, or wt%. The isosteric heat of adsorption can be calculated from isotherms measured at multiple temperatures to evaluate the strength of the MOF-CO₂ interaction.

Protocol 2.4: Water Vapor Adsorption

  • Sample Activation: Activate the MOF-808 sample following Protocol 2.1.

  • Isotherm Measurement:

    • Use a sorption analyzer equipped with a water vapor source and a pressure transducer suitable for water vapor.

    • Maintain the sample at a constant temperature (e.g., 298 K).

    • Introduce controlled doses of water vapor and measure the uptake at different relative humidity (RH) levels.[5][6]

  • Data Analysis: The water uptake is plotted against relative humidity. The stability of the MOF can be assessed by performing multiple adsorption-desorption cycles.[6]

Data Presentation

Quantitative data from gas adsorption studies on MOF-808 and its derivatives are summarized below.

Table 1: Textural Properties of Pristine and Modified MOF-808

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Isotherm TypeReference
Pristine MOF-8081910-Type I[2]
MOF-808-OH2611-Type I[2]
MOF-808-NH₂3085-Type I[2]
Pristine MOF-8085450.38Type IV[7]
Pristine MOF-8081614--[4]
MOF-808-X (etched)144 - 300--[4]

Table 2: CO₂ Adsorption Capacities of MOF-808 and its Derivatives

MaterialTemperature (K)PressureCO₂ Uptake (mmol/g)Reference
MOF-808-GlyFlue gas conditions-High[8]
MOF-808-dl-LysFlue gas conditions-High[8]
MOF-808-0.07 (etched)-400 ppm0.28[4]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical gas adsorption experiment with MOF-808.

experimental_workflow cluster_prep Sample Preparation & Activation cluster_analysis Gas Adsorption Analysis cluster_results Results synthesis As-Synthesized MOF-808 solvent_exchange Solvent Exchange (e.g., Acetone) synthesis->solvent_exchange activation Thermal Activation (e.g., 150°C, 5h, vacuum) solvent_exchange->activation instrument Volumetric Gas Adsorption Analyzer activation->instrument Transfer under vacuum/inert gas free_space Free-Space Measurement (He) instrument->free_space isotherm Isotherm Measurement (e.g., N2 at 77K) free_space->isotherm data_analysis Data Analysis isotherm->data_analysis bet BET Surface Area data_analysis->bet pore_volume Pore Volume data_analysis->pore_volume pore_size Pore Size Distribution data_analysis->pore_size

Workflow for MOF-808 Gas Adsorption Studies.

References

MOF-808 Composites: Enhancing Functionality for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with tunable structures and high surface areas, making them ideal candidates for a variety of applications. Among them, MOF-808, a zirconium-based MOF, has garnered significant attention due to its exceptional stability.[1] The creation of MOF-808 composites, by integrating other functional materials, further expands its utility, leading to enhanced performance in fields such as drug delivery, catalysis, and environmental remediation. These composites often exhibit synergistic properties that surpass those of the individual components.

Enhanced Functionality Through Compositing

The incorporation of various materials with MOF-808 has been shown to significantly boost its performance across several key areas:

  • Drug Delivery: MOF-808 composites have been developed as sophisticated drug delivery systems (DDS). For instance, combining MOF-808 with silver nanoparticles (AgNPs) has been explored for anticancer drug delivery.[2] The porous nature of MOF-808 allows for high drug loading, while the composite material can offer controlled and targeted release. In some cases, the combination of drugs within the MOF can lead to a synergistic therapeutic effect.[1] Furthermore, composites with polysaccharides have been shown to improve biocompatibility and stability in aqueous environments, which are crucial for biomedical applications.[3]

  • Catalysis: The high surface area and tunable active sites of MOF-808 make it a promising catalyst support.[4] Copper-zinc bimetallic catalysts supported on MOF-808 have demonstrated outstanding activity in the hydrogenation of CO2 to methanol, surpassing traditional catalysts.[5] The strong interactions between the metals and the MOF-808 framework are believed to play a crucial role in enhancing catalytic performance.[5] Composites with polyoxometalates have also been shown to significantly improve the catalytic efficiency in processes like oxidative desulfurization.[6]

  • Photocatalysis: While MOF-808 itself has a wide band gap limiting its use in visible-light applications, forming composites with semiconductor materials like Bi2S3 can create heterojunctions that enhance photocatalytic activity.[7] These composites exhibit improved separation of photogenerated electron-hole pairs, leading to higher efficiency in the degradation of pollutants under visible light.[7]

  • Adsorption and Separation: The porous structure of MOF-808 is ideal for adsorption applications. Defect-engineered MOF-808 has shown a remarkable increase in the adsorption capacity for various organic dyes and heavy metal ions from water.[8] Furthermore, functionalization with amines has been demonstrated to significantly enhance the selective capture of CO2.[9] Composites with materials like graphene oxide can further improve the CO2 adsorption efficiency.[10]

Data Presentation

The following tables summarize the quantitative data on the performance of various MOF-808 composites.

Table 1: Drug Delivery Performance of MOF-808 Composites

CompositeDrug(s)Drug Loading Efficacy (%)Drug Release Efficacy (%)Key FindingsReference(s)
AgNPs@MOF-808Tamoxifen Citrate (TMC)44.9477.1 (after 36 hours)Impregnation of AgNPs enhances drug release compared to pristine MOF-808.[2]
MOF-808 (pristine)Tamoxifen Citrate (TMC)55.2573.5 (after 36 hours)High drug loading capacity.[2]
Glycopolymer-functionalized MOF-808Floxuridine (FUDR) & Carboplatin (CARB)Not specifiedNot specifiedSynergistic cytotoxic effect observed with dual drug delivery.[1]
QU@MOF-808@CS-FAQuercetinHigh drug-loading capacitypH-dependent releaseFavorable drug-release properties and efficient targeting.[3]

Table 2: Catalytic Performance of MOF-808 Composites

Composite CatalystReactionMethanol Yield (gMeOH·Kgcat−1 h−1)Selectivity (%)Turnover Frequency (TOF) (h−1)Key FindingsReference(s)
50-CuZn MOF-808CO2 Hydrogenation to Methanol193.32High47.44Surpasses traditional CZA catalysts due to strong Cu-Zn-Zr interactions.[5]
Cu/MOF-808Transfer Hydrogenation of HMF to BHMF71 (yield)75.65Not specifiedDual active sites provide a viable method for HMF hydrogenation.[4]
PW11@MOF-808Oxidative Desulfurization of Dibenzothiophene (DBT)Not applicable99.32 (removal)Not specifiedIncreased accessible active sites boost reaction conversion. Recyclable up to seven times.[6]
MOF-808 (pristine)Oxidative Desulfurization of Dibenzothiophene (DBT)Not applicable85.86 (removal)Not specifiedLower catalytic activity compared to the composite.[6]

Table 3: Adsorption and Photocatalytic Performance of MOF-808 Composites

Composite/MaterialApplicationPerformance MetricValueKey FindingsReference(s)
Bi2S3/MOF-808Photocatalytic degradation of tetracyclineDegradation rate80.8%3.21 times higher than pristine MOF-808 under visible light.[7]
Defect-engineered MOF-808-OH/NH2Adsorption of anionic organic dyes and Cr(VI)Trapping capacity30-60% increaseIncreased acidic centers due to missing-linker nodes enhance adsorption.[8]
TEPA-functionalized MOF-808CO2 AdsorptionCO2 adsorption capacity~2.5 times that of pristine MOF-808 at 15 kPaAmine functionalization creates active binding sites for CO2.[9]
MOF-NH2/GO compositeCO2 AdsorptionMaximum adsorption capacity303.61 mg/g (at 25°C and 9 bar)Incorporation of amino groups and GO enhances CO2 adsorption.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving MOF-808 composites.

Protocol 1: Synthesis of MOF-808 Nanoparticles (Solvothermal Method)

This protocol is adapted from a typical solvothermal synthesis of MOF-808.[1][11]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O)

  • 1,3,5-Benzenetricarboxylic acid (H3BTC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)[5] or Formic acid[12]

  • Acetone

Procedure:

  • Dissolve ZrOCl2·8H2O and H3BTC in a mixture of DMF and the modulator (e.g., acetic acid or formic acid). The molar ratios of the reactants can be varied to control the properties of the final product.[13]

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 95°C, 100°C, or 120°C) for a designated period (e.g., 24 hours or up to 7 days).[5][11][12]

  • After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

  • Wash the product sequentially with DMF and acetone to remove any unreacted precursors and residual solvent.[1][12]

  • Dry the final product under vacuum at an elevated temperature (e.g., 70°C overnight).[5]

Protocol 2: Preparation of AgNPs@MOF-808 Composite for Drug Delivery

This protocol describes the impregnation of silver nanoparticles into MOF-808.[2]

Materials:

  • Synthesized MOF-808

  • Silver nitrate (AgNO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Disperse the synthesized MOF-808 in DMF.

  • Add a solution of AgNO3 in DMF to the MOF-808 dispersion. The concentration of AgNO3 can be varied to control the loading of AgNPs.[2]

  • Stir the mixture for a specified time to allow for the impregnation of Ag+ ions into the MOF pores.

  • DMF acts as a mild reducing agent to form AgNPs within the MOF-808 framework.

  • Collect the resulting AgNPs@MOF-808 composite by centrifugation.

  • Wash the composite with DMF to remove any unreacted silver ions.

  • Dry the final product under vacuum.

Protocol 3: Drug Loading into MOF-808 Composites

This protocol outlines a general procedure for loading a drug into a MOF-808 composite.[2]

Materials:

  • MOF-808 or MOF-808 composite

  • Drug of interest (e.g., Tamoxifen Citrate)

  • Suitable solvent for the drug

Procedure:

  • Disperse a known amount of the MOF-808 composite in a solution of the drug dissolved in a suitable solvent.

  • Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow for the diffusion of the drug molecules into the pores of the MOF.[2]

  • Collect the drug-loaded composite by centrifugation.

  • Wash the product with the solvent to remove any drug adsorbed on the external surface.

  • Dry the final drug-loaded composite under vacuum.

  • Determine the drug loading efficacy by analyzing the concentration of the drug in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.[2]

Materials:

  • Drug-loaded MOF-808 composite

  • Phosphate-buffered saline (PBS) at physiological pH (e.g., 7.4)

  • Dialysis membrane

Procedure:

  • Disperse a known amount of the drug-loaded composite in a specific volume of PBS.

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of PBS maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug release over time.

Protocol 5: Catalytic Hydrogenation of CO2 to Methanol using a Cu-Zn/MOF-808 Catalyst

This protocol is based on the procedure for testing the catalytic activity of MOF-808 supported catalysts.[5]

Materials:

  • Cu-Zn/MOF-808 catalyst

  • Fixed-bed reactor

  • CO2 and H2 gas streams

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load a specific amount of the Cu-Zn/MOF-808 catalyst into a fixed-bed reactor.

  • Pre-treat the catalyst under a flow of H2 at an elevated temperature to reduce the metal species.

  • Introduce a feed gas mixture of CO2 and H2 at a specific ratio into the reactor.

  • Maintain the reactor at the desired reaction temperature (e.g., 260°C) and pressure (e.g., 40 bar).[5]

  • Analyze the effluent gas stream using an online gas chromatograph to determine the conversion of CO2 and the selectivity towards methanol and other products.

  • Calculate the methanol yield and turnover frequency (TOF) based on the analytical results.

Visualizations

The following diagrams illustrate key workflows and concepts related to MOF-808 composites.

Synthesis_Workflow cluster_synthesis MOF-808 Synthesis cluster_composite Composite Formation Precursors Zr Precursor (ZrOCl2·8H2O) Organic Linker (H3BTC) Mixing Mixing Precursors->Mixing Solvent DMF Solvent->Mixing Modulator Acetic or Formic Acid Modulator->Mixing Solvothermal Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Solvothermal Washing Washing (DMF, Acetone) Solvothermal->Washing Drying Drying (Vacuum) Washing->Drying MOF808 MOF-808 Nanoparticles Drying->MOF808 Composite_Formation Composite Formation Method (e.g., Impregnation, In-situ synthesis) MOF808->Composite_Formation FunctionalMaterial Functional Material (e.g., AgNPs, Polymers, Catalysts) FunctionalMaterial->Composite_Formation MOF808_Composite MOF-808 Composite Composite_Formation->MOF808_Composite

Caption: General workflow for the synthesis of MOF-808 and its composites.

Drug_Delivery_Workflow MOF_Composite MOF-808 Composite Loading Drug Loading (e.g., Soaking in Drug Solution) MOF_Composite->Loading Drug Drug Molecules Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF-808 Composite Loading->Drug_Loaded_MOF Administration Administration to Biological System Drug_Loaded_MOF->Administration Target_Site Target Site (e.g., Tumor Environment) Administration->Target_Site Release Controlled Drug Release (e.g., pH-triggered) Target_Site->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect Catalysis_Workflow Reactants Reactants (e.g., CO2 + H2) Reaction Catalytic Reaction (e.g., Hydrogenation) Reactants->Reaction Catalyst MOF-808 Composite Catalyst Catalyst->Reaction Products Products (e.g., Methanol) Reaction->Products Catalyst_Recovery Catalyst Recovery & Reuse Reaction->Catalyst_Recovery Separation Product Separation Products->Separation Purified_Products Purified Products Separation->Purified_Products Catalyst_Recovery->Catalyst

References

Troubleshooting & Optimization

MOF-808 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of MOF-808. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and quality of your MOF-808 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing MOF-808?

A1: MOF-808 is commonly synthesized using several methods, including conventional solvothermal synthesis, microwave-assisted synthesis, continuous flow chemistry, room-temperature aqueous synthesis, and solvent-free synthesis.[1][2][3][4] The choice of method can significantly impact reaction time, solvent usage, and overall productivity. For instance, microwave-assisted and continuous flow methods can drastically reduce synthesis time from days to hours or even minutes.[1][2]

Q2: What is the role of a modulator in MOF-808 synthesis and which ones are commonly used?

A2: Modulators are crucial in controlling the crystallization process, influencing crystal size, and introducing defects into the MOF structure.[5][6] Carboxylic acids like formic acid and acetic acid are the most common modulators used in MOF-808 synthesis.[5][6] They compete with the organic linker (trimesic acid, H₃BTC) for coordination to the zirconium clusters, which slows down the nucleation and growth rates, often leading to more crystalline materials.[7]

Q3: How does the choice of zirconium precursor affect the synthesis?

A3: The selection of the zirconium precursor, such as zirconium chloride (ZrCl₄), zirconyl chloride (ZrOCl₂·8H₂O), or zirconyl nitrate (ZrO(NO₃)₂·xH₂O), can impact the final properties of MOF-808.[6][8] The presence of structural water in precursors like zirconyl chloride can sometimes be detrimental to the crystallinity and porosity of the resulting MOF.[8]

Q4: What is a typical yield for MOF-808 synthesis?

A4: The yield of MOF-808 can vary significantly depending on the synthesis method and reaction conditions. Traditional DMF-based solvothermal synthesis can achieve yields of around 70%.[1] Water-based microwave-assisted methods have reported yields in the range of 61-75%.[1] Continuous flow processes have demonstrated comparable yields to batch methods while significantly increasing productivity.[2][9] However, increasing the amount of modulator, such as formic acid, can lead to a decrease in yield, for example, from 83% to 36% as the formic acid amount was increased from 300 to 500 equivalents.[5]

Q5: How can I activate MOF-808 after synthesis?

A5: Activation is a critical step to remove solvent molecules and unreacted linkers from the pores of the MOF. A common procedure involves washing the as-synthesized material with a solvent like DMF and then with a more volatile solvent such as acetone or ethanol.[7][10] This is typically followed by heating under vacuum.[7][10] A novel, more efficient method involves heating the material in water using microwave irradiation to remove both the modulator and organic solvent.[11]

Troubleshooting Guide

This guide addresses common issues encountered during MOF-808 synthesis in a question-and-answer format.

Problem 1: Low Yield

Q: My MOF-808 synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for the optimal duration and at the correct temperature as specified in the protocol. For solvothermal methods, reaction times can be up to several days.[6] Optimization of both time and temperature is crucial.[12][13]

  • Modulator Concentration: While modulators are essential, an excessive amount can lead to a decrease in yield.[5] If you are using a high concentration of formic or acetic acid, try reducing the amount.

  • Reagent Purity: The purity of your starting materials, including the zirconium salt and trimesic acid, is critical. Impurities can interfere with the crystallization process.

  • pH of the Reaction Mixture: The acidity of the synthesis solution can influence the crystallization kinetics.[14] Ensure the pH is within the optimal range for your chosen synthesis method.

  • Washing and Isolation Steps: Product loss can occur during the washing and centrifugation steps. Ensure careful handling and complete recovery of the solid product after each wash.

Problem 2: Poor Crystallinity or Amorphous Product

Q: The PXRD pattern of my product shows broad peaks or no distinct peaks, indicating poor crystallinity. How can I resolve this?

A: Poor crystallinity is a common issue. The following workflow can help you troubleshoot:

G start Poor Crystallinity (Broad PXRD Peaks) modulator Adjust Modulator Concentration (e.g., Formic Acid) start->modulator temp_time Optimize Reaction Temperature & Time modulator->temp_time If no improvement result Improved Crystallinity modulator->result Successful precursor Evaluate Zirconium Precursor temp_time->precursor If still poor temp_time->result Successful solvent Check Solvent System precursor->solvent Final check precursor->result Successful solvent->result

Caption: Troubleshooting workflow for poor MOF-808 crystallinity.

  • Modulator Concentration: The concentration of the modulator plays a key role. Increasing the concentration of acetic acid has been shown to lead to a higher degree of crystallinity.[6] However, an excessive amount can also be detrimental.

  • Reaction Temperature and Time: Lower temperatures and longer reaction times can sometimes favor the growth of larger, more well-defined crystals.[7] A study optimized the synthesis of MOF-808 at 120°C for 72 hours.[13]

  • Zirconium Precursor: As mentioned, precursors containing structural water, like ZrOCl₂·8H₂O, might lead to lower crystallinity compared to anhydrous precursors like ZrCl₄.[8]

  • Solvent System: The solvent composition is critical. For solvothermal synthesis, a mixture of DMF and formic acid is common.[6] For aqueous synthesis, a water/formic acid mixture is used.[3] Ensure the correct solvent ratios are being used.

Problem 3: Small Crystal Size

Q: My synthesized MOF-808 crystals are very small, which makes them difficult to handle and characterize. How can I increase the crystal size?

A: Increasing crystal size often involves slowing down the nucleation rate relative to the growth rate.

  • Modulator Type and Concentration: The amount of modulator can be tuned to control particle size. Varying the amount of formic acid from 200 to 500 equivalents has been shown to tailor the crystal size from 40 nm to approximately 1000 nm.[5] Using acetic acid as a modulator has also been reported to promote the formation of larger MOF-808 crystallites.[6]

  • Heating and Cooling Rates: A slower heating ramp and a slower cooling process can promote the growth of larger crystals. A fast cooling step is sometimes employed in microwave synthesis to control size, suggesting that a slower cool-down in solvothermal methods could be beneficial for larger crystals.[1]

Problem 4: Low Surface Area

Q: The BET surface area of my activated MOF-808 is significantly lower than reported values. What could be the issue?

A: A low surface area suggests that the pores are either not fully formed or are blocked.

G start Low BET Surface Area activation Review Activation Protocol (Solvent Exchange & Drying) start->activation synthesis Check Synthesis Parameters (Modulator, Purity) activation->synthesis If no improvement result High Surface Area activation->result Successful defects Consider Defect Engineering synthesis->defects For further enhancement synthesis->result Successful defects->result

Caption: Logical steps to troubleshoot low BET surface area in MOF-808.

  • Incomplete Activation: This is the most common cause. Ensure a thorough solvent exchange to remove the high-boiling synthesis solvent (e.g., DMF).[10] The subsequent drying under vacuum must be performed at a suitable temperature and for a sufficient duration to completely remove the exchange solvent. Microwave-assisted activation in water is a reported efficient alternative.[11]

  • Framework Collapse: Although MOF-808 is relatively robust, harsh activation conditions (e.g., excessively high temperatures) could lead to partial framework collapse.

  • Synthesis Parameters: The synthesis conditions themselves can influence porosity. The use of certain modulators can lead to the formation of defects (missing linkers), which can increase the porosity and surface area.[6][7] For example, defective MOF-808-NH₂ showed a surface area of 3085 m²/g, a significant increase from the 1910 m²/g of the pristine MOF-808.[7]

Data Presentation

Table 1: Influence of Synthesis Method on MOF-808 Yield and Reaction Time

Synthesis MethodSolventTemperature (°C)TimeYield (%)Reference
SolvothermalDMF1007 days~70%[1][6]
Microwave-AssistedWater95~1-2 hours61-75%[1]
Continuous FlowDMF/Formic Acid-Residence TimeSimilar to batch[2][9]
Room-TemperatureWater/Formic AcidRoom Temp24 hours-[3]
Solvent-FreeNone10012 hours-[4]

Table 2: Effect of Formic Acid Modulator on MOF-808 Yield and Crystal Size

Formic Acid EquivalentsYield (%)Crystal Size (nm)Reference
200-40[5]
30083%-[5]
450-~1000[5]
50036%~1000[5]

Experimental Protocols

Protocol 1: Conventional Solvothermal Synthesis of MOF-808

This protocol is adapted from literature reports.[4][6][7]

  • Solution Preparation: In a glass vial, dissolve 1.5 mmol of ZrOCl₂·8H₂O and 1.5 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in a mixture of 30 mL of N,N-dimethylformamide (DMF) and 30 mL of formic acid.

  • Solvothermal Reaction: Transfer the clear solution to an 80 mL Teflon-lined autoclave. Seal the autoclave and heat it in a pre-heated oven at 100-120°C for 48-72 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature completely. The solid product will have precipitated at the bottom. Collect the solid by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF (3 x 30 mL) and then with acetone (3 x 30 mL) to remove unreacted starting materials and residual solvent.

  • Activation: Dry the washed product under vacuum at 120-150°C for at least 5 hours to obtain the activated MOF-808.

Protocol 2: Microwave-Assisted Aqueous Synthesis of MOF-808

This protocol is based on a green synthesis approach.[1]

  • Precursor Solution: Prepare an aqueous solution of the zirconium salt and the trimesic acid linker.

  • Microwave Reaction: Place the solution in a microwave reactor. The synthesis involves a heating ramp (e.g., 15, 60, or 120 minutes to reach 95°C), followed by a dwelling period at 95°C for 1 hour.

  • Cooling: Rapidly cool the reaction vessel to room temperature (e.g., within 2 minutes).

  • Washing: Collect the solid product and wash it thoroughly with water. This avoids the need for solvent exchange with DMF.

  • Drying: Dry the final product under vacuum.

References

Technical Support Center: MOF-808 Scale-Up Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the scale-up production of MOF-808. This resource provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, activation, and characterization at larger scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up MOF-808 synthesis from lab to pilot or industrial scale?

A1: Scaling up MOF-808 production presents several key challenges. Maintaining batch-to-batch reproducibility in terms of crystallinity, particle size, and porosity is a primary concern.[1][2] Cost becomes a significant factor, particularly the expense of the organic linker (1,3,5-benzenetricarboxylic acid, H₃BTC) and the metal precursor (zirconium salts).[3][4] Ensuring uniform heat and mass transfer within larger reactor volumes is critical to avoid variations in product quality.[2][3] Additionally, the large volumes of solvents, such as N,N-dimethylformamide (DMF), used in traditional solvothermal methods pose environmental and safety concerns, making solvent recycling or alternative green synthesis routes crucial for sustainable large-scale production.[3][5]

Q2: How do reaction parameters affect the properties of MOF-808 during scale-up?

A2: Reaction parameters such as temperature, time, solvent composition, and modulator concentration significantly influence the final properties of MOF-808. Optimization of these parameters is crucial for achieving desired characteristics like high crystallinity and surface area.[6][7] For instance, the choice and concentration of the modulator (e.g., formic acid, acetic acid) can introduce defects in the structure, which can be beneficial for certain applications by creating a hierarchical pore structure.[8][9][10] However, inconsistent control of these parameters at a larger scale can lead to batch-to-batch variability.[1]

Q3: What are the common issues related to the activation and purification of MOF-808 at a larger scale?

A3: Activation, the process of removing solvent molecules from the pores of the MOF, is a critical step that can be challenging at scale.[11][12] Incomplete solvent removal can lead to a significant reduction in the surface area and pore volume, negatively impacting the material's performance.[13] The choice of activation method, such as solvent exchange followed by heating under vacuum, needs to be carefully optimized to prevent pore collapse, especially for larger batches where uniform heating can be difficult to achieve.[11][12] Purification to remove unreacted precursors and byproducts is also more complex at scale, with filtration and washing steps potentially leading to product loss.[2]

Q4: What are the key quality control parameters to monitor during MOF-808 scale-up?

A4: Consistent quality control is essential for reliable MOF-808 production. Key parameters to monitor include:

  • Crystallinity and Phase Purity: Assessed by Powder X-ray Diffraction (PXRD). The diffraction pattern should match the standard for MOF-808.[14]

  • Porosity and Surface Area: Determined by gas sorption analysis (e.g., N₂ adsorption at 77 K) to calculate the BET surface area.[15]

  • Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[14]

  • Particle Size and Morphology: Characterized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6][7]

  • Chemical Composition: Confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic vibrational bands of the organic linker and metal-oxygen bonds.[6][7]

Q5: Are there more sustainable and cost-effective methods for large-scale MOF-808 synthesis?

A5: Yes, research is actively exploring greener and more economical synthesis routes to address the challenges of traditional solvothermal methods.[3] These include:

  • Continuous Flow Synthesis: Offers better control over reaction parameters, leading to more consistent product quality and higher space-time yields.[16][17]

  • Hydrothermal Synthesis: Utilizes water as a solvent, reducing the reliance on hazardous organic solvents like DMF.[18]

  • Mechanochemical Synthesis: A solvent-free or low-solvent method that can reduce waste and energy consumption.[5]

  • Solvent-Free Synthesis: An emerging green approach that aims to eliminate the use of solvents altogether.[19] These methods often lead to reduced reaction times, lower energy consumption, and a smaller environmental footprint, making them promising for industrial-scale production.[3][17]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Crystallinity / Amorphous Product 1. Incorrect reaction temperature or time.[6][7] 2. Suboptimal solvent or modulator concentration.[8] 3. Impurities in precursors or solvents.[2] 4. Too rapid cooling rate in solvothermal synthesis.[2]1. Optimize reaction temperature and time based on literature for the specific scale. 2. Carefully control the ratio of solvent to modulator. 3. Use high-purity reagents. 4. Implement a controlled, slow cooling profile.
Low Surface Area (BET) 1. Incomplete activation (residual solvent in pores).[13] 2. Pore collapse during activation.[11] 3. Presence of amorphous impurities.1. Optimize the activation procedure: increase activation time or temperature. 2. Use a gentler activation method, such as supercritical CO₂ exchange.[11] 3. Improve the purification process to remove amorphous phases.
Poor Batch-to-Batch Reproducibility 1. Inconsistent heat and mass transfer in the reactor.[3] 2. Variations in precursor or solvent quality. 3. Inconsistent nucleation and crystal growth.[16]1. Improve reactor design and mixing to ensure uniform temperature and concentration gradients. 2. Implement stringent quality control for all raw materials. 3. Consider using a continuous flow reactor for better control over reaction conditions.[17]
Low Product Yield 1. Suboptimal precursor molar ratio.[2] 2. Product loss during washing and filtration.[2] 3. Incomplete reaction.1. Optimize the molar ratio of the zirconium salt to the organic linker. 2. Use centrifugation instead of filtration for fine powders to minimize loss. Optimize the washing solvent to prevent dissolution of the MOF. 3. Increase reaction time or temperature as needed.
Poor Thermal Stability 1. Presence of defects in the MOF structure.[15] 2. Incomplete removal of thermally labile guest molecules.1. While some defects can be desirable, excessive defects can compromise stability. Fine-tune modulator concentration. 2. Ensure complete activation to remove any residual solvent or modulator that could lower the decomposition temperature.

Experimental Protocols

Protocol 1: Scaled-Up Solvothermal Synthesis of MOF-808

This protocol is a general guideline for a scaled-up batch synthesis.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • In a suitable glass-lined reactor, dissolve ZrOCl₂·8H₂O and H₃BTC in a mixture of DMF and formic acid. A common molar ratio is 1:1 for Zr:H₃BTC. The solvent ratio of DMF to formic acid can be optimized, with a 1:1 v/v ratio being a common starting point.

  • Seal the reactor and heat to the desired temperature, typically between 100-130 °C, with constant stirring.[19]

  • Maintain the reaction at this temperature for a specified duration, which can range from 24 to 72 hours.[6]

  • After the reaction is complete, allow the reactor to cool down to room temperature slowly and in a controlled manner.

  • Collect the resulting white powder by filtration or centrifugation.

  • Wash the product sequentially with DMF and then with a lower boiling point solvent like ethanol or acetone to remove unreacted precursors and residual DMF.

  • Dry the purified MOF-808 under vacuum.

Protocol 2: Activation of MOF-808

Procedure:

  • Place the purified and dried MOF-808 powder in a vacuum oven.

  • Heat the sample to a temperature between 150-180 °C under a dynamic vacuum.

  • Maintain these conditions for at least 12-24 hours to ensure complete removal of solvent molecules from the pores.

  • Cool the activated MOF-808 to room temperature under vacuum before handling to prevent re-adsorption of atmospheric moisture.

Visualizations

Logical Workflow for Troubleshooting Low Surface Area in MOF-808

G Troubleshooting Low BET Surface Area start Low BET Surface Area Detected check_activation Review Activation Protocol start->check_activation check_purity Assess PXRD for Purity start->check_purity incomplete_activation Incomplete Activation? check_activation->incomplete_activation pore_collapse Pore Collapse? check_activation->pore_collapse amorphous_phase Amorphous Phase Present? check_purity->amorphous_phase increase_time_temp Increase Activation Time/Temp incomplete_activation->increase_time_temp Yes re_evaluate Re-evaluate BET Surface Area incomplete_activation->re_evaluate No gentler_activation Use Gentler Activation (e.g., Supercritical CO2) pore_collapse->gentler_activation Yes pore_collapse->re_evaluate No improve_purification Improve Purification Protocol amorphous_phase->improve_purification Yes amorphous_phase->re_evaluate No increase_time_temp->re_evaluate gentler_activation->re_evaluate improve_purification->re_evaluate

Caption: A flowchart for diagnosing and resolving low surface area in MOF-808.

Key Stages in MOF-808 Scale-Up Production

G MOF-808 Scale-Up Production Workflow raw_materials Raw Material QC (Precursors, Solvents) synthesis Scaled-Up Synthesis (Batch or Flow) raw_materials->synthesis purification Purification (Filtration/Centrifugation & Washing) synthesis->purification activation Activation (Solvent Removal) purification->activation characterization Final Product QC (PXRD, BET, TGA, SEM) activation->characterization packaging Packaging & Storage characterization->packaging

References

troubleshooting poor crystallinity in MOF-808

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of MOF-808, with a specific focus on achieving good crystallinity.

Frequently Asked Questions (FAQs)

Q1: What is the most common indication of poor crystallinity in my synthesized MOF-808?

A1: The primary indicator of poor crystallinity is the data from Powder X-ray Diffraction (PXRD). A well-crystallized MOF-808 will exhibit sharp, high-intensity diffraction peaks at specific 2θ angles, notably a sharp peak at approximately 4.3° which corresponds to the (111) plane of the octahedral crystal structure[1]. Other key reflections are expected at 2θ values of 8.3° (311 plane) and 8.7° (222 plane)[2][3][4]. Conversely, poorly crystalline or amorphous material will show broad, low-intensity peaks or a lack of distinct peaks altogether.

Q2: My PXRD pattern shows low-intensity and broad peaks. What are the potential causes?

A2: Several factors during the synthesis can lead to poor crystallinity. These include:

  • Suboptimal Modulator Concentration: The type and amount of modulator (e.g., formic acid, acetic acid) are crucial. An insufficient amount may lead to rapid, uncontrolled nucleation and the formation of amorphous material, while an excessive amount can inhibit crystal growth. Formic acid has been shown to produce higher crystallinity and surface area compared to acetic acid.[5]

  • Incorrect Reaction Temperature and Time: The crystallization of MOF-808 is sensitive to both temperature and time. Lower temperatures might require longer reaction times to achieve high crystallinity.[2] For instance, one study found that for a solvent-free approach, 100 °C for 24 hours yielded good crystallinity and the largest BET surface area.[6]

  • Inappropriate Zirconium Precursor: The choice of zirconium salt can impact the final product's crystallinity. For example, the presence of structural water in precursors like zirconyl chloride (ZrOCl₂·8H₂O) and zirconyl nitrate (ZrO(NO₃)₂·xH₂O) has been reported to potentially lead to an increase in the amorphous content of the material compared to anhydrous precursors like zirconium chloride (ZrCl₄).[1][7][8]

  • Unsuitable Solvent System: The solvent composition, such as the ratio of DMF to modulator or the presence of water, can significantly influence the crystallization process. A rational use of a water/formic acid co-solvent has been shown to yield well-crystallized MOF-808 at room temperature.[9]

  • Inefficient Activation: The post-synthesis activation process, which involves removing solvent and unreacted ligand from the pores, can affect the final crystallinity if not performed correctly.[10][11]

Q3: Can the choice of zirconium precursor affect the crystallinity of MOF-808?

A3: Yes, the zirconium precursor plays a significant role. Studies have shown that different zirconium precursors can lead to variations in the crystalline and porous structure of MOF-808.[1][7][8] The presence of structural water in some precursors, for instance, may be detrimental to achieving high crystallinity, potentially leading to a higher percentage of amorphous material and disorganized mesopores.[1][7]

Q4: How does the modulator (e.g., formic acid) influence MOF-808 crystallinity?

A4: Modulators like formic acid are critical for controlling the nucleation and growth of MOF crystals. They compete with the organic linker (trimesic acid, BTC) in coordinating to the zirconium clusters. This competition slows down the formation of the MOF framework, allowing for more ordered crystal growth and resulting in higher crystallinity. The concentration of the modulator is a key parameter to optimize; a higher volume of an acidic modulator like formic acid can increase surface area, microporosity, and crystallinity.[5]

Troubleshooting Guide for Poor Crystallinity

If you are experiencing issues with poor crystallinity in your MOF-808 synthesis, follow this step-by-step troubleshooting guide.

Step 1: Verify Your Synthesis Parameters

First, carefully review your experimental protocol and compare it with established literature procedures. Pay close attention to the following parameters:

ParameterRecommended Range/ValuePotential Impact of Deviation
Zirconium Precursor ZrCl₄ or ZrOCl₂·8H₂OPrecursors with structural water may require adjustments to the protocol to avoid amorphous phases.[1][7]
Ligand Trimesic Acid (H₃BTC)Ensure high purity of the ligand.
Modulator Formic Acid or Acetic AcidFormic acid is often preferred for higher crystallinity.[5] The molar ratio of modulator to Zr is critical.
Solvent N,N-Dimethylformamide (DMF)The ratio of DMF to modulator and the presence of water can influence crystallization.[9]
Reactant Molar Ratios Zr/BTC ratio can be varied (e.g., 1:1 or 3:1)This ratio can affect the final properties of the MOF.[5]
Reaction Temperature 80 - 135 °CHigher temperatures generally lead to faster crystallization but can also promote defect formation.[2][6]
Reaction Time 24 - 72 hoursLonger reaction times at lower temperatures can improve crystallinity.[2][9]

Step 2: Analyze Your PXRD Data

  • Broad Peaks: If your PXRD pattern shows broad peaks, it suggests the presence of very small crystallites or a high degree of disorder.

  • Low Intensity: Low peak intensity indicates a low overall amount of crystalline material in your sample.

  • Missing Peaks: The absence of expected diffraction peaks could signify the formation of a different phase or an amorphous product. The peak at 2θ = 8.3° has been noted to be missing in some cases of lower crystallinity.[6]

Step 3: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot poor crystallinity in MOF-808 synthesis.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Parameter Verification cluster_2 Optimization Strategies cluster_3 Post-Synthesis Check cluster_4 Outcome start Poor Crystallinity Observed in PXRD check_params Review Synthesis Protocol: - Reagent Ratios - Temperature & Time - Solvents & Modulators start->check_params optimize_modulator Adjust Modulator Concentration (e.g., increase formic acid) check_params->optimize_modulator Parameters match literature, but crystallinity is poor success Improved Crystallinity Achieved check_params->success Discrepancy found and corrected optimize_temp_time Modify Reaction Temperature and Time (e.g., lower temp, longer time) optimize_modulator->optimize_temp_time change_precursor Consider a Different Zr Precursor (e.g., anhydrous ZrCl₄) optimize_temp_time->change_precursor optimize_solvent Vary Solvent Composition change_precursor->optimize_solvent check_activation Verify Activation Protocol (Solvent exchange & drying) optimize_solvent->check_activation check_activation->success Re-synthesize and characterize

Caption: Troubleshooting workflow for poor MOF-808 crystallinity.

Experimental Protocols

Standard Solvothermal Synthesis of MOF-808

This protocol is a general representation and may require optimization.

  • Reagent Preparation:

    • Dissolve the zirconium precursor (e.g., ZrOCl₂·8H₂O or ZrCl₄) and the organic linker (1,3,5-Benzenetricarboxylic acid, H₃BTC) in a solvent mixture of N,N-dimethylformamide (DMF) and a modulator (e.g., formic acid).[5] The specific molar ratios should be determined based on the desired properties of the final product.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).[2]

  • Product Collection and Washing:

    • After cooling the autoclave to room temperature, collect the solid product by centrifugation or filtration.

    • Wash the product multiple times with DMF and then with a solvent like acetone or ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 120 °C) for several hours to activate the MOF.[2] This step is crucial for achieving a porous material. Microwave-assisted activation in water has also been reported as an efficient method.[12]

Characterization of MOF-808 Crystallinity

  • Powder X-ray Diffraction (PXRD):

    • Gently grind the activated MOF-808 sample into a fine powder.

    • Mount the powder on a sample holder.

    • Record the PXRD pattern using a diffractometer with Cu-Kα radiation (λ = 1.5418 Å).[2]

    • Scan a 2θ range from approximately 3° to 40°.

    • Analyze the resulting diffractogram for the characteristic peaks of MOF-808, noting their intensity and width. The most intense peak should appear around 2θ = 4.35°.[2]

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the MOF-808 powder on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

    • Image the sample using an SEM to observe the crystal morphology and size distribution. Well-defined octahedral crystals are indicative of good crystallinity.

References

Technical Support Center: Enhancing the Aqueous Stability of MOF-808

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with MOF-808 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of MOF-808 degradation in an aqueous solution?

A1: The primary indicators of MOF-808 degradation in aqueous environments include:

  • Loss of Crystallinity: This can be observed as a broadening or disappearance of peaks in Powder X-ray Diffraction (PXRD) patterns.

  • Reduced Surface Area: A significant decrease in the Brunauer-Emmett-Teller (BET) surface area indicates structural collapse.

  • Linker/Metal Leaching: The presence of the organic linker (trimesic acid, H₃BTC) or zirconium ions in the aqueous solution, detectable by techniques like UV-Vis spectroscopy or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), signifies framework decomposition.[1]

  • Morphological Changes: Alterations in the particle shape and size can be visualized using Scanning Electron Microscopy (SEM).

Q2: How does pH affect the stability of MOF-808?

A2: MOF-808 generally exhibits good stability in acidic and neutral aqueous solutions (pH 1-7).[2] However, its stability decreases in basic conditions (pH > 7), where the framework can be susceptible to hydrolysis.[3] At very low pH (e.g., 0), leaching of metal ions can occur.[1] For instance, pristine MOF-808 is reported to be stable within a pH range of 0 to 12, with amorphization beginning above pH 12.[1]

Q3: What are the main strategies to enhance the aqueous stability of MOF-808?

A3: Several effective strategies can be employed to improve the water stability of MOF-808:

  • Post-Synthetic Modification (PSM): Introducing new functional groups to the MOF structure can protect it from water attack.[4][5]

  • Bimetallic Frameworks: Incorporating a secondary metal, such as Cerium (Ce), into the zirconium-based framework can enhance stability.[6]

  • Defect Engineering: Creating controlled defects, such as missing linkers, can surprisingly improve stability in some cases by altering the material's properties.[7]

  • Composite Materials: Forming composites with other materials, like magnetic nanoparticles or polymers, can provide a protective matrix and improve overall robustness.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Significant loss of crystallinity after exposure to water. 1. Hydrolysis of the Zr-linker bonds. 2. Unfavorable pH of the aqueous solution.1. Consider post-synthetic modification to introduce hydrophobic or water-repelling functional groups. 2. Ensure the pH of the solution is within the stable range for MOF-808 (typically pH 1-7).[2] 3. For applications requiring higher pH, explore creating a bimetallic Ce/Zr-MOF-808, which has shown enhanced stability.[6]
Leaching of the organic linker (H₃BTC) into the solution. 1. Framework degradation due to nucleophilic attack by water molecules.1. Perform post-synthetic modification with bulky or strongly coordinating ligands to shield the metal clusters. 2. Create a composite material by embedding MOF-808 in a polymer matrix to physically protect the framework.
Inconsistent results in catalytic or adsorption experiments in water. 1. Partial degradation of the MOF, leading to a loss of active sites. 2. Competitive adsorption of water molecules at the active sites.1. Verify the structural integrity of the MOF-808 before and after the experiment using PXRD and BET analysis. 2. Enhance the hydrophobicity of the MOF through functionalization to minimize water interference. 3. Consider defect engineering to create more accessible and potentially more stable active sites.[8]
Difficulty in separating and recovering the MOF-808 powder after aqueous experiments. 1. Fine particle size leading to stable colloidal suspensions.1. Synthesize larger crystals of MOF-808 by adjusting the synthesis conditions (e.g., temperature, reaction time). 2. Create a magnetic composite (e.g., Zr-MOF@Fe₃O₄) for easy separation using an external magnet.[9]

Data Presentation: Comparison of MOF-808 Stability Enhancement Strategies

Modification Strategy Key Findings Stability Assessment Reference
Pristine MOF-808 Stable in a pH range of 0-12.PXRD showed amorphization began above pH 12. No significant linker or Zr⁴⁺ leaching between pH 1-11.[1]
Post-Synthetic Modification (PSM) with di-sulfonic acids Enhanced hydrophilicity and water stability.Retained >80% of the original water uptake capacity and crystallinity over multiple sorption/desorption cycles. Good hydrothermal stability up to 60°C.[4][5][10][11]
Bimetallic Zr/Ce-MOF-808 Remarkably water-stable materials, even with high Ce content.A green and safe synthesis in a water/acetic acid mixture afforded stable materials suitable for biological applications.[6]
Defect-Engineered MOF-808 (Missing Linkers) Introduction of defects is beneficial to the stability towards water.Enhanced stability attributed to alterations in crystal morphology and porosity.[7]
Magnetic Composite (Zr-MOF@Fe₃O₄) More stable than the pristine Zr-MOF.Showed a significantly lower mass loss in TGA compared to the parent MOF-808. Maintained stability after five adsorption-desorption cycles.[9]

Experimental Protocols

Protocol 1: Post-Synthetic Modification of MOF-808 with Aspartic Acid

This protocol describes the incorporation of aspartic acid into the MOF-808 framework to enhance its stability and functionality.

  • Synthesis of MOF-808:

    • Dissolve trimesic acid (0.210 g, 1.00 mmol) and ZrOCl₂·8H₂O (0.970 g, 3.01 mmol) in a mixture of 30 mL DMF and 30 mL formic acid in a 250 mL screw-top jar.

    • Heat the sealed jar in an isothermal oven at 100°C for 24 hours.

    • Collect the resulting light-yellow solid by centrifugation and wash it with DMF (3 x 50 mL) and acetone (3 x 50 mL) over 3 days.

    • Activate the MOF at 120°C for 20 hours prior to use.[12]

  • Post-Synthetic Modification:

    • Add MOF-808 (0.200 g) and aspartic acid (0.586 g, 4.40 mmol) to a 100 mL screw-top jar.

    • Add 20 mL of deionized H₂O and sonicate the suspension to fully dissolve the aspartic acid.

    • Seal the jar and heat the reaction to 60°C in an isothermal oven for 18 hours.

    • Collect the solid by centrifugation and wash with DMF (3 x 30 mL) and acetone (3 x 30 mL).

    • Dry the final product at 85°C under vacuum for 12 hours to obtain MOF-808-AA.[12]

Protocol 2: Synthesis of Bimetallic Ce/Zr-MOF-808

This protocol outlines the solvothermal synthesis of a bimetallic Ce/Zr-MOF-808.

  • Precursor Solution Preparation:

    • Dissolve the organic linker (benzene-1,3,5-tricarboxylic acid) in N,N-dimethylformamide (DMF).

    • Prepare aqueous solutions of the metal precursors: ZrO(NO₃)₂·xH₂O and (NH₄)₂Ce(NO₃)₆.

  • Solvothermal Synthesis:

    • Combine the linker and metal precursor solutions in a Teflon-lined autoclave.

    • Heat the autoclave at 120°C for a specified time (e.g., 24 hours).

    • After cooling, wash the product with DMF and filter.

    • Exchange the solvent with chloroform and dry the final product at 120°C for 12 hours.[13]

Protocol 3: Defect-Engineered MOF-808 Synthesis

This protocol describes the synthesis of MOF-808 with missing linker defects by introducing a secondary, ditopic linker.

  • Mixed-Linker Synthesis:

    • Follow the synthesis procedure for pristine MOF-808, but replace a certain molar percentage (e.g., 25 mol%) of the tritopic linker (H₃BTC) with a ditopic linker such as 5-hydroxyisophthalic acid or 5-aminoisophthalic acid.[8][14]

    • The reaction is typically carried out at a slightly lower temperature (e.g., 80°C) for a longer duration (e.g., 72 hours) to facilitate the incorporation of the secondary linker and the formation of defects.[14]

    • The washing and activation steps are similar to those for pristine MOF-808.

Visualizations

experimental_workflow cluster_characterization Characterization s1 Mix Precursors (Zr Salt + H3BTC) s2 Solvothermal Reaction s1->s2 s3 Washing & Activation s2->s3 m1 Post-Synthetic Modification s3->m1 m2 Bimetallic Synthesis s3->m2 m3 Defect Engineering s3->m3 c1 PXRD m1->c1 Verify Stability c2 BET m2->c2 c3 ICP-OES m3->c3 c4 SEM

Caption: Experimental workflow for enhancing MOF-808 stability.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: MOF-808 Instability in Aqueous Solution cause1 Hydrolysis problem->cause1 cause2 Unfavorable pH problem->cause2 cause3 Leaching problem->cause3 sol1 Post-Synthetic Modification cause1->sol1 sol4 Composite Material cause1->sol4 sol2 Control pH cause2->sol2 cause3->sol1 sol3 Bimetallic Framework cause3->sol3

Caption: Troubleshooting logic for MOF-808 instability.

References

Technical Support Center: Regenerating and Recycling MOF-808 Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to regenerating and recycling MOF-808 catalysts. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: My MOF-808 catalyst has lost significant activity after the first catalytic run. What are the possible causes and how can I address this?

A1: Loss of catalytic activity in MOF-808 is often due to the blockage of porous channels and active sites by reactant molecules, products, or byproducts. The structural integrity of the MOF might also be compromised.

Troubleshooting Steps:

  • Regeneration: The first step is to attempt regeneration to remove adsorbed species. Common methods include:

    • Solvent Washing: This is the mildest method and should be your first approach. It is effective for removing physisorbed molecules.

    • Thermal Activation: Heating the catalyst can remove volatile adsorbed species and solvents.

    • Acid/Base Treatment: This can be used to remove more strongly bound or chemisorbed species.

  • Characterization: After regeneration, it is crucial to characterize the MOF-808 to assess its integrity. Key techniques include:

    • Powder X-ray Diffraction (PXRD): To check for loss of crystallinity.

    • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume and check for pore blockage.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the removal of adsorbed species.

The logical workflow for troubleshooting catalyst deactivation is illustrated below.

cluster_troubleshooting Troubleshooting Catalyst Deactivation start Decreased Catalytic Activity Observed regeneration Attempt Regeneration start->regeneration solvent Solvent Washing regeneration->solvent Mildest thermal Thermal Activation regeneration->thermal Volatiles acid_base Acid/Base Treatment regeneration->acid_base Strongly Bound characterization Characterize Regenerated MOF-808 (PXRD, BET, TGA) solvent->characterization thermal->characterization acid_base->characterization assess Assess Structural Integrity and Porosity characterization->assess success Activity Restored: Reuse Catalyst assess->success Crystallinity & Porosity Maintained failure Activity Not Restored: Investigate Further (e.g., ligand leaching, metal site poisoning) assess->failure Crystallinity or Porosity Lost

Caption: Troubleshooting workflow for MOF-808 catalyst deactivation.

Q2: The PXRD pattern of my regenerated MOF-808 shows a significant loss of crystallinity. Why did this happen and is it recoverable?

A2: Loss of crystallinity indicates a collapse of the MOF framework. This can be caused by:

  • Harsh Regeneration Conditions:

    • High Temperatures: Excessive heat during thermal activation can lead to framework decomposition. MOF-808 is generally stable up to around 400-450°C, but this can be affected by the presence of guest molecules.[1]

    • Strong Acids/Bases: Certain acidic or basic conditions can cause the hydrolysis of the metal-linker bonds.

  • Inherent Instability in the Reaction Medium: The catalytic reaction conditions (e.g., presence of water, strong nucleophiles) might be too harsh for the MOF-808 framework, leading to irreversible degradation.

Recovery is generally not possible once the framework has collapsed. To avoid this, consider using milder regeneration conditions. If the reaction conditions are the cause, you may need to investigate a more stable catalyst or modify the MOF-808 to enhance its stability.

Q3: My regenerated MOF-808 has a significantly lower BET surface area. What should I do?

A3: A lower BET surface area suggests that the pores are still blocked or that a partial collapse of the framework has occurred.

  • If crystallinity is maintained (checked by PXRD): The issue is likely residual adsorbed species. Try a more rigorous regeneration protocol. For example, if you used a mild solvent wash, you could try a different solvent with better solubility for the suspected residue, or a gentle thermal activation.

  • If crystallinity is also reduced: This indicates partial framework collapse, as discussed in Q2. The loss of surface area is likely irreversible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for regenerating MOF-808?

A1: Solvent washing is the most common and often sufficient method for regenerating MOF-808, especially when deactivation is due to physisorbed species.[2] For more stubborn residues, thermal activation or mild acid/base treatments can be effective. The choice of method depends on the nature of the catalytic reaction and the species that need to be removed.

Q2: How many times can I recycle my MOF-808 catalyst?

A2: The recyclability of MOF-808 is highly dependent on the reaction conditions. In many reported cases, MOF-808 can be recycled for multiple cycles (e.g., 5-20 cycles) without a significant loss of activity, demonstrating its high stability.[3][4] It is recommended to monitor the catalyst's performance and structural integrity after each cycle.

Q3: Can I regenerate MOF-808 that has been used in an aqueous solution?

A3: Yes, MOF-808 exhibits good stability in water. Regeneration can be performed by washing with water followed by a solvent exchange with a low-boiling-point solvent (like ethanol or acetone) and then drying/activating.

Q4: What is the recommended temperature for thermal activation of MOF-808?

A4: A gentle heat treatment, typically between 60-150°C under vacuum, is often sufficient to remove residual solvents and volatile guest molecules without damaging the framework.[1][2] Higher temperatures (up to 300°C) can be used but increase the risk of framework degradation.[5]

Q5: Will acid or base treatment damage the MOF-808 structure?

A5: MOF-808 is known for its relatively high chemical stability. However, exposure to strong acids or bases can lead to the degradation of the framework. If acid or base treatment is necessary for regeneration, it is crucial to use dilute solutions and monitor the structural integrity of the MOF-808 afterwards using PXRD.

Experimental Protocols

Protocol 1: Solvent Washing Regeneration

This is the mildest regeneration method, suitable for removing weakly adsorbed molecules from the pores of MOF-808.

  • Catalyst Recovery: After the catalytic reaction, separate the spent MOF-808 catalyst from the reaction mixture by centrifugation or filtration.

  • Washing:

    • Wash the recovered catalyst multiple times with the solvent used in the reaction to remove any remaining reactants and products.

    • Subsequently, wash the catalyst with a low-boiling-point solvent, such as ethanol or acetone, to facilitate drying. Perform each wash by re-dispersing the catalyst in the fresh solvent, followed by separation.

  • Drying/Activation: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 80-120°C) for several hours to overnight to ensure the complete removal of the washing solvent.[5]

Protocol 2: Thermal Activation Regeneration

This method is effective for removing volatile compounds that are more strongly adsorbed within the MOF pores.

  • Catalyst Preparation: After recovery and a preliminary solvent wash (as in Protocol 1), place the spent MOF-808 in a suitable container for heating, such as a Schlenk tube or a tube furnace.

  • Heating: Heat the catalyst under a dynamic vacuum or an inert gas flow. A typical temperature range is 120-200°C. The optimal temperature and duration will depend on the nature of the adsorbed species.

  • Cooling: After the heating period, allow the catalyst to cool down to room temperature under vacuum or an inert atmosphere before use.

Protocol 3: Acid/Base Treatment Regeneration

This method should be used with caution as it can potentially damage the MOF structure. It is intended for removing strongly chemisorbed species.

  • Catalyst Suspension: Suspend the spent MOF-808 catalyst in a dilute acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Stirring: Stir the suspension at room temperature for a defined period (e.g., 1-3 hours).

  • Neutralization and Washing:

    • Separate the catalyst by centrifugation or filtration.

    • Wash the catalyst repeatedly with deionized water until the pH of the supernatant is neutral.

    • Perform a final wash with a low-boiling-point solvent (e.g., ethanol).

  • Drying/Activation: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 80-120°C).

The general workflow for these regeneration protocols is visualized below.

cluster_regeneration_workflow General Regeneration Workflow start Spent MOF-808 Catalyst separation Separate Catalyst (Centrifugation/Filtration) start->separation regeneration_method Choose Regeneration Method separation->regeneration_method solvent_wash Solvent Washing regeneration_method->solvent_wash Mild thermal_activation Thermal Activation regeneration_method->thermal_activation Moderate acid_base_treatment Acid/Base Treatment regeneration_method->acid_base_treatment Harsh drying Dry/Activate Under Vacuum solvent_wash->drying thermal_activation->drying acid_base_treatment->drying end Regenerated MOF-808 drying->end

Caption: A generalized workflow for the regeneration of MOF-808 catalysts.

Quantitative Data on Regenerated MOF-808

The following tables summarize representative quantitative data on the properties of fresh, spent, and regenerated MOF-808 catalysts from various studies. Note that the specific values can vary depending on the synthesis method, reaction conditions, and regeneration protocol.

Table 1: BET Surface Area of Fresh and Regenerated MOF-808

Catalyst StateRegeneration MethodBET Surface Area (m²/g)Reference
Fresh MOF-808-~1900 - 2100[6]
After phosphate adsorption-1114[7]
Regenerated with HClAcid TreatmentMaintained porosity[7]
Fresh MOF-808-formate--[5]
After heating at 200°C for 16hThermal ActivationMaintained porosity[5]
After heating at 250°C for 16hThermal ActivationSignificant loss of porosity[5]

Table 2: Catalytic Performance of Fresh and Recycled MOF-808

CycleReactionConversion/YieldReference
1Ring-opening of styrene oxide~90% conversion[3]
20Ring-opening of styrene oxide~90% conversion[3]
1Glycerol acetalization (MOF-808(Hf))>90% conversion[4][8]
10Glycerol acetalization (MOF-808(Hf))>90% conversion[4][8]
1Acetalization of benzaldehyde~95% conversion[9]
5Acetalization of benzaldehydeMaintained activity[9]

Table 3: Crystallinity of MOF-808 After Regeneration

Catalyst StateRegeneration MethodPXRD ResultReference
Fresh MOF-808-Highly crystalline[3][10]
After 20 cycles (ring-opening)Solvent WashingMaintained crystallinity[3]
After 10 cycles (glycerol acetalization)No washing between cyclesMaintained crystallinity[4][8]
After treatment with HClAcid TreatmentMaintained crystallinity[10]
After exposure to NH3 and regenerationAcid washMaintained crystallinity[11]

References

Technical Support Center: Modifying MOF-808 Pore Size for Targeted Molecular Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the pore size of MOF-808 to accommodate specific molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for modifying the pore size of MOF-808?

A1: The pore size of MOF-808 can be effectively tailored through two main strategies:

  • Defect Engineering: This "top-down" approach involves intentionally creating "missing linker" defects within the MOF's crystalline structure. This is typically achieved during synthesis by using modulators (e.g., carboxylic acids) or by employing a substoichiometric amount of the organic linker. These defects can lead to an enlargement of the pores. For instance, creating defects in MOF-808 can increase its pore diameter from approximately 15 Å to 17 Å.[1]

  • Post-Synthetic Modification (PSM): This "bottom-up" strategy involves chemically modifying the MOF after its initial synthesis. Functional groups can be grafted onto the inorganic secondary building units (SBUs) or the organic linkers. While this method is often used to alter the chemical environment of the pores, the introduction of bulky functional groups can also be used to reduce the effective pore aperture for size-selective applications.

Q2: How can I introduce specific functionalities into the pores of MOF-808?

A2: Specific functionalities can be introduced primarily through Post-Synthetic Modification (PSM). This involves reacting the synthesized MOF-808 with a solution containing the desired functional molecule. A common method is the solvent-assisted linker exchange, where labile formate groups on the Zr6 clusters of MOF-808 are replaced by other functional groups.[2] For example, amino acids, EDTA, or other organic molecules with coordinating moieties (like carboxylates) can be introduced into the pores using this method.[2]

Q3: Can I modify MOF-808 for the delivery of specific drugs?

A3: Yes, MOF-808 is a promising candidate for drug delivery due to its high porosity and the tunability of its pores. It has been successfully used as a carrier for various drug molecules, including carboplatin and floxuridine.[3] The modification of MOF-808's pores can enhance drug loading capacity and control the release profile. For instance, creating defects can increase the available volume for drug encapsulation.

Q4: What are the key characterization techniques to confirm successful pore modification in MOF-808?

A4: Several techniques are essential to verify the successful modification of MOF-808 pores:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure after modification. A significant loss of crystallinity can indicate damage to the MOF framework.[1][4]

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area, pore volume, and pore size distribution. A successful modification will result in predictable changes in these parameters.[1][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups within the MOF structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the digested MOF can be used to quantify the amount of functional groups incorporated.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF and, in some cases, to quantify the amount of grafted functional groups.[3][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals and ensure they remain intact after modification.[5]

Troubleshooting Guides

Issue 1: Loss of Crystallinity After Modification
  • Symptom: Broadening or disappearance of peaks in the PXRD pattern of the modified MOF-808 compared to the pristine material.[4]

  • Possible Causes:

    • Harsh Reaction Conditions: The conditions used for post-synthetic modification (e.g., high temperature, extreme pH) may be too harsh, leading to the degradation of the MOF framework.[6]

    • Solvent Incompatibility: The solvent used for the modification might not be compatible with the MOF-808 structure, causing it to decompose.

    • Excessive Defect Formation: While controlled defect engineering is desirable, excessive removal of linkers can lead to the collapse of the crystalline structure.

  • Solutions:

    • Milder Reaction Conditions: Optimize the reaction temperature, time, and concentration of reagents. Conduct modifications at room temperature if possible.

    • Solvent Screening: Test the stability of pristine MOF-808 in the chosen solvent before proceeding with the modification. Solvents like DMF and ethanol are commonly used.[7]

    • Control Modulator Concentration: When performing defect engineering, carefully control the amount of modulator used to avoid excessive linker removal.

Issue 2: Low or No Incorporation of Functional Groups
  • Symptom: No significant change in the FTIR spectrum after post-synthetic modification, or NMR analysis shows a very low degree of functionalization.

  • Possible Causes:

    • Inactive MOF: The MOF-808 may not have been properly activated before the modification step. Trapped solvent or guest molecules within the pores can hinder access to the reactive sites.

    • Steric Hindrance: The functional group being introduced may be too bulky to diffuse into the pores of MOF-808.

    • Insufficient Reaction Time or Temperature: The modification reaction may not have reached completion.

  • Solutions:

    • Proper Activation: Ensure the MOF-808 is properly activated before modification. This typically involves washing with a suitable solvent (e.g., ethanol or acetone) and drying under vacuum to remove any guest molecules.[3]

    • Staged Functionalization: For bulky functional groups, consider a multi-step approach where a smaller linker is first introduced, followed by further modification.

    • Optimize Reaction Parameters: Increase the reaction time or moderately increase the temperature (while monitoring for crystallinity loss) to promote higher functionalization.

Issue 3: Reduced Porosity and Surface Area After Modification
  • Symptom: A significant decrease in the BET surface area and pore volume of the modified MOF-808.

  • Possible Causes:

    • Pore Blocking: The incorporated functional groups may be blocking the pores, preventing nitrogen access during BET analysis. This is an expected outcome when the goal is to reduce the pore aperture.

    • Partial Collapse of the Structure: The modification process may have caused a partial collapse of the framework, leading to a loss of porosity.[4]

    • Incomplete Removal of Reactants: Residual reactants or byproducts from the modification step may be trapped within the pores.

  • Solutions:

    • Thorough Washing: After modification, ensure the MOF is thoroughly washed with a suitable solvent to remove any unreacted species.

    • Controlled Functionalization: Control the degree of functionalization to avoid excessive pore filling, unless that is the intended outcome.

    • Alternative Characterization: Use other techniques like guest adsorption studies with molecules of different sizes to probe the accessibility of the modified pores.

Quantitative Data Summary

The following tables summarize key quantitative data related to the modification of MOF-808 and its application in accommodating specific molecules.

Table 1: Pore Characteristics of Pristine vs. Modified MOF-808

MOF-808 TypeModification MethodPore Diameter (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Pristine MOF-808-~15-20~1910 - 2060~0.76[1][8][9]
Defective MOF-808-OHDefect Engineering~17~2611~0.87[1]
Defective MOF-808-NH₂Defect Engineering~17~3085~0.95[1]
MOF-808-EDTAPost-Synthetic Modification-DecreasedDecreased[2]
CA@MOF-808-P-GalDrug Loading & PSM-139 (from 706)0.156 (from 0.359)[5]

Table 2: Dimensions of Selected Drug Molecules

Drug MoleculeLength (Å)Width (Å)Height (Å)Notes
Ibuprofen~10.5~6.5-A relatively small molecule.
5-Fluorouracil~5.5~4.5-A small anticancer drug.
Methylene Blue~13.6~5.8-A cationic dye used as a model drug.[1]
Malachite Green~13.5~10.4-A bulky cationic dye.[1]
Carboplatin---A platinum-based chemotherapy drug.
Floxuridine---A hydrophilic derivative of 5-fluorouracil.

Experimental Protocols

Protocol 1: Synthesis of Defective MOF-808 (Mixed-Linker Approach)[1]

This protocol describes the synthesis of defective MOF-808 by partially replacing the 1,3,5-benzenetricarboxylate (H₃BTC) linker with 5-hydroxyisophthalic acid (H₂BTC-OH) or 5-aminoisophthalic acid (H₂BTC-NH₂).

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • 5-Hydroxyisophthalic acid (H₂BTC-OH) or 5-Aminoisophthalic acid (H₂BTC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • In a beaker, dissolve ZrOCl₂·8H₂O in a mixture of DMF and H₂O (1:1 v/v).

  • In a separate beaker, dissolve a mixture of H₃BTC and the desired amount of the defective linker (e.g., 25 mol% H₂BTC-OH or H₂BTC-NH₂) in DMF.

  • Mix the two solutions and heat the mixture in an oven at 80°C for 72 hours.

  • After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DMF (3 x 30 mL) and then with acetone (3 x 30 mL).

  • Dry the final product under vacuum at 120°C for 5 hours.

Protocol 2: Post-Synthetic Modification of MOF-808 with a Functional Ligand (e.g., EDTA)[2]

This protocol outlines a general procedure for incorporating a functional ligand into MOF-808 via solvent-assisted linker exchange.

Materials:

  • As-synthesized MOF-808

  • Functional ligand (e.g., Ethylenediaminetetraacetic acid - EDTA)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Activate the as-synthesized MOF-808 by washing with DMF and then acetone, followed by drying under vacuum.

  • Disperse the activated MOF-808 in a DMF solution containing an excess of the functional ligand (e.g., EDTA).

  • Stir the suspension at a slightly elevated temperature (e.g., 60-80°C) for 24-48 hours.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product extensively with DMF to remove any unreacted ligand, followed by washing with a lower-boiling-point solvent like acetone.

  • Dry the functionalized MOF-808 under vacuum.

Visualizations

experimental_workflow cluster_synthesis Pristine MOF-808 Synthesis cluster_modification Pore Modification Strategies cluster_characterization Characterization cluster_application Application s1 Mix Zr Precursor and Linker s2 Solvothermal Reaction s1->s2 s3 Washing and Activation s2->s3 m1 Defect Engineering (During Synthesis) m2 Post-Synthetic Modification (After Synthesis) s3->m2 c1 PXRD m1->c1 c3 FTIR / NMR m1->c3 c2 BET m2->c2 c4 TGA / SEM m2->c4 a1 Drug Loading c1->a1 c2->a1 c3->a1 c4->a1 a2 Controlled Release a1->a2

Caption: Experimental workflow for modifying MOF-808 pore size.

logical_relationship cluster_methods Modification Methods cluster_properties Resulting Pore Properties cluster_outcome Application Outcome defect Defect Engineering increase_size Increased Pore Size defect->increase_size psm Post-Synthetic Modification decrease_size Decreased Pore Aperture psm->decrease_size change_chem Altered Pore Chemistry psm->change_chem increase_loading Increased Drug Loading increase_size->increase_loading selective_uptake Size-Selective Uptake decrease_size->selective_uptake controlled_release Controlled Drug Release change_chem->controlled_release

References

addressing framework collapse in MOF-808 during solvent exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MOF-808. The following information addresses common challenges associated with framework collapse during solvent exchange and activation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is framework collapse in MOF-808 and why does it occur during solvent exchange?

A1: Framework collapse refers to the loss of the crystalline structure of MOF-808, leading to a significant reduction in porosity and surface area. This phenomenon often occurs during the "activation" process, which is necessary to remove guest molecules (e.g., solvents, unreacted linkers) from the pores after synthesis.[1][2][3]

During solvent evaporation, particularly of high-boiling point solvents like DMF, strong capillary forces can be exerted on the pore walls.[1][3][4] If these forces exceed the mechanical stability of the MOF framework, the structure can break down. Solvent exchange is a critical step to replace the high-boiling point synthesis solvent with a more volatile, lower-surface-tension solvent, thereby reducing the capillary stress during the final vacuum or thermal activation.[1][5] However, improper solvent exchange can also lead to framework collapse.[1]

Q2: My MOF-808 sample has lost its porosity after activation. How can I confirm if the framework has collapsed?

A2: Several characterization techniques can be used to confirm framework collapse:

  • Powder X-ray Diffraction (PXRD): A crystalline MOF-808 will exhibit sharp, well-defined diffraction peaks. A collapsed, amorphous structure will show a broad, featureless pattern.[6]

  • Nitrogen Adsorption-Desorption Isotherms (at 77 K): A stable, porous MOF-808 will show a characteristic Type I or Type IV isotherm with a high nitrogen uptake, indicating a large surface area and pore volume. A collapsed framework will result in a significant decrease in nitrogen uptake and a drastic reduction in the calculated BET surface area.[7][8]

  • Scanning Electron Microscopy (SEM): While SEM primarily shows the external morphology of the crystals, significant changes in crystal shape or the appearance of fractured particles after activation can be indicative of framework collapse.

Q3: Which variant of MOF-808 is most susceptible to collapse?

A3: The thermal stability and robustness of MOF-808 can be influenced by the modulating ligand used during synthesis. Studies have shown that the formate-containing variant of MOF-808 exhibits lower thermal stability compared to the acetate and benzoate analogues.[7][8] The formate analogue tends to lose both porosity and crystallinity at lower temperatures.[8]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the solvent exchange and activation of MOF-808.

Problem Potential Cause Recommended Solution
Significant loss of PXRD peak intensity and broadening after solvent exchange and heating. 1. Residual high-boiling point solvent (e.g., DMF): Incomplete solvent exchange can leave DMF in the pores, which upon heating, generates strong capillary forces leading to collapse.[1] 2. Inappropriate solvent choice for exchange: The exchange solvent may not be compatible with the MOF-808 framework, or it may have a sufficiently high surface tension to cause collapse. 3. Activation temperature is too high: Exceeding the thermal stability limit of the specific MOF-808 variant will cause structural collapse.[7][8]1. Ensure complete solvent exchange: Increase the number of solvent exchange steps and the soaking time. For example, wash with the exchange solvent at least 5 times over 24 hours.[9] 2. Use a low-surface-tension, volatile solvent: Solvents like acetone or dioxane are commonly used for the final exchange before activation.[9] 3. Optimize activation temperature: For the commonly synthesized MOF-808-formate, activation is typically performed at 120 °C under dynamic vacuum.[9] For more robust variants like MOF-808-acetate, temperatures up to 300 °C for 16 hours can be tolerated.[7][8]
Low BET surface area after activation. 1. Partial framework collapse: The activation conditions may have been too harsh, causing a partial loss of porosity. 2. Incomplete activation: Residual solvent or modulator molecules may still be present in the pores, blocking access to the full surface area.1. Re-evaluate the activation protocol: Consider a gentler activation method, such as supercritical CO2 drying or freeze-drying.[2] 2. Increase activation time or use a more efficient method: Microwave-assisted activation in water has been shown to be an effective and rapid method for removing modulators and organic solvents.[10]
MOF-808 appears unstable even in the exchange solvent. 1. Chemical incompatibility: The chosen solvent may react with the MOF framework. 2. Hydrolytic instability: Although Zr-MOFs are generally water-stable, prolonged exposure to water, especially under certain pH conditions, can affect the framework.[11][12]1. Screen for suitable solvents: Test the stability of a small amount of MOF-808 in the intended solvent by checking its PXRD pattern after soaking. 2. Use dry solvents: Ensure the solvents used for exchange are anhydrous to minimize potential hydrolysis.

Experimental Protocols

Protocol 1: Standard Solvent Exchange and Thermal Activation of MOF-808-Formate

This protocol is a typical procedure for activating as-synthesized MOF-808-formate, which is often synthesized in DMF.

  • Initial Wash: After synthesis, wash the as-synthesized MOF-808 with fresh DMF at least 5 times to remove trapped modulators and unreacted linkers. This is typically done by centrifugation or filtration, followed by resuspension in fresh DMF and soaking for approximately 1 hour between washes.[9]

  • Solvent Exchange to an Intermediate Solvent: Decant the DMF and add a suitable intermediate solvent like dioxane. Exchange with dioxane at least 5 times over the course of 24 hours.[9]

  • Solvent Exchange to a Volatile Solvent: Decant the intermediate solvent and add acetone. Wash the sample with acetone three times, with about 1 hour of soaking between washes. After the final wash, soak the sample in acetone for an additional 16 hours.[9]

  • Drying and Activation:

    • Collect the MOF-808 powder by centrifugation.

    • Dry the sample in a vacuum oven at 80 °C for 1 hour to remove the bulk of the acetone.[9]

    • Thermally activate the dried powder at 120 °C for 18 hours under dynamic vacuum to ensure complete removal of any remaining solvent and coordinated water molecules from the pores.[9]

Protocol 2: Microwave-Assisted Activation

This is a rapid and efficient method for activating zirconium-based MOFs like MOF-808.[10]

  • Sample Preparation: Place the as-synthesized MOF-808 (after initial washing with the synthesis solvent) in a microwave-safe vessel.

  • Water Addition: Add deionized water to the MOF sample.

  • Microwave Irradiation: Heat the suspension using microwave irradiation. The exact time and power will depend on the microwave system and sample size but is generally a brief treatment.

  • Post-Treatment: After microwave heating, the activated MOF can be collected by filtration or centrifugation and dried under vacuum. This method effectively removes both the organic solvent and the modulator (e.g., acetic acid).[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and properties of MOF-808.

Table 1: Thermal Stability of MOF-808 Variants

MOF-808 VariantTemperature of Structural CollapseReference
MOF-808-formateBegins to lose crystallinity and porosity at lower temperatures compared to acetate and benzoate variants.[7][8]
MOF-808-acetateCan tolerate up to 300 °C for 16 hours before structural collapse.[7][8]
MOF-808-benzoateShows higher thermal stability than the formate variant.[7][8]

Table 2: Porosity Data for Stable and Collapsed MOF-808

SampleBET Surface Area (m²/g)Pore Volume (cm³/g)NotesReference
Activated MOF-808 (stable)Typically > 1500~0.7-0.8Values can vary based on synthesis and activation.General literature values
MOF-808 after collapseSignificantly reducedDrastically reducedIndicates loss of porous structure.[7][8]

Visualizations

The following diagrams illustrate key processes and concepts related to MOF-808 activation and framework collapse.

G cluster_synthesis Synthesis cluster_activation Activation cluster_exchange Solvent Exchange cluster_removal Solvent Removal cluster_outcome Outcome As_Synthesized As-Synthesized MOF-808 (Pores filled with DMF) DMF_Wash Wash with fresh DMF As_Synthesized->DMF_Wash Intermediate_Exchange Exchange with Dioxane DMF_Wash->Intermediate_Exchange Volatile_Exchange Exchange with Acetone Intermediate_Exchange->Volatile_Exchange Thermal_Activation Thermal Activation (Heat + Vacuum) Volatile_Exchange->Thermal_Activation Activated_MOF Activated MOF-808 (Porous) Thermal_Activation->Activated_MOF Successful Collapsed_MOF Collapsed MOF-808 (Amorphous) Thermal_Activation->Collapsed_MOF Unsuccessful

Caption: Standard workflow for the activation of MOF-808.

G cluster_causes Potential Causes cluster_solutions Solutions Start Framework Collapse Suspected (Low Surface Area, Amorphous PXRD) Cause1 Incomplete Solvent Exchange (Residual DMF) Start->Cause1 Cause2 Activation Temperature Too High Start->Cause2 Cause3 Incompatible Exchange Solvent Start->Cause3 Solution1 Increase number and duration of solvent exchange steps Cause1->Solution1 Solution2 Lower activation temperature and/or use a gentler method (e.g., supercritical drying) Cause2->Solution2 Solution3 Screen for solvent compatibility (e.g., test with small sample) Cause3->Solution3

Caption: Troubleshooting logic for MOF-808 framework collapse.

References

Validation & Comparative

A Comparative Guide to MOF-808 for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating concentration of atmospheric carbon dioxide (CO₂) is a pressing global concern, necessitating the development of efficient and scalable capture technologies. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for CO₂ capture due to their high surface areas, tunable pore environments, and exceptional adsorption capacities. Among the vast library of MOFs, MOF-808, a zirconium-based MOF, has garnered significant attention. This guide provides an objective comparison of MOF-808's CO₂ capture performance against other benchmark MOFs, supported by experimental data and detailed methodologies.

Performance Comparison of MOF-808 and Other Key MOFs

The efficacy of a MOF for CO₂ capture is evaluated based on several key performance indicators, including CO₂ uptake capacity, selectivity for CO₂ over other gases (like N₂), and the heat of adsorption, which indicates the strength of the interaction between CO₂ and the MOF. The following table summarizes these critical parameters for pristine MOF-808, amine-functionalized MOF-808, and other commonly studied MOFs.

MOFCO₂ Uptake Capacity (mmol/g)Conditions (Pressure, Temp.)CO₂/N₂ SelectivityIsosteric Heat of Adsorption (Qst) (kJ/mol)
Pristine MOF-808 0.2 - 1.20.15 bar, 298 K~36~30
MOF-808-Glycine ~0.5 - 1.040.15 bar, 298 K--
MOF-808-Lysine ~0.61400 ppm, 298 K--
MOF-808-TEPA ~2.5 times pristine at 15 kPa15 kPa, 298 K256-
UiO-66 ~1.5 - 3.51 bar, 298 K~20 - 50~30 - 40
HKUST-1 ~2.0 - 4.51 bar, 298 K~10 - 20~25 - 35
Mg-MOF-74 ~3.0 - 8.01 bar, 298 K~40 - 70~40 - 50

Note: The CO₂ uptake capacity can vary depending on the specific synthesis and activation conditions. The data presented here is a representative range compiled from various studies.

As the data indicates, pristine MOF-808 exhibits a moderate CO₂ uptake capacity. However, its performance is significantly enhanced through post-synthetic modification, particularly with amine-containing functional groups.[1][2][3] For instance, functionalization with tetraethylenepentamine (TEPA) can increase the CO₂ adsorption by approximately 2.5 times at 15 kPa and dramatically boosts the CO₂/N₂ selectivity to 256, which is about seven times that of the parent MOF-808.[1] This enhancement is attributed to the introduction of basic amine sites that have a strong affinity for the acidic CO₂ molecules.

Compared to other well-known MOFs, pristine MOF-808's capacity is generally lower than that of materials like Mg-MOF-74, which is renowned for its high density of open metal sites. However, the zirconium-based framework of MOF-808 offers exceptional chemical and thermal stability, a crucial factor for practical applications.

Experimental Protocols

Accurate and reproducible measurement of CO₂ adsorption is critical for comparing the performance of different MOFs. The following sections detail the typical experimental methodologies employed.

MOF Activation

Prior to any gas adsorption measurements, the synthesized MOF must be "activated" to remove any solvent molecules or unreacted ligands residing within the pores. This ensures that the measured uptake capacity is solely due to the interaction of the gas with the MOF's internal surface. Common activation procedures include:

  • Thermal Activation: The MOF sample is heated under a dynamic vacuum or an inert gas flow. The temperature and duration of heating are critical and depend on the thermal stability of the MOF. For MOF-808, activation is typically carried out at temperatures between 150°C and 200°C for several hours.

  • Solvent Exchange: This method involves soaking the as-synthesized MOF in a low-boiling-point solvent (e.g., ethanol, acetone) to replace the high-boiling-point synthesis solvent (e.g., DMF). The sample is then activated under milder thermal conditions.

  • Supercritical CO₂ Exchange: This technique utilizes supercritical CO₂ to efficiently remove guest molecules from the pores, often resulting in higher surface areas compared to conventional activation methods.

CO₂ Adsorption Measurements

CO₂ uptake is typically measured using either a volumetric or gravimetric gas adsorption analyzer.

  • Volumetric Method: A known amount of CO₂ gas is introduced into a sample tube containing the activated MOF. The amount of gas adsorbed is determined by measuring the pressure change in the manifold of a known volume.

  • Gravimetric Method: The weight change of the activated MOF sample is monitored using a sensitive microbalance as it is exposed to a controlled pressure of CO₂.

Typical Experimental Parameters:

  • Adsorbent Mass: 50-150 mg of activated MOF.

  • Analysis Temperature: Isotherms are typically measured at 273 K (0°C) and 298 K (25°C).

  • Pressure Range: Measurements are conducted over a range of pressures, typically from vacuum up to 1 bar, to construct the adsorption isotherm.

  • Gas Purity: High-purity CO₂ and N₂ (99.999%) are used.

Logical Workflow for MOF Evaluation

The process of selecting and evaluating a MOF for CO₂ capture follows a logical progression, from initial synthesis to performance assessment.

MOF_Evaluation_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Material Characterization cluster_performance CO2 Capture Performance Evaluation cluster_analysis Comparative Analysis Synthesis MOF Synthesis (e.g., Solvothermal) Activation Activation (Thermal, Solvent Exchange) Synthesis->Activation PXRD PXRD (Crystallinity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA N2_sorption N2 Sorption @ 77K (Surface Area, Porosity) Activation->N2_sorption CO2_isotherm CO2 Adsorption Isotherm (Uptake Capacity) Activation->CO2_isotherm N2_isotherm N2 Adsorption Isotherm Activation->N2_isotherm Breakthrough Dynamic Breakthrough Test (Working Capacity, Selectivity) Activation->Breakthrough Selectivity CO2/N2 Selectivity (IAST Calculation) CO2_isotherm->Selectivity Qst Isosteric Heat of Adsorption (Clausius-Clapeyron Eq.) CO2_isotherm->Qst Comparison Comparison with Benchmark MOFs CO2_isotherm->Comparison N2_isotherm->Selectivity Selectivity->Comparison Qst->Comparison Breakthrough->Comparison

Caption: Workflow for MOF synthesis, characterization, and CO₂ capture evaluation.

Signaling Pathway for Amine-Functionalized MOF-808 in CO₂ Capture

The enhanced CO₂ capture in amine-functionalized MOF-808 involves a chemical interaction, particularly in the presence of water, which is relevant for flue gas applications.

Amine_MOF_CO2_Capture CO2 CO₂ (gas) Carbonic_Acid H₂CO₃ (Carbonic Acid) Intermediate CO2->Carbonic_Acid Hydration H2O H₂O (vapor) H2O->Carbonic_Acid Amine_MOF Amine-Functionalized MOF-808 Pore Protonated_Amine R-NH₃⁺ (Protonated Amine) Amine_MOF->Protonated_Amine Protonation Bicarbonate HCO₃⁻ (Bicarbonate) Adsorbed Species Carbonic_Acid->Bicarbonate Deprotonation Bicarbonate->Amine_MOF Ionic Interaction

Caption: Proposed mechanism for CO₂ capture in amine-functionalized MOFs under humid conditions.

References

MOF-808 vs. UiO-66: A Comparative Guide to Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of metal-organic frameworks (MOFs), MOF-808 and UiO-66 have emerged as prominent catalysts for a range of chemical transformations. Both materials are based on zirconium-oxo clusters, bestowing them with notable thermal and chemical stability. However, differences in their framework topology and coordination environment lead to distinct catalytic behaviors. This guide provides an objective comparison of the catalytic performance of MOF-808 and UiO-66, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.

Executive Summary

MOF-808 generally exhibits superior catalytic activity compared to UiO-66 in hydrolysis reactions, particularly for nerve agent simulants and peptides. This enhanced performance is attributed to its lower-connected framework, which results in a higher density of accessible active sites. While both MOFs are effective catalysts, the choice between them will depend on the specific substrate and desired reaction kinetics.

Data Presentation: Catalytic Performance Comparison

The following tables summarize the quantitative data on the catalytic activity of MOF-808 and UiO-66 in the hydrolysis of a nerve agent simulant, dimethyl-4-nitrophenyl phosphate (DMNP), and the dipeptide glycylglycine (Gly-Gly).

Table 1: Hydrolysis of Dimethyl-4-nitrophenyl Phosphate (DMNP)

CatalystSubstrateCatalyst LoadingTemperature (°C)pHHalf-life (t₁/₂)Rate Constant (k)Reference
MOF-808 DMNP6 mol%Room Temp10 (N-ethylmorpholine buffer)< 30 s-[1][2]
UiO-66 DMNP-Room Temp10 (N-ethylmorpholine buffer)45 min-[2]
UiO-66-NH₂ DMNP-Room Temp10 (N-ethylmorpholine buffer)20 min-[3]
MOF-808-NH₂ DMNP---2.13 min0.33 min⁻¹[4]

Table 2: Hydrolysis of Glycylglycine (Gly-Gly)

CatalystSubstrateTemperature (°C)pDHalf-life (t₁/₂)Rate Constant (k)Reference
MOF-808 Gly-Gly607.40.72 h2.69 x 10⁻⁴ s⁻¹[5][6][7]
UiO-66 Gly-Gly607.4243 h7.9 x 10⁻⁷ s⁻¹[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Hydrolysis of Dimethyl-4-nitrophenyl Phosphate (DMNP)

This protocol is based on the experimental descriptions for the catalytic hydrolysis of DMNP by MOF-808 and UiO-66 derivatives.

1. Catalyst Suspension Preparation:

  • Weigh 2.6 mg to 5.6 mg of the desired MOF (e.g., MOF-808, UiO-66, or UiO-66-NH₂) and add it to a 1.5 mL microcentrifuge tube.[9]

  • Add 1 mL of a 0.45 M N-ethylmorpholine aqueous solution.[9]

  • Vigorously stir the mixture at 1100 rpm for 30 minutes to ensure a well-dispersed suspension.[9]

2. Catalytic Reaction:

  • Add approximately 6.2 mg (0.025 mmol) of DMNP to the MOF suspension.[9]

  • Continue stirring at room temperature.

3. Reaction Monitoring:

  • Periodically take aliquots of the reaction mixture.

  • Centrifuge the aliquots to separate the MOF catalyst.

  • Analyze the supernatant using UV-Vis spectroscopy by monitoring the absorbance of the product, p-nitrophenoxide, at its characteristic wavelength.

Hydrolysis of Glycylglycine (Gly-Gly)

This protocol is a generalized procedure based on the studies of peptide bond hydrolysis using MOF-808 and UiO-66.

1. Reaction Mixture Preparation:

  • In a glass vial, suspend 2.0 µmol of the MOF catalyst (MOF-808 or UiO-66) in 950 µL of D₂O.

  • Stir the suspension for 30 minutes at room temperature.

  • Add 50 µL of a 40 mM stock solution of glycylglycine (2.0 µmol) to the suspension.[8]

  • Adjust the pD of the reaction mixture to 7.4 using NaOD.[5][8]

2. Catalytic Reaction:

  • Incubate the reaction mixture at 60 °C with continuous stirring.[5][8]

3. Reaction Monitoring:

  • At different time intervals, take an aliquot of the reaction mixture.

  • Centrifuge the aliquot at 15,000 rpm for 20 minutes to remove the MOF catalyst.

  • Analyze the supernatant using ¹H NMR spectroscopy to determine the concentration of glycylglycine and the glycine product.[5][8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating the catalytic activity of MOF-808 and UiO-66.

experimental_workflow cluster_synthesis MOF Synthesis & Characterization cluster_catalysis Catalytic Activity Evaluation cluster_data Data Analysis & Comparison synthesis MOF Synthesis (MOF-808 / UiO-66) activation Solvent Exchange & Activation synthesis->activation characterization Characterization (PXRD, BET, TGA, SEM) activation->characterization catalyst_prep Catalyst Suspension Preparation characterization->catalyst_prep reaction_init Substrate Addition & Reaction Initiation catalyst_prep->reaction_init reaction_monitoring Reaction Monitoring (Aliquots at time intervals) reaction_init->reaction_monitoring analysis Product Analysis (UV-Vis or NMR) reaction_monitoring->analysis kinetics Kinetic Analysis (Half-life, Rate Constant) analysis->kinetics comparison Performance Comparison (MOF-808 vs. UiO-66) kinetics->comparison

Caption: Experimental workflow for comparing the catalytic activity of MOF-808 and UiO-66.

The logical relationship for the catalytic hydrolysis mechanism at the zirconium-oxo cluster is depicted below.

catalytic_mechanism Zr_node Zr-OH (Active Site) Coordination Coordination Complex Zr_node->Coordination Substrate Substrate (e.g., DMNP, Peptide) Substrate->Coordination Nucleophilic_Attack Nucleophilic Attack (H₂O) Coordination->Nucleophilic_Attack Transition_State Transition State Nucleophilic_Attack->Transition_State Product_Release Product Release Transition_State->Product_Release Products Hydrolyzed Products Product_Release->Products Regenerated_Catalyst Regenerated Zr-OH Product_Release->Regenerated_Catalyst Regenerated_Catalyst->Zr_node Catalytic Cycle

Caption: Generalized mechanism for substrate hydrolysis at a Zr-OH active site in MOFs.

References

Validating the Drug Release Profile of MOF-808: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug release performance of the metal-organic framework (MOF) MOF-808 against other common MOF alternatives. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of drug delivery.

Comparative Analysis of Drug Loading and Release

The efficiency of a drug delivery system is primarily determined by its drug loading capacity and release kinetics. The following tables summarize the performance of MOF-808 in comparison to other well-known MOFs for various drug molecules.

MOF CarrierDrugDrug Loading Capacity (wt%)Key Findings
MOF-808 Acriflavine4.1Low loading compared to UiO-67 and NU-1000.
UiO-66Acriflavine5.6Similarly low loading capacity for Acriflavine.
UiO-67Acriflavine43.5Significantly higher loading capacity.
NU-1000Acriflavine47.6Highest loading capacity among the compared Zr-based MOFs.
MOF-808 Floxuridine & CarboplatinNot specifiedEnhanced therapeutic effects of both drugs.
AgNPs@MOF-808Tamoxifen Citrate44.94Impregnation with silver nanoparticles slightly decreased loading compared to pristine MOF-808.
MOF-808 Tamoxifen Citrate55.25High drug loading efficacy.[1]
ZIF-85-Fluorouracil~60High loading capacity reported for this common anticancer drug.[2]
UiO-66Doxorubicin58High loading capacity, with the drug primarily located on the external surface.[3]
MIL-101(Cr)Doxorubicin10Lower loading capacity compared to UiO-66, with the drug encapsulated within the pores.[3]

Table 1: Comparative Drug Loading Capacities. This table highlights the variability in drug loading for MOF-808 and other MOFs, which is dependent on the specific drug and MOF structure.

MOF CarrierDrugRelease ConditionsCumulative ReleaseKey Findings
MOF-808-TMC Tamoxifen Citrate36 hours73.5%Sustained release profile.[1]
AgNPs@MOF-808-TMCTamoxifen Citrate36 hours77.1%Slightly faster release compared to the unmodified MOF-808.[1]
PEGylated MOF-808 Not specifiedpH 5.5pH-responsiveDemonstrates pH-responsive cargo release in an acidic environment.
PEGylated UiO-66Not specifiedpH 5.5pH-responsiveAlso shows pH-triggered release.
PEGylated NU-1000Not specifiedpH 5.5pH-responsiveExhibits pH-sensitive drug release.
ZIF-85-FluorouracilpH 5.0 vs. pH 7.4>45% in 1h (pH 5.0) vs. 17% in 1h (pH 7.4)Demonstrates significant pH-responsive release, with faster release in acidic conditions.[2]
Dox@UiO-66DoxorubicinIn vitro cell cultureDelayed cytotoxicity (12-16h)Attenuated release from the surface leads to a delayed onset of action.[3]
Dox@MIL-101(Cr)DoxorubicinIn vitro cell cultureRapid cell deathRapid release from the pores results in a faster cytotoxic effect.[3]

Table 2: Comparative In-Vitro Drug Release Profiles. This table showcases the diverse release kinetics of different MOF-drug formulations, highlighting the influence of the MOF structure and functionalization on the release profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized, yet detailed, protocols for the key experiments cited in this guide.

Protocol 1: Drug Loading in MOF-808 (Impregnation Method)
  • Activation of MOF-808: Prior to drug loading, activate the synthesized MOF-808 to remove any residual solvent molecules from the pores. This is typically achieved by heating the MOF-808 under vacuum at a specific temperature (e.g., 150 °C) for a designated time (e.g., 12 hours).

  • Preparation of Drug Solution: Prepare a stock solution of the desired drug in a suitable solvent. The choice of solvent will depend on the solubility of the drug and its compatibility with the MOF structure.

  • Impregnation: Disperse a known amount of activated MOF-808 in the drug solution. The ratio of MOF to drug will depend on the desired loading capacity.

  • Stirring and Incubation: Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for the diffusion of drug molecules into the pores of the MOF.

  • Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface. Repeat the washing step multiple times.

  • Drying: Dry the drug-loaded MOF under vacuum at a moderate temperature to remove the solvent.

  • Quantification of Drug Loading: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant and washing solutions using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity is then calculated as the weight percentage of the loaded drug with respect to the total weight of the drug-loaded MOF.

Protocol 2: In-Vitro Drug Release Study
  • Preparation of Release Medium: Prepare a release medium that simulates physiological conditions. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic the pH of blood. For studies investigating pH-responsive release, additional buffers at acidic pH values (e.g., pH 5.5 to simulate the tumor microenvironment) should be prepared.

  • Dispersion of Drug-Loaded MOF: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a centrifuge tube.

  • Incubation: Place the dialysis bag or centrifuge tube in a larger container with a known volume of the release medium. Incubate the setup at 37 °C with constant, gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification of Released Drug: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release as a function of time to obtain the drug release profile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the drug release profile of a MOF-based drug delivery system.

Drug_Release_Workflow cluster_synthesis MOF Synthesis & Activation cluster_loading Drug Loading cluster_characterization Characterization cluster_release In-Vitro Drug Release synthesis MOF-808 Synthesis activation Activation synthesis->activation loading Impregnation activation->loading drug_sol Prepare Drug Solution drug_sol->loading centrifugation Centrifugation & Washing loading->centrifugation drying Drying centrifugation->drying pxrd PXRD drying->pxrd sem SEM drying->sem bet BET drying->bet ftir FTIR drying->ftir dispersion Dispersion in PBS drying->dispersion incubation Incubation at 37°C dispersion->incubation sampling Aliquot Sampling incubation->sampling analysis UV-Vis/HPLC Analysis sampling->analysis data Data Analysis: - Loading Capacity (%) - Release Profile (%) analysis->data

Caption: Experimental workflow for validating the drug release profile of MOF-808.

References

A Comparative Guide to the Synthesis of MOF-808: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of Metal-Organic Frameworks (MOFs) is a critical step in harnessing their potential. MOF-808, a zirconium-based MOF, has garnered significant attention due to its high stability and porosity. This guide provides an objective comparison of the primary synthesis methods for MOF-808, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

This document details four principal synthesis methodologies: solvothermal, hydrothermal, microwave-assisted, and room-temperature synthesis. Each method is evaluated based on key performance indicators such as yield, BET surface area, particle size, and crystallinity. Detailed experimental protocols are provided for reproducibility, and a logical diagram illustrates the interplay between synthesis parameters and the resulting material properties.

Performance Comparison of MOF-808 Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting MOF-808. The following table summarizes the quantitative data associated with each method, offering a clear comparison for informed decision-making.

Synthesis MethodTemperature (°C)TimeSolventsModulatorBET Surface Area (m²/g)Yield (%)Particle Size
Solvothermal 100 - 13524 - 168 hDMF, Formic AcidFormic Acid, Acetic Acid1910 - 2060[1][2]~70[3]~600 nm[1]
Hydrothermal 10037 hWater, Acetic AcidAcetic AcidNot explicitly stated for MOF-80877[4]-
Microwave-Assisted 95< 2 hWater-1960 - 2050[3]61 - 75[3]345 - 570 nm[3]
Room Temperature Ambient18 - 24 hWater, Formic AcidFormic Acid~2090~10035 - 850 nm[5][6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.

Solvothermal Synthesis

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[7]

Protocol:

  • Dissolve 1.05 g (4.5 mmol) of Zirconium(IV) chloride (ZrCl₄) in 45 mL of glacial acetic acid.

  • In a separate beaker, dissolve 0.31 g (1.5 mmol) of 1,3,5-Benzenetricarboxylic acid (H₃BTC) in 45 mL of N,N-Dimethylformamide (DMF).

  • Sonicate both solutions for 30 minutes.

  • Mix the two solutions and sonicate the resulting mixture for an additional 45 minutes.

  • Transfer the solution to a stainless-steel autoclave and heat in an oven at 120°C for 72 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product three times with DMF and then three times with ethanol.

  • Dry the final product at 100°C under vacuum.

Hydrothermal Synthesis

This method utilizes water as a solvent, presenting a more environmentally friendly approach.

Protocol:

  • Dissolve 3.60 mmol of Zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O) or Hafnium(IV) chloride (HfCl₄) and 1.20 mmol (252.17 mg) of H₃BTC in a 1:1 (v/v) mixture of water and acetic acid (20 mL total volume).

  • Reflux the resulting solution at 100°C with magnetic stirring for 37 hours.

  • Collect the white solid precipitate by filtration.

  • Wash the product three times with water, followed by methanol, and finally acetone.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.[8][9][10][11]

Protocol:

  • Prepare a mixture of the metal precursor (e.g., ZrCl₄) and the organic linker (H₃BTC) in a suitable solvent, often a mixture of water and a modulator like acetic acid.

  • Place the reaction mixture in a microwave reactor.

  • Apply microwave irradiation with a controlled heating ramp up to 95°C, followed by a dwelling period of 1 hour.[3]

  • Rapidly cool the mixture to room temperature.

  • Collect the solid product and wash it with water.[3]

Room-Temperature Synthesis

This approach is highly advantageous due to its energy efficiency and mild reaction conditions.[12][13]

Protocol:

  • Prepare a solution of the zirconium precursor, such as pre-synthesized Zr₆ oxoclusters.

  • In a separate container, dissolve the H₃BTC linker in a mixture of water and formic acid.

  • Mix the precursor and linker solutions at room temperature and stir for 18 to 24 hours.[4][6]

  • Collect the resulting white solid by centrifugation.

  • Wash the product with water and ethanol.

Synthesis Pathway and Property Relationship

The following diagram illustrates the logical relationships between the different synthesis methods and their influence on the final properties of MOF-808.

MOF808_Synthesis cluster_methods Synthesis Methods cluster_params Key Parameters cluster_props Resulting Properties Solvothermal Solvothermal Time Reaction Time Solvothermal->Time Long Temp Temperature Solvothermal->Temp High Solvent Solvent System Solvothermal->Solvent DMF Modulator Modulator Solvothermal->Modulator Formic/Acetic Acid Hydrothermal Hydrothermal Hydrothermal->Time Moderate Hydrothermal->Temp High Hydrothermal->Solvent Water Hydrothermal->Modulator Acetic Acid Microwave Microwave-Assisted Microwave->Time Very Short Microwave->Temp High Microwave->Solvent Water/Acetone Microwave->Modulator Acetic Acid RoomTemp Room Temperature RoomTemp->Time Moderate RoomTemp->Temp Ambient RoomTemp->Solvent Water RoomTemp->Modulator Formic Acid Crystallinity Crystallinity Time->Crystallinity Temp->Crystallinity ParticleSize Particle Size Solvent->ParticleSize BET BET Surface Area Modulator->BET Modulator->ParticleSize Yield Yield Yield->Solvothermal Yield->Hydrothermal Yield->Microwave Yield->RoomTemp BET->Solvothermal BET->Microwave BET->RoomTemp ParticleSize->Solvothermal ParticleSize->Microwave ParticleSize->RoomTemp ParticleSize->BET Crystallinity->BET

Caption: MOF-808 Synthesis Pathways and Influencing Factors.

Conclusion

The selection of a synthesis method for MOF-808 should be guided by the desired properties of the final material and the practical constraints of the laboratory.

  • Solvothermal synthesis remains a reliable method for producing highly crystalline MOF-808 with a large surface area, though it requires longer reaction times and harsh solvents.[7]

  • Hydrothermal synthesis offers a greener alternative by using water as a solvent, yielding a product with good thermal stability.

  • Microwave-assisted synthesis provides a rapid and energy-efficient route to MOF-808 with comparable properties to the solvothermal method, making it attractive for high-throughput synthesis.[8][9][10][11][14]

  • Room-temperature synthesis is the most sustainable and energy-efficient method, capable of producing high yields of nano-sized MOF-808 with a very high surface area.[4][5][6][12][13]

Ultimately, the optimal synthesis strategy will depend on a balance between the desired material characteristics, environmental considerations, and available resources. This guide provides the foundational information to make an informed choice for the successful synthesis of MOF-808 for a variety of applications.

References

A Comparative Guide to the Characterization of MOF-808 and Alternative Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable porous material is paramount. Metal-Organic Frameworks (MOFs) have emerged as a versatile class of materials with tunable porosity, high surface area, and diverse functionalities, making them prime candidates for applications such as drug delivery. This guide provides a comparative analysis of the characterization data of MOF-808 against other well-known MOFs, namely UiO-66, ZIF-8, and MIL-101, to aid in the selection process.

Performance Comparison of MOF-808 and Alternatives

The following tables summarize key quantitative data from the characterization of MOF-808 and its counterparts. This data is essential for evaluating their physical and chemical properties.

Table 1: Comparison of Brunauer–Emmett–Teller (BET) Surface Area, Pore Volume, and Pore Size.

Metal-Organic Framework (MOF)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
MOF-808 ~1600 - 2102[1][2]~0.69 - 0.76[2][3]~18.4[2][4][5]
Defective MOF-808-NH₂ 3085[3]0.95[3]17[3]
UiO-66 ~870[2]~0.38[2]~6 - 9.5[2][4][6]
ZIF-8 ~440 - 521 (composite)-~11.6[7]
MIL-101(Cr) ~2606 - 4100[8][9]~1.80[9]~29 and 34 (cage diameters)[8]

Table 2: Thermal Stability as Determined by Thermogravimetric Analysis (TGA).

Metal-Organic Framework (MOF)Decomposition Temperature (°C)Key Observations
MOF-808 ~300 - 550[10]Stable up to ~300°C, with subsequent decomposition of the organic linker.[10] The thermal stability can be influenced by the selection of non-structural ligands.[11][12]
UiO-66 > 500Generally exhibits high thermal stability.
ZIF-8 > 400Known for its good thermal stability.[13]
MIL-101(Cr) ~300Stable up to ~300°C.

Table 3: Carbon Dioxide (CO₂) Adsorption Capacity.

Metal-Organic Framework (MOF)CO₂ Uptake (mmol/g)Conditions
Pristine MOF-808 0.06 (at 4 kPa), 1.16 (at 100 kPa)[14]298 K
Amine-functionalized MOF-808 0.45 (at 4 kPa), 2.3 (at 100 kPa) (ethylenediamine grafted)[14]298 K
MOF-808-Lys (dry) 0.612 (at 400 ppm)[15]298 K
MOF-808-Lys (50% RH) 1.205 (at 400 ppm)[15]298 K

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the characterization techniques cited in this guide.

Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer using Cu-Kα radiation (λ = 1.5418 Å).[3] The data is collected over a 2θ range, for example, from 5° to 50°, to identify the crystalline structure of the MOF.

Gas Adsorption Measurements: Nitrogen (N₂) physisorption isotherms are measured at 77 K using a volumetric adsorption analyzer. Before measurement, the samples are typically activated by heating under vacuum to remove any guest molecules from the pores.[3] The Brunauer–Emmett–Teller (BET) method is used to calculate the specific surface area from the adsorption data in a relative pressure (P/P₀) range of 0.01–0.10.[3] Pore size distribution is often determined using Density Functional Theory (DFT).[3]

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs.[10] A sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen), and the weight loss is recorded as a function of temperature.

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the MOF crystals.[16] Samples are typically coated with a conductive material (e.g., gold) before imaging to prevent charging.

Experimental Workflow for MOF Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Metal-Organic Frameworks.

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_application Application Testing synthesis MOF Synthesis (e.g., Solvothermal) activation Solvent Exchange & Activation synthesis->activation Purification pxrd PXRD (Crystallinity) activation->pxrd gas_adsorption Gas Adsorption (Porosity, Surface Area) activation->gas_adsorption tga TGA (Thermal Stability) activation->tga sem SEM (Morphology) activation->sem application e.g., Drug Loading & Release Studies pxrd->application gas_adsorption->application tga->application sem->application

A generalized workflow for MOF synthesis and characterization.

This guide provides a foundational comparison of MOF-808 with other prominent MOFs. The choice of a specific MOF will ultimately depend on the unique requirements of the intended application, such as the required pore size for a particular drug molecule, the necessary thermal stability for processing, or the desired surface chemistry for functionalization.

References

Assessing the In Vivo Biocompatibility of MOF-808: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Metal-Organic Frameworks (MOFs) has opened new frontiers in drug delivery and biomedical applications. Among these, MOF-808, a zirconium-based MOF, has garnered significant attention due to its high stability and porosity. This guide provides a comprehensive assessment of the biocompatibility of MOF-808 for in vivo studies, offering a comparative analysis with other relevant MOFs and providing supporting experimental data and protocols.

Executive Summary

MOF-808, composed of zirconium clusters and trimesic acid linkers, exhibits promising biocompatibility for in vivo applications.[1][2] Its high chemical and thermal stability contribute to its favorable safety profile. While comprehensive in vivo quantitative data for MOF-808 remains somewhat limited in publicly accessible literature, existing studies and the broader understanding of zirconium-based nanomaterials suggest low toxicity. This guide synthesizes the available data on MOF-808 and compares it with two other widely studied MOFs: ZIF-8 (Zeolitic Imidazolate Framework-8) and UiO-66, another zirconium-based MOF.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the preliminary biocompatibility of nanomaterials. The MTT assay, which measures cell metabolic activity, is a commonly employed method.

Table 1: Comparative In Vitro Cytotoxicity of MOF-808 and Other MOFs

NanomaterialCell Line(s)ConcentrationCell Viability (%)Reference
MOF-808 HeLaNot specifiedNo apparent in vitro cytotoxicity[1]
ZIF-8 L92950 µg/mL~80%[3]
HeLa, A549, MCF-725 µg/mL>80%[3]
UiO-66 A549up to 100 µg/mL>90%[4]
J774.A1up to 5000 µg/mLNo evident toxicity[2]

Hemocompatibility

Hemocompatibility is a critical parameter for intravenously administered nanomaterials, as interactions with blood components can lead to hemolysis (rupture of red blood cells) and other adverse effects.

Table 2: Hemolysis Assay Results for MOF-808 and Other MOFs

NanomaterialConcentrationHemolysis (%)Biocompatibility ClassificationReference
MOF-808 Data not available--
ZIF-8 Not specified< 5%Non-hemolytic[3]
UiO-66 Not specified< 5%Non-hemolytic[2]

Note: A hemolysis rate below 5% is generally considered safe for biomedical applications.

In Vivo Biodistribution

Table 3: Comparative In Vivo Biodistribution of Zirconium-Based MOFs

NanomaterialAnimal ModelTime PointMajor Accumulation Organs (%ID/g)Reference
MOF-808 MiceNot specifiedNo toxicity observed in skin penetration assay[2]
89Zr-UiO-66 Mice120 h p.i.Liver, Spleen[1]
89Zr-labeled nanoparticles Mice15 min p.i.Liver (83 ± 18), Lungs (48 ± 22), Spleen (14 ± 13)[5]

p.i. = post-injection

The data on 89Zr-labeled nanoparticles suggests a typical accumulation pattern for nanomaterials in the reticuloendothelial system (RES), primarily the liver and spleen.

In Vivo Toxicity

Acute and chronic toxicity studies in animal models are essential for evaluating the systemic effects of nanomaterials. This includes monitoring for signs of toxicity, changes in body weight, and histopathological analysis of major organs.

Table 4: Comparative In Vivo Toxicity of MOF-808 and Other MOFs

NanomaterialAnimal ModelDoseKey FindingsReference
MOF-808 MiceNot specifiedNo toxicity observed in skin penetration assay[2]
ZIF-8 MiceNot specifiedNo noticeable differences from saline control in blood serum proteins, lung diffusing capacity, or tissue morphology after intranasal administration.[6][7]
UiO-66 Rats220 mg/kgAll rats survived; no signs of persistent toxicity in major organs.[2]
Eu-based MOF Rats2000 mg/kg (oral)No signs of toxicity; oral LD50 > 5000 mg/kg.[8]

While specific LD50 values for MOF-808 are not available, the existing data on other MOFs, particularly the high tolerance observed for a Eu-based MOF, suggests a potentially wide safety margin for well-designed MOF structures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are standard protocols for key in vitro assays.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nanoparticle Treatment: Prepare serial dilutions of the MOF-808 suspension in cell culture medium. Replace the existing medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay Protocol

This protocol determines the extent of red blood cell lysis caused by contact with the nanomaterial.

  • Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Nanoparticle Incubation: Add different concentrations of the MOF-808 suspension to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Experimental Workflow for In Vivo Biocompatibility Assessment

G cluster_0 Preparation cluster_1 Administration cluster_2 In-Life Monitoring cluster_3 Post-Mortem Analysis A MOF-808 Synthesis & Characterization C Route of Administration (e.g., IV, IP) A->C B Animal Model Selection (e.g., Mice) B->C D Dose Escalation Study C->D E Clinical Observations D->E F Body Weight Measurement D->F G Blood Sampling (Hematology & Biochemistry) D->G H Organ Collection & Weight E->H F->H I Biodistribution Analysis (%ID/g) G->I H->I J Histopathological Examination H->J

In Vivo Biocompatibility Workflow

Signaling Pathway for Nanoparticle-Induced Oxidative Stress

G NP Nanoparticle (e.g., MOF-808) Cell Cellular Uptake NP->Cell Mito Mitochondrial Interaction Cell->Mito ROS Reactive Oxygen Species (ROS) Generation Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis DNA_Damage DNA Damage OxidativeStress->DNA_Damage

Nanoparticle-Induced Oxidative Stress Pathway

Conclusion

MOF-808 presents a promising platform for in vivo applications, with initial studies indicating good biocompatibility. Its zirconium-based nature aligns with the favorable safety profiles of other zirconia nanomaterials. However, to fully realize its clinical potential, further comprehensive and quantitative in vivo studies are imperative. Specifically, detailed investigations into the long-term biodistribution, degradation, and clearance of MOF-808 are necessary. Direct comparative studies with other established drug delivery systems will also be crucial in benchmarking its performance and solidifying its position in the landscape of nanomedicine. Researchers and drug development professionals are encouraged to build upon the foundational data presented here to conduct rigorous preclinical evaluations of MOF-808.

References

A Comparative Analysis of Functionalized vs. Non-Functionalized MOF-808 for Enhanced CO2 Capture

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance enhancements achieved through the amine functionalization of MOF-808, supported by experimental data.

The strategic functionalization of Metal-Organic Frameworks (MOFs) presents a pivotal approach to augmenting their intrinsic properties for targeted applications. This guide provides a comparative analysis of pristine MOF-808 and its amine-functionalized counterpart, focusing on their application in carbon dioxide (CO2) capture. The introduction of amine groups into the MOF-808 structure has been shown to significantly enhance CO2 adsorption capabilities.[1][2][3]

Data Presentation: A Quantitative Comparison

The introduction of amine functionalities into the MOF-808 framework, while slightly reducing the surface area, significantly improves its capacity for CO2 capture. This enhancement is attributed to the strong chemical affinity of the amine groups for CO2.

PropertyNon-Functionalized MOF-808Amine-Functionalized MOF-808 (gly@MOF-808)Amine-Functionalized MOF-808 (en@MOF-808)
BET Surface Area ~1680-1910 m²/g[4][5]~1427 m²/g[4]Not explicitly stated, but generally reduced
Pore Volume Varies with synthesisGenerally reduced post-functionalizationGenerally reduced post-functionalization
CO2 Uptake at 298 K, 4 kPa 0.06 mmol/g[1][2]0.3 mmol/g[1][2]0.5 mmol/g[1][2]
CO2 Uptake at 298 K, 15 kPa 0.2 mmol/g[1][2]0.7 mmol/g[1][2]0.9 mmol/g[1][2]
CO2 Uptake at 298 K, 100 kPa 1.2 mmol/g[1][2]2.5 mmol/g[1][2]2.3 mmol/g[1][2]

Note: gly@MOF-808 refers to glycine-grafted MOF-808, and en@MOF-808 refers to ethylenediamine-grafted MOF-808.

Experimental Protocols

The synthesis and functionalization of MOF-808 involve precise, multi-step procedures. The following protocols are generalized from common laboratory practices.

1. Synthesis of Non-Functionalized MOF-808:

A common method for synthesizing MOF-808 involves the solvothermal reaction of a zirconium salt and a tricarboxylic acid linker.

  • Precursors: Zirconium(IV) chloride (ZrCl4) and 1,3,5-benzenetricarboxylic acid (H3BTC) are typically used.[6]

  • Solvent System: A mixture of N,N-dimethylformamide (DMF) and formic acid is often employed.[7]

  • Procedure:

    • ZrCl4 and H3BTC are dissolved in the DMF/formic acid solvent mixture.

    • The solution is heated in a sealed vessel at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).[5][7]

    • After cooling, the resulting crystalline solid is collected by filtration or centrifugation.

    • The product is washed extensively with a solvent like DMF and then acetone to remove unreacted precursors and solvent molecules from the pores.[5]

    • The final material is activated by heating under vacuum to ensure the pores are clear.

2. Post-Synthetic Amine Functionalization of MOF-808:

Post-synthetic modification (PSM) is a versatile method for introducing functional groups onto a pre-synthesized MOF.

  • Glycine Functionalization (gly@MOF-808):

    • The activated MOF-808 is suspended in deionized water.

    • An aqueous solution of glycine is added to the MOF-808 suspension.

    • The mixture is stirred at room temperature for a set duration.

    • The functionalized MOF is then washed multiple times with deionized water, followed by a solvent exchange with acetone.[1]

    • The final product is dried under vacuum.[1]

  • Ethylenediamine Functionalization (en@MOF-808):

    • A two-step process can be employed, starting with an acrylate-functionalized MOF.

    • The acrylate-functionalized MOF particles are immersed in an aqueous solution of ethylenediamine.[1]

    • This promotes a Michael addition reaction, grafting the ethylenediamine onto the MOF framework.[1]

    • The resulting en@MOF-808 is then washed and dried.

3. Material Characterization:

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF-808 and to ensure the framework integrity is maintained after functionalization.[1]

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): Performed at 77 K to determine the specific surface area and pore volume of the materials.[4]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the non-functionalized and functionalized MOFs.

  • CO2 Adsorption Measurements: Isotherms are typically collected at 298 K to evaluate the CO2 uptake capacity at various pressures.[1][2]

Mandatory Visualization

The following diagrams illustrate the key processes and logical comparisons in the study of functionalized MOF-808.

Synthesis_and_Functionalization_Workflow cluster_synthesis Synthesis of MOF-808 cluster_functionalization Post-Synthetic Modification s1 ZrCl4 + H3BTC s2 Solvothermal Reaction (DMF/Formic Acid) s1->s2 s3 Washing & Activation s2->s3 s4 Pristine MOF-808 s3->s4 f2 Reaction with Amine Source (e.g., Glycine) s4->f2 Input for Functionalization f1 Pristine MOF-808 f3 Washing & Drying f2->f3 f4 Amine-Functionalized MOF-808 f3->f4

Caption: Workflow for the synthesis of pristine MOF-808 and its subsequent amine functionalization.

Comparative_Properties cluster_mof808 Non-Functionalized MOF-808 cluster_func_mof808 Amine-Functionalized MOF-808 M_Surface High Surface Area M_Performance Baseline CO2 Uptake M_Surface->M_Performance M_Pores Accessible Pores M_Pores->M_Performance M_CO2 Moderate CO2 Affinity M_CO2->M_Performance F_Performance Significantly Enhanced CO2 Uptake M_Performance->F_Performance Functionalization Enhancement F_Surface Slightly Reduced Surface Area F_Surface->F_Performance F_Pores Functionalized Pores F_Pores->F_Performance F_CO2 High CO2 Affinity (Chemisorption) F_CO2->F_Performance

Caption: Logical comparison of properties between non-functionalized and amine-functionalized MOF-808.

References

Safety Operating Guide

Immediate Safety Warning: Identifying M-808 for Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

CRITICAL SAFETY NOTICE: The designation "M-808" is most commonly associated with powerful, illegal explosive devices, including large firecrackers known as M-80s and a historical plastic explosive, Nobel's Explosive No. 808.[1][2][3] Due to the extreme danger of handling such materials, standard laboratory disposal procedures must not be used. Mishandling can result in severe injury or death.

This guide provides the essential, immediate safety and logistical plan for handling a substance identified as "this compound". The primary step is to correctly identify the nature of the substance before taking any action.

Step 1: Immediate Assessment and Precautionary Measures
  • DO NOT HANDLE: If you encounter an item you suspect is an explosive device, do not touch, move, or transport it.[4][5]

  • MAINTAIN DISTANCE: Evacuate the immediate area and keep others away.

  • AVOID IGNITION SOURCES: Extinguish all flames and prevent any sparks or static electricity in the vicinity.

Step 2: Disposal Protocol Based on Substance Identification

The correct disposal procedure is entirely dependent on whether "this compound" is an explosive device or a labeled laboratory chemical. Follow the appropriate workflow below.

Operational and Disposal Plan

The logical flow for determining the correct disposal path is critical for ensuring safety. The primary objective is to differentiate between a potential explosive device and a laboratory chemical and to engage the proper authorities.

M808_Disposal_Workflow substance Substance Identified as 'this compound' is_explosive Does the item resemble a firecracker, dynamite, or other explosive device? substance->is_explosive explosive_path IMMEDIATE DANGER: Potential Explosive Device is_explosive->explosive_path  Yes chemical_path Item is a known laboratory chemical in proper laboratory packaging. is_explosive->chemical_path No   no_touch DO NOT TOUCH, MOVE, OR HANDLE THE ITEM explosive_path->no_touch evacuate Evacuate the immediate area and secure it from a safe distance. no_touch->evacuate contact_authorities Contact Authorities Immediately: - Local Police (911 or non-emergency line) - Fire Department - Bomb Squad evacuate->contact_authorities locate_sds Locate the Safety Data Sheet (SDS) for this specific chemical. chemical_path->locate_sds sds_section13 Consult Section 13: 'Disposal Considerations' of the SDS. locate_sds->sds_section13 follow_eHS Follow disposal instructions as specified by the SDS and your institution's Environmental Health & Safety (EHS) office. sds_section13->follow_eHS

Caption: this compound Disposal Safety Decision Workflow.

Logistical Information for Disposal Authorities

If you suspect you have an explosive device, you must contact the appropriate authorities. These are trained professionals equipped to handle and dispose of explosive materials safely. The Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF) is the primary federal agency for such matters, and they work closely with local law enforcement.[6][7]

Scenario Primary Action Responsible Party Contact Information
Suspected Explosive Device Do not handle. Evacuate area.Local Law Enforcement / Bomb SquadEmergency: 911 . Non-emergency number for your local police or sheriff's office.[5][8]
Federal Assistance For guidance and support.Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF)Contact your local ATF field office. The ATF provides expertise and resources for explosives disposal.[6]
Known Laboratory Chemical Consult Safety Data Sheet (SDS).Institutional Environmental Health & Safety (EHS) OfficerContact your organization's designated EHS or safety department for specific protocols.
Uncertainty Err on the side of caution. Local Law EnforcementIf you are unsure, treat the item as a potential explosive and contact local authorities.[4][9]

Experimental Protocols

Due to the extreme hazard associated with the most common interpretations of "this compound," no experimental protocols for handling or disposal should be attempted by laboratory personnel. The only safe and legal procedure is to involve the proper authorities for explosive ordnance disposal (EOD).[10][11]

For laboratory chemicals, the disposal protocol is dictated by the Safety Data Sheet (SDS) provided by the manufacturer. Section 13 of the SDS, "Disposal Considerations," will provide detailed methodologies and regulatory requirements for safe disposal, which must be followed in conjunction with your institution's EHS guidelines.

References

Essential Safety and Handling Protocols for M-808

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "M-808" is not found in standard chemical databases and is commonly associated with a type of pyrotechnic device (firecracker). The following information is a generalized template for handling a hypothetical hazardous chemical, referred to as this compound, and is intended for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.

This guide provides essential safety, handling, and disposal information for a hypothetical laboratory substance, this compound. Researchers, scientists, and drug development professionals should use this as a framework and adapt it to the specific chemical's properties as detailed in its SDS.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific hazards of the substance, including its toxicity, reactivity, and physical state.

Table 1: Recommended PPE for Handling this compound

Protection Type Specification Material/Standard Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.ANSI Z87.1Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.ASTM F739Provides a barrier against skin contact.
Body Protection Laboratory coat.---Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.ASHRAE 110Prevents inhalation of hazardous vapors or dust.

Handling and Storage Procedures

Safe handling and storage are critical to prevent accidents and maintain chemical integrity.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for the specific chemical.

    • Ensure a chemical fume hood is operational and certified.

    • Assemble all necessary equipment and PPE before handling the chemical. .

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.

    • Use appropriate, clean glassware and equipment.

    • Dispense the smallest amount of the chemical necessary for the experiment.

    • Keep containers sealed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Ensure the storage container is tightly sealed and clearly labeled.

    • Segregate from incompatible materials as specified in the SDS.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Read SDS prep2 Verify Fume Hood prep1->prep2 prep3 Assemble PPE & Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Clean Equipment handle1->handle2 handle3 Dispense Minimum Amount handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 store1 Cool, Dry, Ventilated Area handle4->store1 store2 Tightly Sealed & Labeled store1->store2 store3 Segregate Incompatibles store2->store3

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste unless explicitly permitted.

    • Use a dedicated, labeled waste container for this compound.

  • Container Management:

    • Keep the waste container sealed when not in use.

    • Store the waste container in a designated secondary containment area.

  • Labeling and Pickup:

    • Ensure the waste container is accurately labeled with its contents.

    • Arrange for pickup by the institution's Environmental Health and Safety (EHS) department.

start This compound Waste Generated segregate Segregate into Dedicated Container start->segregate manage Seal and Store in Secondary Containment segregate->manage label Accurately Label Container manage->label pickup Arrange EHS Pickup label->pickup

Caption: this compound Chemical Waste Disposal Workflow.

Emergency Procedures

In case of an emergency, immediate and appropriate action is vital.

Table 2: Emergency Response Protocol for this compound Exposure

Exposure Route Immediate Action Follow-Up
Inhalation Move to fresh air immediately.Seek medical attention.
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.

This document serves as a foundational guide. Always prioritize the specific recommendations provided in the Safety Data Sheet for the chemical you are handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.